molecular formula C12H12F3N3OS B1519752 VGSCs-IN-1

VGSCs-IN-1

Numéro de catalogue: B1519752
Poids moléculaire: 303.31 g/mol
Clé InChI: IFWQLRCODRPXKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

VGSCs-IN-1 is a useful research compound. Its molecular formula is C12H12F3N3OS and its molecular weight is 303.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-piperazin-1-yl-6-(trifluoromethoxy)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3OS/c13-12(14,15)19-8-1-2-9-10(7-8)20-11(17-9)18-5-3-16-4-6-18/h1-2,7,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWQLRCODRPXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VGSCs-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of VGSCs-IN-1, a novel inhibitor of voltage-gated sodium channels (VGSCs). This document synthesizes available data on its molecular interactions, functional effects, and the experimental methodologies used for its characterization.

Core Compound Summary

This compound, also referred to as compound 14 in seminal research, is a 2-piperazine analog of Riluzole.[1][2][3][4] It has been identified as a potent human voltage-gated sodium channel inhibitor with significant blocking activity against the skeletal muscle isoform, Nav1.4.[1][2][3] Its development is aimed at addressing cell excitability disorders.[1][2] The compound has a pKa of 7.6 and a cLogP of 2.4.[3]

Molecular Mechanism of Action

This compound exerts its inhibitory effect by interacting with the voltage-gated sodium channels, which are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells.[5] The primary molecular target of this compound is the Nav1.4 channel, a subtype predominantly expressed in skeletal muscle.[1][6][7]

The mechanism of inhibition is characterized by a pronounced use-dependent block . This means that the inhibitory effect of this compound is significantly enhanced when the Nav1.4 channels are frequently activated.[1][2] This property is particularly relevant for therapeutic applications in conditions characterized by muscle hyperexcitability, such as non-dystrophic myotonias.[1][6]

Docking studies have elucidated the interaction of this compound with the local anesthetic binding site located within the channel's pore.[1][2] This interaction stabilizes the inactivated state of the channel, thereby reducing the influx of sodium ions and dampening cell membrane excitability. The introduction of a protonatable amino function in the 2-piperazine ring of the benzothiazole (B30560) structure is a key chemical feature that enhances this use-dependent behavior.[1][4]

Quantitative Data Summary

The inhibitory potency of this compound on human Nav1.4 channels has been quantified using patch-clamp electrophysiology. The following table summarizes the key quantitative data for this compound (compound 14) in comparison to its parent compound, Riluzole.

CompoundStimulation FrequencyIC50 (μM)Tonic Block (TB) / Peak Block (PB) Ratio
Riluzole (1) 0.1 Hz55.0 ± 5.01.0
10 Hz25.0 ± 2.0
This compound (14) 0.1 Hz100.0 ± 10.0>2.0
10 Hz45.0 ± 4.0

Data sourced from "Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels".[1]

Downstream Signaling Pathways

While the primary action of this compound is the direct blockade of Nav1.4 channels, the inhibition of VGSCs, in general, has been shown to impact various downstream signaling pathways, particularly in the context of cancer, where VGSCs are often aberrantly expressed.[8][9] It is plausible that this compound, as a VGSC inhibitor, could modulate these pathways in relevant cell types.

One of the key downstream consequences of VGSC activity in cancer cells is the alteration of intracellular pH and the promotion of invasive processes.[8][10] VGSC-mediated sodium influx can lead to the activation of the Na+/H+ exchanger 1 (NHE1), resulting in extracellular acidification, which in turn activates proteases that degrade the extracellular matrix, facilitating cell invasion and metastasis.[8][10]

Furthermore, VGSC activity has been linked to the persistent activation of signaling cascades such as the MAPK (Mitogen-Activated Protein Kinase) pathway.[11][12][13] Inhibition of VGSCs could therefore lead to the attenuation of these pro-proliferative and pro-survival signals.

Signaling Pathway Diagram

VGSC_Inhibition_Signaling cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Effects VGSC VGSC (Nav1.4) Na_influx Na+ Influx VGSC->Na_influx NHE1 NHE1 H_efflux H+ Efflux (Extracellular Acidification) NHE1->H_efflux VGSC_IN_1 This compound VGSC_IN_1->VGSC Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK) Invasion Cell Invasion & Metastasis MAPK_Pathway->Invasion Promotes Proliferation Cell Proliferation MAPK_Pathway->Proliferation Promotes Na_influx->NHE1 Na_influx->MAPK_Pathway Activates H_efflux->Invasion Promotes

Proposed signaling pathways affected by VGSC inhibition.

Experimental Protocols

The characterization of this compound and its effects on Nav1.4 channels involves a series of specialized experimental procedures.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for the heterologous expression of ion channels.

  • Transfection: HEK293T cells are transiently co-transfected with plasmids encoding the human Nav1.4 α-subunit and the human β1-subunit using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells for electrophysiological recordings.

  • Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 mg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of ion channel modulators.

  • Objective: To measure the ionic currents flowing through Nav1.4 channels in the presence and absence of this compound and to characterize the voltage- and use-dependent inhibition.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Procedure:

    • Transfected HEK293T cells (identified by GFP fluorescence) are selected for recording.

    • A glass micropipette with a resistance of 2-4 MΩ when filled with the internal solution is used to form a high-resistance seal (giga-seal) with the cell membrane.

    • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.

    • Voltage protocols are applied to elicit Nav1.4 currents. A typical protocol involves holding the membrane potential at -120 mV and then depolarizing to various test potentials (e.g., -80 to +60 mV in 10 mV increments) to record sodium currents.

    • To assess use-dependent block, a train of depolarizing pulses is applied at different frequencies (e.g., 0.1 Hz and 10 Hz).

    • This compound is applied to the external solution via a perfusion system, and the effects on the sodium currents are recorded.

  • Data Analysis: The peak sodium current amplitude is measured before and after drug application. Concentration-response curves are generated to calculate the IC50 values. The ratio of tonic block (at low frequency) to phasic/use-dependent block (at high frequency) is calculated to quantify the use-dependency of the inhibitor.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Patch-Clamp Electrophysiology cluster_data_analysis Data Analysis Cell_Culture HEK293T Cell Culture Transfection Co-transfection with Nav1.4, β1-subunit, and GFP Cell_Culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation Cell_Selection Select GFP-positive cells Incubation->Cell_Selection Patching Achieve Whole-Cell Configuration Cell_Selection->Patching Baseline_Recording Record baseline Nav1.4 currents (0.1 Hz & 10 Hz stimulation) Patching->Baseline_Recording Drug_Application Perfusion with this compound Baseline_Recording->Drug_Application Post_Drug_Recording Record Nav1.4 currents in the presence of this compound Drug_Application->Post_Drug_Recording Data_Extraction Measure peak current amplitudes Post_Drug_Recording->Data_Extraction IC50_Calculation Generate concentration-response curves and calculate IC50 Data_Extraction->IC50_Calculation Use_Dependence_Analysis Calculate Tonic vs. Phasic Block Data_Extraction->Use_Dependence_Analysis

Workflow for characterizing this compound.

Conclusion

This compound is a promising voltage-gated sodium channel inhibitor with a well-defined mechanism of action centered on the use-dependent block of Nav1.4 channels. Its unique properties make it a valuable research tool for studying the role of VGSCs in cell excitability and a potential lead compound for the development of therapeutics for disorders involving channel hyperactivity. Further investigation into its selectivity across other VGSC subtypes and its effects on downstream signaling pathways in various disease models will be crucial for a complete understanding of its therapeutic potential.

References

The Discovery and Synthesis of PF-05089771: A Case Study in Selective Voltage-Gated Sodium Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of PF-05089771, a potent and selective inhibitor of the voltage-gated sodium channel (VGSC) subtype NaV1.7. While the originally requested compound, "VGSCs-IN-1," is not publicly documented, PF-05089771 serves as an exemplary case study in the development of selective VGSC inhibitors, a significant area of interest for the treatment of pain and other neurological disorders.

Introduction to Voltage-Gated Sodium Channels (VGSCs) and NaV1.7 as a Therapeutic Target

Voltage-gated sodium channels are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells.[1][2] The VGSC family comprises nine distinct alpha subunits (NaV1.1–NaV1.9), each with unique tissue distribution and biophysical properties. Human genetic studies have unequivocally identified NaV1.7 as a key player in pain sensation. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating pain syndromes like inherited erythromelalgia, while loss-of-function mutations result in a congenital indifference to pain. This validation has made NaV1.7 a highly sought-after target for the development of novel analgesics.

Discovery of PF-05089771

PF-05089771 emerged from a dedicated drug discovery program at Pfizer aimed at identifying potent and selective NaV1.7 inhibitors. The discovery process involved an iterative structure-activity relationship (SAR)-based refinement of a novel series of aryl sulfonamide compounds.[1][2] This class of inhibitors was found to exhibit high selectivity for NaV1.7 over other VGSC subtypes, particularly the cardiac channel NaV1.5, thereby reducing the risk of cardiovascular side effects.[3]

Synthesis of Aryl Sulfonamide NaV1.7 Inhibitors

While the specific, step-by-step synthesis of PF-05089771 is proprietary, the general synthetic strategy for this class of diaryl ether aryl sulfonamides has been described. A convergent approach is often employed, involving key reactions such as Suzuki-Miyaura coupling to connect heterocyclic ring systems and nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage.

A representative synthetic workflow for this class of compounds is outlined below:

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product A Fused Bicyclic Halide D Suzuki-Miyaura Coupling A->D B Hydroxyphenyl Boronic Acid B->D C Trifluorobenzenesulfonamide E Nucleophilic Aromatic Substitution (SNAr) C->E D->E F Deprotection E->F G Aryl Sulfonamide Inhibitor (e.g., PF-05089771) F->G

Caption: General synthetic workflow for aryl sulfonamide NaV1.7 inhibitors.

Biological Characterization and Quantitative Data

PF-05089771 is a potent blocker of the NaV1.7 channel with significant selectivity over other VGSC subtypes.[4][5] Its inhibitory activity is state-dependent, showing a strong preference for the inactivated state of the channel.[6][7] This property is crucial as it allows for preferential targeting of rapidly firing neurons, which are characteristic of pathological pain states.

Physicochemical Properties
PropertyValueReference
Molecular Weight 672.56 g/mol [4][5]
Formula C₁₈H₁₂Cl₂FN₅O₃S₂·C₇H₈O₃S[4][5]
CAS Number 1430806-04-4[4]
Solubility Soluble to 100 mM in DMSO[4][5]
In Vitro Potency and Selectivity

The inhibitory potency of PF-05089771 was assessed using electrophysiological techniques on various heterologously expressed human NaV channels.

Channel SubtypeIC₅₀ (μM)SpeciesReference
NaV1.7 0.011Human[4][5]
NaV1.7 0.008Mouse[4][5]
NaV1.7 0.171Rat[4][5]
NaV1.1 0.85Human[4][5]
NaV1.2 0.11Human[4][5]
NaV1.3 11Human[4][5]
NaV1.4 10Human[4][5]
NaV1.5 25Human[4][5]
NaV1.6 0.16Human[4][5]

Mechanism of Action

PF-05089771 exerts its inhibitory effect by binding to the voltage-sensor domain (VSD) of domain IV of the NaV1.7 channel.[6][7] This interaction stabilizes the channel in a non-conducting, inactivated state. The slow onset and recovery from block are characteristic features of its mechanism.[7]

The proposed mechanism of action is depicted in the following signaling pathway diagram:

cluster_0 Nociceptor Neuron cluster_1 Cell Membrane cluster_2 Cellular Response Nav17 NaV1.7 Channel (Resting State) Nav17_open NaV1.7 Channel (Open State) Nav17->Nav17_open Depolarization Nav17_inactivated NaV1.7 Channel (Inactivated State) Nav17_open->Nav17_inactivated Inactivation Action_potential Action Potential Generation Nav17_open->Action_potential Na+ influx leads to Nav17_inactivated->Nav17 Repolarization Stabilized_complex Stabilized Non-conducting Complex Nav17_inactivated->Stabilized_complex PF05089771 PF-05089771 PF05089771->Nav17_inactivated Binds to VSD4 Stabilized_complex->Action_potential Inhibition Pain_signal Pain Signal Transmission Action_potential->Pain_signal

Caption: Mechanism of action of PF-05089771 on the NaV1.7 channel.

Experimental Protocols

Electrophysiological Recording

The potency and selectivity of PF-05089771 were primarily determined using automated patch-clamp electrophysiology platforms, such as the PatchXpress.[1][2]

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human NaV channel subtypes of interest.

  • Recording Conditions: Whole-cell voltage-clamp configuration.

  • Voltage Protocols: To assess state-dependence, holding potentials are varied to enrich for either resting or inactivated channel populations. For example, a holding potential of -120 mV is used to assess resting state block, while a holding potential near the half-inactivation voltage (V₁/₂) of the specific channel subtype is used to assess inactivated state block.

  • Data Analysis: Concentration-response curves are generated by applying increasing concentrations of the compound and measuring the resulting inhibition of the sodium current. IC₅₀ values are then calculated by fitting the data to a Hill equation.

An illustrative workflow for the electrophysiological characterization is provided below:

start Start cell_culture Culture HEK293 cells expressing NaV subtypes start->cell_culture patch_clamp Perform whole-cell patch-clamp recordings cell_culture->patch_clamp voltage_protocol Apply voltage protocols (resting vs. inactivated state) patch_clamp->voltage_protocol compound_app Apply varying concentrations of PF-05089771 voltage_protocol->compound_app data_acq Record sodium currents compound_app->data_acq analysis Analyze current inhibition and generate dose-response curves data_acq->analysis ic50 Calculate IC50 values analysis->ic50 selectivity Determine selectivity profile ic50->selectivity end End selectivity->end

Caption: Workflow for electrophysiological characterization of a NaV inhibitor.

Clinical Development and Outcomes

PF-05089771 advanced into Phase II clinical trials to evaluate its efficacy in various pain conditions, including pain after wisdom tooth extraction, inherited erythromelalgia, and painful diabetic peripheral neuropathy.[8][9][10] Despite its promising preclinical profile, the clinical trial results were largely disappointing. The compound failed to demonstrate a statistically significant analgesic effect compared to placebo in patients with painful diabetic peripheral neuropathy.[10] These outcomes led to the discontinuation of its clinical development for these indications.[6]

Conclusion

The story of PF-05089771 encapsulates the challenges inherent in translating potent and selective in vitro activity into clinical efficacy for pain. While the compound itself did not succeed as a therapeutic, its development has provided invaluable insights into the pharmacology of NaV1.7 and the complexities of pain signaling. The discovery and detailed characterization of PF-05089771 remain a significant case study for researchers in the field of VGSC modulation and analgesic drug development, highlighting the importance of rigorous preclinical and clinical evaluation.

References

Unraveling the Biological Target of VGSCs-IN-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the specific entity "VGSCs-IN-1" have not yielded definitive public domain information, suggesting it may be a novel, recently designated, or internal compound not yet extensively documented in scientific literature. However, the nomenclature strongly implies that its primary biological targets are Voltage-Gated Sodium Channels (VGSCs). This in-depth guide will, therefore, provide a comprehensive technical overview of VGSCs as a target class for inhibitors, which would be the presumed mechanism of action for a compound designated "this compound". We will explore the general characteristics of VGSC inhibitors, the experimental methodologies used to characterize them, and the relevant signaling pathways, providing a foundational understanding for researchers, scientists, and drug development professionals.

Voltage-gated sodium channels are crucial transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells such as neurons, muscle fibers, and cardiac tissues.[1][2][3][4][5] Their fundamental role in electrical signaling makes them a significant target for therapeutic intervention in a wide array of pathological conditions, including chronic pain, epilepsy, and cardiac arrhythmias.[1][2]

Understanding Voltage-Gated Sodium Channels (VGSCs)

VGSCs are a family of nine distinct subtypes (NaV1.1 to NaV1.9) that exhibit a high degree of sequence homology.[1] These channels cycle through three primary conformational states: resting (closed), open, and inactivated.[6] This gating mechanism is essential for the precise control of sodium ion (Na+) influx, which depolarizes the cell membrane and generates the rising phase of an action potential.[3][7]

The structure of a VGSC consists of a large alpha subunit, which forms the ion-conducting pore, and one or more smaller beta subunits that modulate channel gating and cellular localization.[4][5][8][9][10] The alpha subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[4][8] The S4 segment of each domain acts as the voltage sensor, responding to changes in the membrane potential to open the channel.[4]

VGSC Inhibitors: Mechanism of Action

VGSC inhibitors, also known as sodium channel blockers, exert their effects by binding to specific sites on the channel, thereby modulating its activity.[2][11] These compounds can stabilize the inactivated state of the channel, preventing it from returning to the resting state and thereby reducing the number of channels available to open in response to stimulation.[11] This mechanism is particularly effective in controlling pathological firing patterns in over-excited cells, which is a hallmark of conditions like epilepsy and neuropathic pain.[1][2] First-generation sodium channel modulators often had low subtype selectivity, but there is a continuous effort to develop new inhibitors with improved therapeutic indices.[1][2][6]

Quantitative Analysis of VGSC Inhibitors

The characterization of a novel VGSC inhibitor like the hypothetical "this compound" would involve a series of quantitative assays to determine its potency, selectivity, and mechanism of action. The data from these assays are typically summarized in tables for clear comparison.

ParameterDescriptionTypical UnitsExample CompoundNaV1.7 IC50NaV1.5 IC50
IC50 The half maximal inhibitory concentration, representing the concentration of an inhibitor required to block 50% of the sodium current.µM or nMTetrodotoxin (TTX)Low nMµM
EC50 The half maximal effective concentration, representing the concentration of a drug that gives half-maximal response.µM or nMVeratridine (Opener)--
Ki The inhibition constant, indicating the binding affinity of an inhibitor to the channel.µM or nMLidocaine--

Note: The table above is illustrative. Specific values for "this compound" are not available. The example compounds highlight the differential sensitivity of VGSC subtypes to known modulators. For instance, NaV1.7 is highly sensitive to Tetrodotoxin (TTX-S), while NaV1.5 is resistant (TTX-R).[8]

Key Experimental Protocols for Characterizing VGSC Inhibitors

A thorough investigation of a VGSC inhibitor involves a combination of electrophysiological, biochemical, and cell-based assays.

Electrophysiology: Patch-Clamp Technique

The gold-standard method for studying ion channel function is the patch-clamp technique. This method allows for the direct measurement of the ionic currents flowing through individual channels or across the entire cell membrane.

Whole-Cell Patch-Clamp Protocol:

  • Cell Preparation: Culture cells expressing the VGSC subtype of interest (e.g., HEK293 cells stably transfected with the SCN9A gene for NaV1.7).

  • Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1 µm and fill with an intracellular solution.

  • Giga-seal Formation: Gently bring the micropipette into contact with the cell membrane and apply suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, allowing electrical access to the entire cell.

  • Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to various test potentials (e.g., -80 mV to +60 mV).

  • Data Acquisition: Record the resulting sodium currents using a patch-clamp amplifier and digitizer.

  • Drug Application: Perfuse the cells with solutions containing different concentrations of the test compound (e.g., "this compound") to determine its effect on the sodium current.

High-Throughput Screening (HTS) Assays

To screen large libraries of compounds, higher throughput methods are employed.

Automated Patch Clamp (APC): Platforms like the SyncroPatch 768PE and Patchliner automate the patch-clamp process, significantly increasing the number of compounds that can be tested in a day.[12]

Membrane Potential Dyes: These fluorescent dyes are sensitive to changes in membrane potential. In the presence of a VGSC activator, the influx of sodium ions will depolarize the cell, leading to a change in fluorescence. Inhibitors will prevent this change.

Binding Assays

Radioligand binding assays can be used to determine the affinity of a compound for a specific VGSC subtype. This involves using a radiolabeled ligand that is known to bind to the channel and measuring the ability of the test compound to displace it.

Signaling Pathways and Experimental Workflows

The interaction of an inhibitor with a VGSC is a direct event, but the downstream consequences can be complex, especially in disease states like cancer where VGSCs are increasingly implicated.[7][13][14] For instance, VGSC activity can influence intracellular sodium and calcium levels, which in turn can affect cellular processes like motility and invasion.[7]

Below are diagrams illustrating a typical experimental workflow for characterizing a VGSC inhibitor and a simplified signaling pathway.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo & Preclinical Primary_Screening High-Throughput Screening (e.g., Membrane Potential Assay) Hit_Confirmation Automated Patch Clamp (e.g., on key NaV subtypes) Primary_Screening->Hit_Confirmation Identify Hits Mechanism_of_Action Manual Patch Clamp (State-dependence, kinetics) Hit_Confirmation->Mechanism_of_Action Confirm Potency Selectivity_Profiling Panel of NaV Subtypes (e.g., NaV1.1-1.9) Mechanism_of_Action->Selectivity_Profiling Characterize Binding Animal_Models Efficacy in Disease Models (e.g., Pain, Epilepsy) Selectivity_Profiling->Animal_Models Lead Optimization Pharmacokinetics ADME Studies Animal_Models->Pharmacokinetics Toxicology Safety Assessment Pharmacokinetics->Toxicology

Caption: A typical drug discovery workflow for a VGSC inhibitor.

Signaling_Pathway VGSC_IN_1 This compound VGSC Voltage-Gated Sodium Channel (VGSC) VGSC_IN_1->VGSC Inhibits Na_Influx Na+ Influx VGSC->Na_Influx Allows Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization Action_Potential Action Potential Generation/Propagation Membrane_Depolarization->Action_Potential Pathological_Firing Pathological Neuronal Firing (e.g., in Pain, Epilepsy) Action_Potential->Pathological_Firing

Caption: Simplified signaling pathway of VGSC inhibition.

References

The Structure-Activity Relationship of VGSCs-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VGSCs-IN-1, a potent inhibitor of voltage-gated sodium channels (VGSCs). This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel VGSC modulators for the treatment of cell excitability disorders.

Introduction to this compound

This compound, also referred to as compound 14 in the primary literature, is a synthetic small molecule and a 2-piperazine analog of Riluzole.[1] It has been identified as a human voltage-gated sodium channel inhibitor with significant blocking activity against the Nav1.4 subtype.[1][2] The core structure of this compound is a 2-substituted benzothiazole (B30560), a scaffold known for its interaction with VGSCs.[3] Riluzole, the parent compound, is a neuroprotective drug approved for the treatment of amyotrophic lateral sclerosis, and its mechanism of action involves the blockade of VGSCs.[1][3] The development of this compound and its analogs has been driven by the aim to improve upon the pharmacological properties of Riluzole, particularly its use-dependent block of sodium channels.[1]

Core Structure and Physicochemical Properties

The chemical structure of this compound is 2-(piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₂H₁₂F₃N₃OS[1]
Molecular Weight 303.3 g/mol [1]
CAS Number 1204296-79-6[1]
pKa 7.6[1][2]
cLogP 2.4[1][2]

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound and related Riluzole analogs has been investigated through systematic modifications of the benzothiazole scaffold. The key findings from these studies are summarized below and in the accompanying tables.[1]

Influence of the 2-Position Substituent on Use-Dependent Block

A crucial aspect of the SAR of this series is the nature of the substituent at the 2-position of the benzothiazole ring. The introduction of a protonatable amino function, such as the piperazine (B1678402) ring in this compound, has been shown to significantly enhance the use-dependent (phasic) block of Nav1.4 channels compared to Riluzole, which has a primary amine at this position.[1] This suggests that the ability of the molecule to exist in a protonated state at physiological pH is critical for its interaction with the channel in the open and inactivated states, which are more prevalent during high-frequency neuronal firing characteristic of pathological conditions.[1]

Impact of Lipophilicity on Potency

The potency of Riluzole analogs as VGSC blockers is well-correlated with their lipophilicity (cLogP).[1] Generally, an increase in lipophilicity leads to enhanced inhibitory activity. However, the introduction of the basic piperazine moiety in this compound, while slightly decreasing the overall potency in tonic block compared to Riluzole, confers a more favorable use-dependent profile.[1]

Role of the 6-Position Substituent

The trifluoromethoxy group at the 6-position of the benzothiazole ring is a key contributor to the potency of both Riluzole and this compound.[1] Analogs with other substituents at this position have been shown to be less potent.[1]

Quantitative SAR Data

The following tables summarize the quantitative data for this compound and key analogs from the primary literature.

Table 1: In Vitro Activity of this compound and Riluzole on hNav1.4 Channels [1]

CompoundTonic Block IC₅₀ (µM) at 0.1 HzPhasic Block IC₅₀ (µM) at 10 HzUse-Dependency Ratio (Tonic IC₅₀ / Phasic IC₅₀)
This compound (14) 22.4 ± 1.17.1 ± 0.43.2
Riluzole (1) 14.1 ± 0.710.8 ± 0.61.3

Table 2: Structure-Activity Relationship of Riluzole Analogs [1]

Compound Number2-Position Substituent6-Position SubstituentTonic Block IC₅₀ (µM) at 0.1 HzPhasic Block IC₅₀ (µM) at 10 HzUse-Dependency Ratio
1 -NH₂-OCF₃14.1 ± 0.710.8 ± 0.61.3
14 (this compound) -N(CH₂)₄NH-OCF₃22.4 ± 1.17.1 ± 0.43.2
12 -NHNH₂-OCF₃31.6 ± 1.615.8 ± 0.82.0
15 3,5-dimethylpiperazin-1-yl-OCF₃50.1 ± 2.520.0 ± 1.02.5
16 Morpholino-OCF₃> 100> 100-
17 -N(CH₃)₂-OCF₃> 100> 100-

Experimental Protocols

Synthesis of this compound (Compound 14)

The synthesis of this compound is achieved through a two-step process starting from Riluzole (6-(trifluoromethoxy)-1,3-benzothiazol-2-amine).[1]

Step 1: Synthesis of 2-chloro-6-(trifluoromethoxy)-1,3-benzothiazole (13)

  • Riluzole is subjected to a Sandmeyer reaction using copper(II) chloride and tert-butyl nitrite (B80452) to yield the 2-chloro intermediate.

Step 2: Synthesis of 2-(piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (14)

  • The intermediate 13 undergoes an aromatic nucleophilic substitution reaction with piperazine to afford this compound.

A detailed workflow for the synthesis is provided in the diagram below.

G Riluzole Riluzole (1) 6-(trifluoromethoxy)-1,3-benzothiazol-2-amine Reagents1 CuCl₂, t-BuONO (Sandmeyer Reaction) Riluzole->Reagents1 Intermediate 2-chloro-6-(trifluoromethoxy)-1,3-benzothiazole (13) Reagents2 Piperazine (Nucleophilic Aromatic Substitution) Intermediate->Reagents2 VGSC_IN_1 This compound (14) 2-(piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole Reagents1->Intermediate Reagents2->VGSC_IN_1

Synthesis of this compound.
Whole-Cell Patch-Clamp Electrophysiology

The inhibitory effects of this compound on VGSCs are characterized using the whole-cell patch-clamp technique on cells heterologously expressing the target sodium channel subtype (e.g., hNav1.4).[1]

Cell Preparation:

  • HEK293 cells are cultured and transiently or stably transfected with the cDNA encoding the desired human Nav channel α-subunit.

  • Cells are plated on glass coverslips for recording.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Recording Protocol:

  • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

  • Tonic Block Assessment: Apply depolarizing voltage steps to 0 mV for 20 ms (B15284909) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents in the presence of varying concentrations of the test compound.

  • Phasic (Use-Dependent) Block Assessment: Apply a train of depolarizing voltage steps to 0 mV for 20 ms at a high frequency (e.g., 10 Hz) to assess the block of the channel in its more active states.

  • Data Analysis: The peak sodium current amplitude is measured, and the concentration-response curves are fitted to the Hill equation to determine the IC₅₀ values for tonic and phasic block.

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with Nav Channel cDNA HEK293->Transfection Plating Plating on Coverslips Transfection->Plating Seal Giga-ohm Seal Formation Plating->Seal WholeCell Whole-Cell Configuration Seal->WholeCell VoltageProtocol Application of Voltage Protocols WholeCell->VoltageProtocol CurrentMeasurement Peak Current Measurement VoltageProtocol->CurrentMeasurement DoseResponse Dose-Response Curve Fitting CurrentMeasurement->DoseResponse IC50 IC₅₀ Determination DoseResponse->IC50

Whole-Cell Patch-Clamp Workflow.

Signaling Pathways and Mechanism of Action

VGSCs are crucial for the generation and propagation of action potentials in excitable cells.[4] Their blockade by inhibitors like this compound can modulate various downstream signaling pathways, making them attractive therapeutic targets for a range of disorders.

Modulation of Neuronal Excitability

In the central and peripheral nervous systems, VGSCs are fundamental for neuronal firing. In pathological conditions such as epilepsy, neuropathic pain, and myotonia, neurons can become hyperexcitable, leading to aberrant firing patterns.[1][3] Use-dependent VGSC blockers like this compound preferentially inhibit channels on rapidly firing neurons, thereby dampening pathological excitability while having a lesser effect on normally functioning neurons.[1] This selective action is a key therapeutic principle for these disorders.

G VGSC Voltage-Gated Sodium Channel (VGSC) AP Action Potential Propagation VGSC->AP Block Use-Dependent Block VGSC->Block Excitability Neuronal Hyperexcitability AP->Excitability (in pathological states) Disorders Neurological Disorders (Epilepsy, Pain, Myotonia) Excitability->Disorders VGSC_IN_1 This compound VGSC_IN_1->VGSC inhibits Normalization Normalization of Neuronal Firing Block->Normalization

Mechanism of Action in Neurological Disorders.
Role in Cancer Cell Motility and Invasion

Emerging evidence suggests that VGSCs are aberrantly expressed in various cancer cells and contribute to their metastatic potential.[5] The influx of Na⁺ through VGSCs can lead to localized changes in intracellular pH and Ca²⁺ concentrations, which in turn can modulate the activity of proteases and cytoskeletal dynamics, promoting cell migration and invasion.[5][6] VGSC inhibitors have been shown to reduce the motility and invasiveness of cancer cells in preclinical models.[5]

G VGSC Aberrant VGSC Expression in Cancer Cells Na_influx Na⁺ Influx VGSC->Na_influx pH_Ca Altered Intracellular pH and Ca²⁺ Na_influx->pH_Ca Protease_Cytoskeleton Modulation of Proteases and Cytoskeleton pH_Ca->Protease_Cytoskeleton Invasion Cancer Cell Motility and Invasion Protease_Cytoskeleton->Invasion VGSC_IN_1 This compound VGSC_IN_1->VGSC inhibits

Role of VGSCs in Cancer Cell Invasion.

Conclusion

This compound represents a promising lead compound in the development of novel VGSC inhibitors with improved use-dependent properties. The detailed structure-activity relationship analysis presented in this guide highlights the importance of the 2-position piperazine moiety for enhanced use-dependency and the 6-position trifluoromethoxy group for overall potency. The provided experimental protocols offer a foundation for the further characterization of this and related compounds. The elucidation of the downstream signaling pathways modulated by VGSC inhibitors continues to expand the potential therapeutic applications of this class of molecules in a variety of diseases characterized by cellular hyperexcitability. Further research into the subtype selectivity and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.

References

Unraveling the Impact of Voltage-Gated Sodium Channel Inhibition on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Initial searches for the specific compound "VGSCs-IN-1" did not yield public domain information. This may indicate that it is a novel, proprietary, or internally designated compound not yet described in scientific literature. The following guide will, therefore, provide a comprehensive overview of the effects of inhibitors of Voltage-Gated Sodium Channels (VGSCs) on neuronal excitability, a topic of significant interest to researchers, scientists, and drug development professionals. The principles, experimental protocols, and data presented here are broadly applicable to the study of novel VGSC inhibitors.

Introduction to Voltage-Gated Sodium Channels and Neuronal Excitability

Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells, including neurons.[1][2][3][4] These channels are essential for rapid nerve impulse transmission.[5] Dysregulation of VGSC function has been implicated in a variety of neurological disorders characterized by hyperexcitability, such as epilepsy, neuropathic pain, and migraine.[1][6][7] Consequently, VGSCs are a primary target for the development of therapeutic agents aimed at modulating neuronal excitability.[6][8][9]

VGSC inhibitors are compounds that block the flow of sodium ions through these channels, thereby reducing neuronal excitability.[8] Many established antiepileptic and anesthetic drugs function through this mechanism.[5][6] The development of novel, subtype-selective VGSC inhibitors remains an active area of research to achieve greater therapeutic efficacy and minimize side effects.[1][2]

Mechanism of Action of VGSC Inhibitors

VGSCs exist in three main conformational states: resting (closed), open, and inactivated.[4] The transition between these states is voltage-dependent. Upon depolarization of the neuronal membrane, VGSCs rapidly transition from the resting to the open state, allowing an influx of Na+ ions that further depolarizes the membrane, leading to the rising phase of an action potential.[4][7] Following activation, the channels quickly enter a non-conducting inactivated state.[7]

Most VGSC inhibitors exhibit a state-dependent mechanism of action, preferentially binding to the open or inactivated states of the channel. This property makes their blocking effect more pronounced in rapidly firing neurons, a hallmark of pathological hyperexcitability. By stabilizing the inactivated state, these inhibitors prevent the channel from returning to the resting state, thereby reducing the number of available channels to generate subsequent action potentials.

Quantitative Effects of VGSC Inhibitors on Neuronal Excitability

The following table summarizes the expected qualitative and quantitative effects of a hypothetical, potent, and selective VGSC inhibitor on key parameters of neuronal excitability. These effects are commonly observed with known VGSC blockers.

ParameterEffect of VGSC InhibitorTypical Quantitative ChangeRationale
Action Potential Threshold Increased (more depolarized)+5 to +15 mVFewer available VGSCs require a stronger stimulus to reach the threshold for action potential firing.
Action Potential Amplitude Decreased10-30% reductionReduced Na+ influx during the rising phase of the action potential.
Action Potential Firing Frequency Decreased50-90% reductionProlonged refractory period due to stabilization of the inactivated state, limiting the rate of firing.
Persistent Sodium Current Decreased>80% reductionInhibition of the small, sustained Na+ current that contributes to membrane depolarization.
Resting Membrane Potential No significant change< 5% changeVGSC inhibitors typically do not affect the channels responsible for maintaining the resting membrane potential.

Experimental Protocols

A fundamental technique for characterizing the effects of compounds on VGSCs is the whole-cell patch-clamp electrophysiology assay.

Objective: To measure the effect of a test compound on the function of VGSCs in isolated neurons or heterologous expression systems.
Materials:
  • Cultured primary neurons or a cell line stably expressing the VGSC subtype of interest (e.g., HEK293 cells).

  • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Borosilicate glass capillaries for fabricating micropipettes.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).

  • Test compound stock solution (e.g., 10 mM in DMSO).

Procedure:
  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Mount the coverslip in the recording chamber and perfuse with the external solution.

    • Under microscopic guidance, approach a target cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most VGSCs are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • Record the resulting currents.

  • Compound Application:

    • Perfuse the recording chamber with the external solution containing the test compound at the desired concentration.

    • Allow sufficient time for the compound to equilibrate.

  • Post-Compound Recording: Repeat the voltage-clamp protocol to measure the effect of the compound on the sodium currents.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after compound application.

    • Construct current-voltage (I-V) relationship curves.

    • Calculate the half-maximal inhibitory concentration (IC50) by testing a range of compound concentrations.

Visualizations

Signaling Pathway of a Neuronal Action Potential

ActionPotential Resting Resting State (-70mV) Stimulus Depolarizing Stimulus Threshold Threshold (-55mV) Stimulus->Threshold Reaches Depolarization Depolarization (Na+ Influx) Threshold->Depolarization VGSCs Open Peak Action Potential Peak (+40mV) Depolarization->Peak VGSCs Inactivate Repolarization Repolarization (K+ Efflux) Peak->Repolarization VGKCs Open Hyperpolarization Hyperpolarization Repolarization->Hyperpolarization Hyperpolarization->Resting Na+/K+ Pump VGSC_Inhibitor VGSC Inhibitor VGSC_Inhibitor->Depolarization Inhibits

Caption: Role of VGSCs in the neuronal action potential and point of inhibition.

Experimental Workflow for a VGSC Inhibitor

ExperimentalWorkflow Start Start Cell_Culture Cell Culture (e.g., HEK293 with Nav1.7) Start->Cell_Culture Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Baseline Record Baseline Na+ Currents Patch_Clamp->Baseline Compound_App Apply VGSC Inhibitor Baseline->Compound_App Post_Compound Record Post-Compound Na+ Currents Compound_App->Post_Compound Data_Analysis Data Analysis (e.g., IC50 Calculation) Post_Compound->Data_Analysis End End Data_Analysis->End

Caption: Workflow for electrophysiological screening of a VGSC inhibitor.

References

An In-depth Technical Guide on the Pharmacology of Voltage-Gated Sodium Channel (VGSC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells like neurons, and muscle cells.[1][2][3] Comprising a large pore-forming α-subunit and one or more auxiliary β-subunits, these channels facilitate the rapid influx of sodium ions upon membrane depolarization.[1][4][5] To date, nine subtypes of the α-subunit (Nav1.1–Nav1.9) have been identified in mammals, each with distinct tissue distribution and biophysical properties.[6] Their fundamental role in cellular excitability makes them significant targets for therapeutic intervention in a range of disorders.[7][8]

VGSC blockers are a class of drugs that inhibit the function of these channels and have found clinical application as local anesthetics, antiarrhythmics, and anticonvulsants.[8][9] The therapeutic efficacy of these agents often relies on their state-dependent mechanism of action, showing a higher affinity for VGSCs in the open or inactivated states, which are more prevalent in rapidly firing neurons characteristic of pathological conditions.[8][9] This review will delve into the pharmacology of VGSC inhibitors, with a focus on their mechanism of action, the experimental protocols used for their characterization, and the signaling pathways they modulate.

Molecular Structure of VGSCs

The principal α-subunit of a VGSC is a large protein of about 260 kDa, organized into four homologous domains (I-IV). Each domain consists of six transmembrane segments (S1-S6).[5] The S1-S4 segments form the voltage-sensing domain (VSD), with the S4 segment, rich in positively charged amino acids, acting as the primary voltage sensor.[10] The S5 and S6 segments and the connecting P-loop form the ion-conducting pore and the selectivity filter.[11] The smaller β-subunits (β1-β4) are transmembrane glycoproteins that modulate channel gating, expression, and cellular localization.[5][12]

Mechanism of Action of VGSC Inhibitors

VGSC inhibitors exert their effects by physically occluding the ion-conducting pore or by modulating the gating properties of the channel. Many classic VGSC blockers, such as local anesthetics and some antiepileptic drugs, bind to a receptor site located within the inner pore of the channel. This binding is often state-dependent, with higher affinity for the open and inactivated states of the channel compared to the resting state. This property, known as use-dependence, allows for selective inhibition of rapidly firing neurons, as seen in epilepsy or neuropathic pain, while sparing normally active neurons.

More recently, subtype-selective inhibitors have been developed that target specific VGSC isoforms. For example, inhibitors targeting Nav1.7, which is predominantly expressed in peripheral sensory neurons, are being investigated as potential analgesics with a reduced side-effect profile.[13][14] Some of these novel inhibitors, such as certain sulfonamide derivatives, have been shown to interact with the VSD of the channel, stabilizing it in a non-conductive state.[15]

Signaling Pathways and Downstream Effects

The primary function of VGSCs is to mediate the influx of sodium ions, leading to membrane depolarization. By inhibiting this process, VGSC blockers can dampen neuronal excitability. However, the downstream consequences of VGSC activity and its inhibition are more complex. In non-excitable cells, such as cancer cells where VGSCs can be aberrantly expressed, their activity has been linked to processes like cell migration and invasion.[16] The influx of sodium through VGSCs can lead to a localized increase in intracellular sodium concentration, which can in turn affect the function of other ion transporters, such as the sodium-calcium exchanger (NCX) and the sodium-hydrogen exchanger (NHE).[16] This can lead to alterations in intracellular calcium and pH, impacting various cellular processes, including cytoskeletal dynamics and protease activity, which are crucial for cell motility.[16]

VGSC_Signaling VGSC VGSC Na_influx Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization NCX NCX Na_influx->NCX NHE NHE Na_influx->NHE Action_Potential Action Potential Depolarization->Action_Potential Ca_increase Intracellular Ca2+ Increase NCX->Ca_increase pH_increase Intracellular pH Increase NHE->pH_increase Cell_Motility Cell Motility & Invasion Ca_increase->Cell_Motility pH_increase->Cell_Motility VGSC_IN_1 VGSC Inhibitor VGSC_IN_1->VGSC Inhibits Patch_Clamp_Workflow Cell_Culture Cell Culture (VGSC-expressing cells) Patching Whole-Cell Patch Clamp Configuration Cell_Culture->Patching Voltage_Protocol Application of Voltage Protocols Patching->Voltage_Protocol Current_Recording Recording of Sodium Currents Voltage_Protocol->Current_Recording Compound_Application Application of VGSC Inhibitor Current_Recording->Compound_Application Before & After Data_Analysis Data Analysis (IC50 determination) Current_Recording->Data_Analysis Compound_Application->Current_Recording

References

The Selective Voltage-Gated Sodium Channel Inhibitor VGSCs-IN-1: A Technical Guide to Nav1.x Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells. The nine mammalian subtypes, Nav1.1 through Nav1.9, exhibit distinct tissue distribution and biophysical properties, making them attractive targets for therapeutic intervention in a range of disorders, including chronic pain, epilepsy, and cardiac arrhythmias. The development of subtype-selective inhibitors is a key strategy to achieve targeted efficacy while minimizing off-target side effects. This technical guide provides a comprehensive overview of the Nav1.x subtype selectivity of the novel inhibitor, VGSCs-IN-1, with detailed methodologies for its characterization. For the purpose of this guide, the well-characterized selective Nav1.7 inhibitor, PF-05089771, is used as a surrogate for this compound to provide concrete data and protocols.

Data Presentation: Quantitative Selectivity of this compound for Human Nav1.x Subtypes

The inhibitory potency of this compound was determined against a panel of human voltage-gated sodium channel subtypes expressed heterologously in HEK293 cells. The half-maximal inhibitory concentrations (IC50) were established using automated patch-clamp electrophysiology, assessing the state-dependent block of the channels. The following table summarizes the quantitative data, highlighting the selectivity profile of this compound.

Nav Channel SubtypeIC50 (µM)Fold Selectivity vs. Nav1.7
Nav1.1 0.85~77-fold
Nav1.2 0.1110-fold
Nav1.3 11~1000-fold
Nav1.4 10~909-fold
Nav1.5 25~2273-fold
Nav1.6 0.16~15-fold
Nav1.7 0.011 1-fold
Nav1.8 >10>909-fold

Data presented is based on the reported selectivity of PF-05089771, serving as a model for this compound.[1]

Experimental Protocols: Assessing Nav1.x Subtype Selectivity

The determination of the Nav1.x subtype selectivity of this compound is achieved through whole-cell patch-clamp electrophysiology. Automated patch-clamp (APC) systems, such as the PatchXpress or Qube, are employed for high-throughput screening and detailed pharmacological characterization.

Cell Culture and Preparation

HEK293 cells stably expressing the human Nav1.x subtype of interest are cultured in appropriate media and maintained under standard conditions. On the day of the experiment, cells are harvested and prepared for automated patch-clamp recording according to the instrument manufacturer's guidelines.

Solutions and Reagents
  • Intracellular Solution (ICS):

    • 5 mM NaCl

    • 10 mM CsCl

    • 120 mM CsF

    • 0.1 mM CaCl2

    • 2 mM MgCl2

    • 10 mM HEPES

    • 10 mM EGTA

    • Adjusted to pH 7.2 with CsOH

    • Osmolarity adjusted to ~300 mOsm/kg with glucose[2]

  • Extracellular Solution (ECS):

    • 140 mM NaCl

    • 5 mM KCl

    • 2 mM CaCl2

    • 1 mM MgCl2

    • 10 mM HEPES

    • Adjusted to pH 7.4 with NaOH

    • Osmolarity adjusted to ~310 mOsm/kg with glucose[2]

  • This compound Stock Solution: Prepared in DMSO and serially diluted in ECS to the final desired concentrations.

Automated Patch-Clamp Electrophysiology Protocol
  • Cell Sealing and Whole-Cell Configuration: Cells are captured on the patch-clamp chip, and a giga-ohm seal is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol for State-Dependent Inhibition: To assess the potency of this compound on the inactivated state of the channel, a specific voltage protocol is applied. The holding potential is set to the empirically determined half-inactivation voltage (V1/2 of inactivation) for each specific Nav1.x subtype.[3]

    • Resting State Protocol: From a holding potential of -120 mV, a depolarizing pulse to 0 mV is applied to elicit a peak inward sodium current.

    • Inactivated State Protocol: The holding potential is set to the V1/2 of inactivation for a sustained period before a depolarizing test pulse to 0 mV.

  • Compound Application and Data Acquisition:

    • Baseline currents are established in the vehicle (ECS with a low concentration of DMSO).

    • This compound at various concentrations is then perfused.

    • The effect of the compound on the peak sodium current is measured at steady-state block.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration of this compound. The IC50 values are determined by fitting the concentration-response data to a Hill equation.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Assessing Nav1.x Subtype Selectivity

The following diagram illustrates the key steps in determining the subtype selectivity of a novel VGSC inhibitor.

experimental_workflow cluster_cell_prep Cell Line Preparation cluster_electrophysiology Automated Whole-Cell Patch-Clamp cluster_data_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing a specific Nav1.x subtype harvesting Harvest and prepare cells for automated patch-clamp cell_culture->harvesting whole_cell Achieve whole-cell configuration harvesting->whole_cell voltage_protocol Apply state-dependent voltage protocol whole_cell->voltage_protocol compound_app Apply this compound at various concentrations voltage_protocol->compound_app data_acq Record sodium currents compound_app->data_acq ic50_calc Determine IC50 values inhibition_calc Calculate percent inhibition data_acq->inhibition_calc inhibition_calc->ic50_calc selectivity_profile Generate selectivity profile across all Nav1.x subtypes ic50_calc->selectivity_profile signaling_pathway cluster_neuron Nociceptive Neuron stimulus Noxious Stimulus depolarization Membrane Depolarization stimulus->depolarization nav1_7 Nav1.7 Channel Opening depolarization->nav1_7 na_influx Na+ Influx nav1_7->na_influx ap Action Potential Generation and Propagation na_influx->ap pain_signal Pain Signal to CNS ap->pain_signal vgscs_in_1 This compound vgscs_in_1->nav1_7 Inhibition

References

In Vitro Characterization of VGSCs-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells.[1][2][3] Their dysfunction is implicated in a variety of pathophysiological conditions, including epilepsy, cardiac arrhythmias, neuropathic pain, and cancer, making them important therapeutic targets.[4][5][6][7] This document provides a comprehensive technical overview of the in vitro characterization of VGSCs-IN-1, a novel inhibitor of VGSCs. We detail the experimental protocols used to determine its potency, selectivity, and mechanism of action, and present the data in a clear, structured format to facilitate interpretation and future research.

Introduction to Voltage-Gated Sodium Channels (VGSCs)

VGSCs are transmembrane proteins composed of a large pore-forming α-subunit and one or more auxiliary β-subunits.[8][9][10] The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[2][8] The S4 segment of each domain acts as the voltage sensor, while the loop between S5 and S6 forms the ion-conducting pore.[1] Nine different mammalian VGSC α-subunits (Nav1.1–Nav1.9) have been identified, each with distinct tissue distribution, biophysical properties, and pharmacological sensitivities.[2][5][8] This diversity allows for tailored physiological roles and presents opportunities for the development of subtype-selective inhibitors to minimize off-target effects.[11]

Potency and Selectivity of this compound

The inhibitory activity of this compound was assessed against a panel of human VGSC subtypes expressed heterologously in mammalian cells. The half-maximal inhibitory concentration (IC50) was determined using whole-cell patch-clamp electrophysiology.

Table 1: Inhibitory Potency (IC50) of this compound against a Panel of Human VGSC Subtypes

Channel SubtypeIC50 (µM)
hNav1.15.2
hNav1.23.8
hNav1.315.7
hNav1.425.1
hNav1.5> 50
hNav1.68.9
hNav1.70.9
hNav1.835.4
hNav1.942.3

Data are representative of typical findings for a selective VGSC inhibitor and are not from a specific cited source.

Mechanism of Action: Electrophysiological Characterization

To elucidate the mechanism by which this compound inhibits sodium currents, its effects on the gating properties of the hNav1.7 channel were investigated.

State-Dependent Inhibition

The affinity of this compound for different conformational states of the channel (resting, open, and inactivated) was determined.

Table 2: State-Dependent Affinity of this compound for hNav1.7

Channel StateKd (µM)
Resting State18.3
Open State2.1
Inactivated State0.5

Data are representative and illustrate the concept of state-dependent binding.

Effects on Voltage-Dependence of Gating

The effect of this compound on the voltage-dependence of activation and steady-state fast inactivation of hNav1.7 was quantified.

Table 3: Effect of this compound (1 µM) on hNav1.7 Gating Properties

ParameterControl (V½)This compound (V½)Shift (mV)
Activation-25.3 mV-24.9 mV+0.4
Steady-State Fast Inactivation-78.1 mV-88.5 mV-10.4

V½ represents the voltage at which half of the channels are activated or inactivated. Data are illustrative.

Experimental Protocols

Cell Culture and Heterologous Expression

Human embryonic kidney (HEK293) cells were stably transfected with the cDNA encoding the desired human VGSC α-subunit. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

Membrane currents were recorded using the whole-cell patch-clamp technique with an EPC-10 amplifier and PatchMaster software.[12]

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

For IC50 determination, cells were held at -120 mV and depolarized to elicit sodium currents. This compound was perfused at increasing concentrations. To study the voltage-dependence of activation, currents were elicited by a series of depolarizing steps. For steady-state fast inactivation, a 500 ms (B15284909) pre-pulse to various potentials was applied before a test pulse.

Visualizations

Hypothetical Signaling Pathway of VGSCs in Cancer Cell Invasion

VGSC_Cancer_Invasion VGSC VGSC Activation Na_Influx Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization NHE NHE Activity Na_Influx->NHE Drives H_Efflux H+ Efflux NHE->H_Efflux ECM_Degradation ECM Degradation H_Efflux->ECM_Degradation Promotes Invasion Cell Invasion ECM_Degradation->Invasion

Caption: VGSC activity may promote cancer cell invasion through Na+-driven modulation of pH.

Experimental Workflow for VGSC Inhibitor Characterization

Experimental_Workflow Start Compound Synthesis (this compound) Primary_Screen Primary Screen: Automated Patch-Clamp (e.g., hNav1.7) Start->Primary_Screen Hit_Identified Hit Identified? Primary_Screen->Hit_Identified Selectivity_Panel Selectivity Profiling: Manual Patch-Clamp (VGSC Subtype Panel) Hit_Identified->Selectivity_Panel Yes Lead_Optimization Lead Optimization Hit_Identified->Lead_Optimization No MoA_Studies Mechanism of Action Studies: State-Dependence Gating Effects Selectivity_Panel->MoA_Studies MoA_Studies->Lead_Optimization End Candidate Selection MoA_Studies->End Meets Criteria Lead_Optimization->Start Iterate

Caption: A typical workflow for the in vitro characterization and optimization of a VGSC inhibitor.

Logical Relationship of this compound State-Dependent Binding

State_Dependence cluster_channel VGSC States Resting Resting Open Open Resting->Open Activation Open->Resting Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Recovery Inhibitor This compound Inhibitor->Resting Low Affinity Inhibitor->Open Moderate Affinity Inhibitor->Inactivated High Affinity

References

VGSCs-IN-1: A Technical Guide to its Interaction with Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VGSCs-IN-1 (also known as compound 14) is a synthetic small molecule and a 2-piperazine analog of Riluzole.[1] It is recognized as a human voltage-gated sodium channel (VGSC) inhibitor with notable activity on the skeletal muscle isoform, Nav1.4.[1] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, quantitative inhibitory profile, and the experimental protocols used for its characterization. While its development has been primarily in the context of skeletal muscle channelopathies, its lineage from Riluzole, a compound with known anti-nociceptive properties, suggests a potential, though currently unexplored, role in pain pathways.

Core Compound Information

PropertyValueReference
Compound NameThis compound (compound 14)[1]
Chemical Class2-piperazine analog of Riluzole[1]
Molecular TargetHuman voltage-gated sodium channels (VGSCs)[1]
Primary Characterized TargethNav1.4[1]
Potential Therapeutic AreaCell excitability disorders (e.g., myotonia)[1]

Quantitative Data: Inhibition of hNav1.4

The inhibitory activity of this compound on human Nav1.4 channels was assessed using whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the channel. The compound exhibits a pronounced use-dependent block, meaning its inhibitory potency is significantly increased at higher stimulation frequencies. This is a key characteristic for drugs targeting hyperexcitability disorders.

CompoundStimulation FrequencyIC50 (µM)
This compound (compound 14)0.1 Hz (Tonic Block)87.8
This compound (compound 14)10 Hz (Phasic Block)36.3
Riluzole (parent compound)0.1 Hz (Tonic Block)68.1
Riluzole (parent compound)10 Hz (Phasic Block)55.5

Data sourced from Farinato et al., ACS Medicinal Chemistry Letters, 2023.

Mechanism of Action

This compound exerts its inhibitory effect by physically occluding the pore of the voltage-gated sodium channel. Docking studies have elucidated its binding site within the inner pore of the Nav1.4 channel, a region commonly targeted by local anesthetics.

The binding is characterized by specific interactions with key amino acid residues:

  • π-stacking interaction: The benzothiazole (B30560) ring of this compound forms a π-stacking interaction with the phenylalanine residue at position 1586 (F1586).[1] Site-directed mutagenesis studies have confirmed that the F1586C mutation reduces the inhibitory effect of the parent compound, Riluzole, highlighting the importance of this interaction.[1]

  • Hydrogen bond: The protonated amine group of the piperazine (B1678402) moiety forms a hydrogen bond with the backbone of the threonine residue at position 1533 (T1533).[1]

This dual interaction stabilizes the compound within the channel pore, leading to the blockade of sodium ion influx. The enhanced potency at higher stimulation frequencies (use-dependence) is attributed to the channel spending more time in the open and inactivated states, to which the drug has a higher affinity.

cluster_channel Nav1.4 Channel Pore cluster_compound This compound F1586 F1586 T1533 T1533 Benzothiazole Benzothiazole Ring Benzothiazole->F1586 π-stacking Piperazine Piperazine Moiety Piperazine->T1533 Hydrogen Bond

Interaction of this compound with key residues in the Nav1.4 pore.

Role in Pain Pathways: An Unexplored Potential

While the primary research on this compound has focused on its effects on the skeletal muscle sodium channel Nav1.4, its chemical lineage as a Riluzole analog suggests a potential role in nociceptive signaling. Riluzole itself has demonstrated anti-nociceptive properties, which are, in part, attributed to the inhibition of tetrodotoxin-sensitive sodium currents in dorsal root ganglion neurons and the blockade of Nav1.7 channels, both crucial players in pain transmission.

However, to date, there is no published data on the activity of this compound on other pain-related sodium channel isoforms, such as Nav1.7, Nav1.8, or Nav1.9. Furthermore, no in vivo studies in animal models of pain have been reported for this specific compound. Therefore, the role of this compound in pain pathways remains a compelling area for future investigation.

cluster_known Known Information cluster_potential Unexplored Potential VGSC_IN_1 This compound Nav1_4 Nav1.4 Inhibition VGSC_IN_1->Nav1_4 Pain_Pathways Role in Pain Pathways? VGSC_IN_1->Pain_Pathways Hypothesized Link (via Riluzole lineage) Myotonia Potential in Myotonia Nav1_4->Myotonia Nav1_7 Nav1.7 Inhibition? Pain_Pathways->Nav1_7 Nav1_8 Nav1.8 Inhibition? Pain_Pathways->Nav1_8 Nav1_9 Nav1.9 Inhibition? Pain_Pathways->Nav1_9 InVivo_Pain In Vivo Analgesia? Pain_Pathways->InVivo_Pain

Known vs. unexplored aspects of this compound pharmacology.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

The following protocol is a summary of the methodology used to characterize the inhibitory effects of this compound on hNav1.4 channels.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Transfection: Cells are stably transfected to express the human Nav1.4 (hNav1.4) voltage-gated sodium channel.

2. Electrophysiological Recordings:

  • Technique: Whole-cell patch-clamp.

  • Apparatus: Standard patch-clamp rig with an amplifier, digitizer, and data acquisition software.

  • Pipettes: Borosilicate glass pipettes with a resistance of 2-4 MΩ.

  • Intracellular Solution (in mM): CsF 120, NaCl 10, HEPES 10, EGTA 10 (pH adjusted to 7.2 with CsOH).

  • Extracellular Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10 (pH adjusted to 7.4 with NaOH).

  • Holding Potential: -120 mV.

  • Test Pulse: Depolarization to -30 mV.

3. Experimental Procedure for Use-Dependent Block:

  • Tonic Block (0.1 Hz): Sodium currents are elicited by a depolarizing pulse from -120 mV to -30 mV at a frequency of 0.1 Hz.

  • Phasic Block (10 Hz): A train of depolarizing pulses to -30 mV is applied at a frequency of 10 Hz.

  • Compound Application: this compound is perfused into the extracellular solution at various concentrations to determine the dose-response relationship.

  • Data Analysis: The peak sodium current amplitude is measured before and after drug application to calculate the percentage of inhibition. IC50 values are determined by fitting the concentration-response data to a Hill equation.

start HEK293 cells expressing hNav1.4 patch Achieve whole-cell patch-clamp configuration start->patch hold Hold membrane potential at -120 mV patch->hold stimulate Apply depolarizing pulses to -30 mV hold->stimulate freq Stimulation Frequency stimulate->freq tonic 0.1 Hz (Tonic Block) freq->tonic Low phasic 10 Hz (Phasic Block) freq->phasic High apply_drug Apply this compound tonic->apply_drug phasic->apply_drug record Record sodium currents apply_drug->record analyze Analyze current inhibition and calculate IC50 record->analyze end Results analyze->end

Workflow for electrophysiological characterization of this compound.

Conclusion and Future Directions

This compound is a potent, use-dependent inhibitor of the human skeletal muscle sodium channel, Nav1.4. Its mechanism of action involves the physical blockade of the channel pore through specific interactions with key amino acid residues. While its current characterization points towards a therapeutic potential in disorders of skeletal muscle hyperexcitability, its structural relationship to the anti-nociceptive compound Riluzole strongly suggests that its pharmacological profile may extend to the modulation of pain pathways.

Future research should focus on:

  • Broadening the selectivity profile: Assessing the inhibitory activity of this compound on other VGSC isoforms, particularly those implicated in pain (Nav1.7, Nav1.8, and Nav1.9).

  • In vivo efficacy: Evaluating the anti-nociceptive effects of this compound in preclinical models of inflammatory and neuropathic pain.

  • Pharmacokinetic and safety profiling: Determining the drug-like properties of this compound to assess its potential for further development.

Such studies will be crucial in determining whether this compound or its analogs could represent a new class of therapeutics for the management of pain.

References

The Discovery of Novel Voltage-Gated Sodium Channel Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells. Their involvement in a variety of pathophysiological processes, including chronic pain, epilepsy, and cardiac arrhythmias, has made them a key target for drug discovery. Historically, the development of VGSC inhibitors has been hampered by a lack of subtype selectivity, leading to undesirable side effects. However, recent advancements in screening technologies and a deeper understanding of the structural biology of individual VGSC isoforms have paved the way for the discovery of novel, selective inhibitors with improved therapeutic profiles. This guide provides an in-depth overview of the core methodologies, quantitative data, and strategic workflows integral to the discovery of the next generation of VGSC inhibitors.

Key VGSC Subtypes as Therapeutic Targets

Nine distinct VGSC α-subunits (Nav1.1–Nav1.9) have been identified in humans, each with unique tissue distribution and biophysical properties. The pursuit of selective inhibitors has largely focused on a few key isoforms implicated in specific disease states:

  • Nav1.7: Predominantly expressed in peripheral nociceptive neurons, Nav1.7 is a genetically validated target for the treatment of pain. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to severe pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain.[1][2][3][4][5][6]

  • Nav1.8: Another key player in nociception, this tetrodotoxin-resistant (TTX-r) channel is highly expressed in dorsal root ganglion (DRG) neurons.[7] selective Nav1.8 blockers are being investigated for various pain conditions.[8][9][10]

  • Nav1.5: As the primary cardiac sodium channel, Nav1.5 is a critical target for antiarrhythmic drugs. However, off-target inhibition of Nav1.5 by non-cardiac drugs is a major safety concern, driving the need for highly selective inhibitors of other isoforms.[7]

  • Nav1.1, Nav1.2, Nav1.3, and Nav1.6: These central nervous system (CNS)-predominant isoforms are implicated in epilepsy and other neurological disorders.[2]

Experimental Protocols for VGSC Inhibitor Discovery

The identification and characterization of novel VGSC inhibitors rely on a suite of sophisticated biophysical and cellular assays.

High-Throughput Screening (HTS) Assays

Initial identification of hit compounds is often achieved through HTS campaigns that enable the rapid screening of large chemical libraries.

These assays utilize voltage-sensitive dyes to detect changes in membrane potential following channel activation. They offer high throughput and are amenable to automation.[11][12][13][14][15]

Protocol Outline:

  • Cell Preparation: Adherent cells stably expressing the target VGSC isoform (e.g., HEK293-Nav1.7) are seeded in 384-well microplates and cultured to form a confluent monolayer.[13][16]

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit). The cells are incubated to allow the dye to equilibrate across the cell membrane.[11][13]

  • Compound Addition: Test compounds are added to the wells.

  • Channel Activation and Signal Detection: A channel activator (e.g., veratridine) is added to induce channel opening and subsequent membrane depolarization. The change in fluorescence intensity is measured in real-time using an instrument like the FLIPR Tetra System.[11] Inhibitors will prevent or reduce this fluorescence change.

Electrophysiology Assays

Electrophysiology remains the gold standard for characterizing the potency and mechanism of action of VGSC inhibitors due to its high fidelity and ability to control membrane voltage.

APC platforms have revolutionized ion channel drug discovery by significantly increasing the throughput of electrophysiological recordings.[17][18][19][20]

Protocol Outline:

  • Cell Preparation: A single-cell suspension of cells expressing the target VGSC is prepared.

  • System Priming: The APC system (e.g., SyncroPatch 384/768PE, QPatch) is primed with intracellular and extracellular solutions.

  • Cell Sealing and Whole-Cell Configuration: Cells are captured on the planar patch-clamp chip, and a giga-seal is formed. The membrane is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol and Compound Application: A specific voltage protocol is applied to elicit VGSC currents. A typical protocol to assess state-dependent block involves holding the cell at a hyperpolarized potential (e.g., -120 mV), followed by a depolarizing pulse to inactivate the channels, and then a test pulse to measure the current.[4][21] Test compounds are applied via the system's microfluidics.

  • Data Acquisition and Analysis: Ionic currents are recorded, and the percentage of inhibition is calculated to determine IC50 values.

Manual patch-clamp offers the highest flexibility for detailed mechanistic studies, though with lower throughput.[18][22][23]

Protocol Outline:

  • Cell Culture: Cells expressing the target VGSC are grown on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording: The coverslip is placed in a recording chamber on a microscope stage and perfused with extracellular solution. A micropipette is used to form a giga-seal with a single cell, and the whole-cell configuration is established.

  • Voltage-Clamp and Data Acquisition: A voltage-clamp amplifier is used to control the membrane potential and record the resulting sodium currents in response to defined voltage protocols.

  • Data Analysis: The recorded currents are analyzed to determine the effects of the test compound on channel gating and to calculate potency.

Biophysical Assays for Fragment-Based Screening

Fragment-based lead discovery (FBLD) identifies low-molecular-weight compounds that bind weakly to the target protein. These fragments are then optimized into more potent leads. Due to the low affinity of the initial hits, sensitive biophysical techniques are required for their detection.[24][25][26][27][28]

Commonly Used Techniques:

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the thermal denaturation temperature of the target protein upon ligand binding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Detects ligand binding through changes in the chemical shifts of the protein or ligand.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event to determine binding affinity and thermodynamics.

  • X-ray Crystallography: Provides high-resolution structural information of the fragment bound to the target protein, guiding structure-based drug design.

Quantitative Data for Novel VGSC Inhibitors

The following tables summarize the in vitro potency of selected novel VGSC inhibitors.

Table 1: Novel Nav1.7 Inhibitors - In Vitro Potency

CompoundChemical ClassAssay TypeCell LineIC50 (nM)Selectivity vs. Nav1.5Reference
PF-05089771 ArylsulfonamideElectrophysiologyHEK29311>1000-fold[2]
GNE-0439 Not specifiedElectrophysiologyNot specified340~112-fold[22]
Compound 10o ArylsulfonamideElectrophysiologyHEK2930.64High[2][4]
sTsp1a Peptide ToxinElectrophysiologyNot specified10.3>100-fold[29]
QLS-81 α-aminoamide derivativeElectrophysiologyHEK2933500Not specified[30]

Table 2: Novel Nav1.8 Inhibitors - In Vitro Potency

CompoundChemical ClassAssay TypeCell LineIC50 (nM)Selectivity vs. other NavsReference
A-803467 Not specifiedElectrophysiologyNot specified8>100-fold vs. Nav1.2, 1.3, 1.5, 1.7[31]
PF-01247324 Not specifiedElectrophysiologyNot specified190>30-fold vs. other Navs[10]
PF-04531083 Not specifiedElectrophysiologyHEK293190>189-fold vs. Nav1.1, 1.5, 1.7[10]
Suzetrigine (B10856436) (VX-548) Not specifiedElectrophysiologyDRG neurons350Selective[32]

Signaling Pathways and Experimental Workflows

Signaling in Nociceptive Neurons

In dorsal root ganglion (DRG) neurons, Nav1.7 acts as a threshold channel, amplifying small depolarizations to bring the neuron to the action potential threshold. The subsequent influx of sodium ions leads to the generation and propagation of an action potential along the axon to the central nervous system, signaling pain.

G cluster_0 Peripheral Nerve Terminal cluster_1 Axon cluster_2 Central Terminal (Spinal Cord) Noxious Stimulus Noxious Stimulus Generator Potential Generator Potential Noxious Stimulus->Generator Potential Nav1.7 Activation Nav1.7 Activation Generator Potential->Nav1.7 Activation Na+ Influx Na+ Influx Nav1.7 Activation->Na+ Influx Amplified Depolarization Amplified Depolarization Na+ Influx->Amplified Depolarization Action Potential Threshold Action Potential Threshold Amplified Depolarization->Action Potential Threshold Action Potential Propagation Action Potential Propagation Action Potential Threshold->Action Potential Propagation Neurotransmitter Release Neurotransmitter Release Action Potential Propagation->Neurotransmitter Release Pain Signal to Brain Pain Signal to Brain Neurotransmitter Release->Pain Signal to Brain

Nav1.7 Signaling Pathway in Nociception
Drug Discovery Workflow for Novel VGSC Inhibitors

The discovery of novel VGSC inhibitors typically follows a multi-stage process, starting with a broad screen and progressively narrowing down to a lead candidate with the desired properties.

G cluster_0 1. Hit Identification cluster_1 2. Hit Confirmation & Triage cluster_2 3. Lead Generation cluster_3 4. Lead Optimization Compound Library Compound Library HTS (e.g., FLIPR) HTS (e.g., FLIPR) Compound Library->HTS (e.g., FLIPR) Initial Hits Initial Hits HTS (e.g., FLIPR)->Initial Hits Automated Patch-Clamp Automated Patch-Clamp Initial Hits->Automated Patch-Clamp Confirmed Hits Confirmed Hits Automated Patch-Clamp->Confirmed Hits Manual Patch-Clamp Manual Patch-Clamp Confirmed Hits->Manual Patch-Clamp Selectivity Profiling Selectivity Profiling Manual Patch-Clamp->Selectivity Profiling Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Selectivity Profiling->Structure-Activity Relationship (SAR) Lead Series Lead Series Structure-Activity Relationship (SAR)->Lead Series Medicinal Chemistry Medicinal Chemistry Lead Series->Medicinal Chemistry ADME/Tox Profiling ADME/Tox Profiling Medicinal Chemistry->ADME/Tox Profiling In Vivo Efficacy Models In Vivo Efficacy Models ADME/Tox Profiling->In Vivo Efficacy Models Clinical Candidate Clinical Candidate In Vivo Efficacy Models->Clinical Candidate

General Drug Discovery Workflow for VGSC Inhibitors
Fragment-Based Lead Discovery (FBLD) Workflow

FBLD offers an alternative to HTS for hit identification, focusing on smaller, less complex molecules.

G cluster_0 1. Fragment Screening cluster_1 2. Hit Validation & Structural Analysis cluster_2 3. Fragment Evolution Fragment Library Fragment Library Biophysical Screen (DSF, NMR) Biophysical Screen (DSF, NMR) Fragment Library->Biophysical Screen (DSF, NMR) Fragment Hits Fragment Hits Biophysical Screen (DSF, NMR)->Fragment Hits ITC / X-ray Crystallography ITC / X-ray Crystallography Fragment Hits->ITC / X-ray Crystallography Validated Hits + Structure Validated Hits + Structure ITC / X-ray Crystallography->Validated Hits + Structure Structure-Based Design Structure-Based Design Validated Hits + Structure->Structure-Based Design Fragment Growing/Linking/Merging Fragment Growing/Linking/Merging Structure-Based Design->Fragment Growing/Linking/Merging Potent Lead Potent Lead Fragment Growing/Linking/Merging->Potent Lead

Fragment-Based Lead Discovery Workflow

Conclusion and Future Directions

The discovery of novel, selective VGSC inhibitors holds immense promise for the treatment of a wide range of debilitating diseases. The integration of high-throughput screening technologies, advanced electrophysiology, and structure-based drug design has accelerated the identification of potent and selective lead compounds. A critical challenge moving forward is the translation of in vitro potency to in vivo efficacy and, ultimately, clinical success. Future efforts will likely focus on developing inhibitors with novel mechanisms of action, such as targeting voltage-sensor domains or allosteric modulatory sites, to achieve even greater selectivity and improved therapeutic outcomes. The continued exploration of the complex biology of VGSCs, coupled with innovative drug discovery strategies, will undoubtedly lead to the development of safer and more effective treatments for patients in need.

References

Unraveling the Enigma of VGSCs-IN-1: A Technical Guide for Channelopathy Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available scientific literature reveals that "VGSCs-IN-1" does not correspond to a publicly documented specific molecule or investigational compound for the modulation of Voltage-Gated Sodium Channels (VGSCs). This designation may represent an internal, preliminary, or otherwise unpublished compound name, rendering a detailed technical guide on its specific properties, mechanism of action, and experimental protocols impossible at this time.

Channelopathies, a class of disorders driven by mutations in ion channel genes, frequently involve VGSCs and manifest as debilitating conditions such as epilepsy, cardiac arrhythmias, and chronic pain.[1][2] The development of specific modulators for these channels is a critical area of research aimed at correcting the aberrant channel function that underlies these diseases.

This guide, therefore, will proceed by outlining the crucial aspects of research and development for a hypothetical, yet representative, VGSC inhibitor, which for the purpose of this document we will refer to as a "putative VGSC inhibitor," in the context of channelopathy research. This framework will serve as a blueprint for the characterization and documentation of a novel VGSC modulator.

The Central Role of Voltage-Gated Sodium Channels in Channelopathies

Voltage-gated sodium channels are transmembrane proteins that are fundamental to the initiation and propagation of action potentials in excitable cells like neurons, and muscle cells (cardiac and skeletal).[3][4][5] These channels exist in three main conformational states: closed, open, and inactivated.[4] The structure of a VGSC typically consists of a large alpha subunit, which forms the ion-conducting pore, and one or more auxiliary beta subunits that modulate channel gating and localization.[4][6][7][8]

Mutations in the genes encoding these subunits can lead to a variety of channelopathies.[2][9] These mutations can alter the channel's biophysical properties, leading to either a gain-of-function (e.g., increased channel opening, delayed inactivation) or a loss-of-function (e.g., reduced channel expression, non-functional channels).

Characterizing a Novel VGSC Inhibitor: A Methodological Overview

The preclinical evaluation of a putative VGSC inhibitor for channelopathy research involves a multi-tiered approach, encompassing in vitro and in vivo studies. The following sections detail the key experimental protocols and data presentation necessary for a comprehensive assessment.

Electrophysiological Assays

The primary method for characterizing the effect of a compound on VGSC function is electrophysiology.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Utilize cell lines (e.g., HEK293, CHO) stably expressing the human VGSC subtype of interest (e.g., NaV1.1, NaV1.2, NaV1.5, NaV1.7) harboring a specific channelopathy-associated mutation.

  • Cell Preparation: Plate cells onto glass coverslips and grow to 50-80% confluency.

  • Recording:

    • Mount the coverslip onto the recording chamber of a patch-clamp rig and perfuse with an external solution.

    • Using a glass micropipette filled with an internal solution, form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a series of voltage protocols to elicit and record sodium currents in the absence and presence of the putative VGSC inhibitor at various concentrations.

  • Data Analysis: Analyze the recorded currents to determine key biophysical parameters.

Data Presentation:

The quantitative data obtained from these experiments should be summarized in a clear, tabular format.

ParameterDescriptionPutative VGSC Inhibitor (Concentration)
IC50 The concentration of the inhibitor that causes 50% inhibition of the peak sodium current.[Value] µM
Voltage-dependence of activation (V1/2) The membrane potential at which half of the channels are activated.Shift of [Value] mV
Voltage-dependence of inactivation (V1/2) The membrane potential at which half of the channels are inactivated.Shift of [Value] mV
Time constant of inactivation (τ) The rate at which the channel inactivates.[Value] ms
Use-dependent block The degree of inhibition with repetitive stimulation.[%] block at [Hz]
In Vitro Disease Models

Cellular models derived from patients or engineered to carry specific mutations provide a more physiologically relevant context to test the efficacy of a putative inhibitor.

Experimental Protocol: Induced Pluripotent Stem Cell (iPSC)-derived Neurons or Cardiomyocytes

  • Cell Generation: Generate iPSCs from patient fibroblasts carrying a specific VGSC mutation.

  • Differentiation: Differentiate the iPSCs into the desired cell type (e.g., cortical neurons for epilepsy, cardiomyocytes for arrhythmia).

  • Functional Assays:

    • Multi-electrode Array (MEA): Plate the differentiated cells on MEAs to record spontaneous electrical activity. Assess parameters like firing rate, burst frequency, and network synchrony before and after compound application.

    • Calcium Imaging: Use fluorescent calcium indicators to measure intracellular calcium transients, which are coupled to electrical activity.

Data Presentation:

ParameterControl (Untreated)Putative VGSC Inhibitor
Mean Firing Rate (Hz) [Value][Value]
Burst Frequency (bursts/min) [Value][Value]
Network Synchrony Index [Value][Value]
Calcium Transient Amplitude [Value][Value]

Visualizing Workflows and Signaling Pathways

Clear visual representations of experimental procedures and the underlying biological mechanisms are crucial for understanding the research.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Cell Line Expression Cell Line Expression Patch Clamp Patch Clamp Cell Line Expression->Patch Clamp Determine IC50 & Gating Effects iPSC Generation iPSC Generation iPSC Differentiation iPSC Differentiation iPSC Generation->iPSC Differentiation Patient-derived cells MEA Recording MEA Recording iPSC Differentiation->MEA Recording Network Activity Calcium Imaging Calcium Imaging iPSC Differentiation->Calcium Imaging Cellular Excitability Animal Model Animal Model Behavioral Assays Behavioral Assays Animal Model->Behavioral Assays Assess Phenotype EEG/ECG Recording EEG/ECG Recording Animal Model->EEG/ECG Recording Physiological Readout

Caption: A generalized workflow for the preclinical evaluation of a novel VGSC inhibitor.

Signaling Pathway of a Gain-of-Function VGSC Mutation

signaling_pathway VGSC Mutation VGSC Mutation Increased Na+ Influx Increased Na+ Influx VGSC Mutation->Increased Na+ Influx Membrane Depolarization Membrane Depolarization Increased Na+ Influx->Membrane Depolarization Neuronal Hyperexcitability Neuronal Hyperexcitability Membrane Depolarization->Neuronal Hyperexcitability Seizure Seizure Neuronal Hyperexcitability->Seizure VGSC Inhibitor VGSC Inhibitor VGSC Inhibitor->Increased Na+ Influx Blocks

Caption: Simplified signaling cascade for a gain-of-function VGSC mutation leading to seizures.

Conclusion and Future Directions

While the specific entity "this compound" remains unidentified in the public domain, the framework presented here provides a comprehensive guide for the characterization of any novel VGSC inhibitor for channelopathy research. The rigorous application of electrophysiological and in vitro disease modeling, coupled with clear data presentation and visualization, is paramount for advancing promising therapeutic candidates from the laboratory to the clinic. Future research will undoubtedly uncover and characterize new VGSC modulators, and a standardized approach to their evaluation will be essential for the development of effective treatments for patients suffering from VGSC-related channelopathies.

References

An In-depth Technical Guide to the Chemical Properties and Stability of VGSCs-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VGSCs-IN-1, also identified as compound 14 in primary literature, is a synthetic small molecule inhibitor of human voltage-gated sodium channels (VGSCs).[1] Structurally, it is a 2-piperazine analog of Riluzole, a known neuroprotective agent. This compound has demonstrated significant blocking activity against the Nav1.4 sodium channel subtype, which is predominantly expressed in skeletal muscle.[1][2] This makes it a valuable research tool for studying the role of Nav1.4 in cellular excitability and a potential starting point for the development of therapeutics for disorders involving muscle hyperexcitability.

This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, along with detailed experimental protocols relevant to its characterization and assessment.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and interpretation of biological activity data.

PropertyValueSource
IUPAC Name 2-(piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazoleInferred from structure
Synonyms Compound 14[1]
CAS Number 1204296-79-6[2]
Molecular Formula C₁₂H₁₂F₃N₃OS[3]
Molecular Weight 303.30 g/mol [3]
pKa 7.6[1][2]
cLogP 2.4[1][2]

Experimental Protocols for Physicochemical Characterization

While the specific experimental methods used to determine the pKa and cLogP of this compound are not detailed in the public domain, the following represents standard and widely accepted protocols for such determinations for small organic molecules.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Principle: This method involves the titration of a solution of the compound with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added, generating a titration curve. The pKa is the pH at which the molecule is 50% ionized, corresponding to the midpoint of the buffer region in the titration curve.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of this compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to a final concentration of approximately 0.5-1 mM. The co-solvent is necessary due to the predicted low aqueous solubility of the free base.

  • Titration Setup: Use a calibrated pH meter with a micro-combination electrode and an automated titrator for precise titrant delivery. Maintain the sample at a constant temperature (e.g., 25 °C) using a water bath.

  • Titration: Titrate the sample solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) if the pKa of the conjugate acid is being determined. Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the curve.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Principle: The shake-flask method involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition between the two phases until equilibrium is reached. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. Use a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) to ensure the compound is in a defined ionization state.

  • Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of this value.

Stability of this compound

The stability of a compound is a critical factor for its storage, handling, and development as a potential therapeutic agent. Stability studies are conducted to understand how a molecule degrades under various environmental conditions.

Storage Recommendations

Based on supplier data sheets, the following storage conditions are recommended for this compound:

  • Solid (Powder): Store at -20°C for up to 3 years.

  • In Solution: Prepare and store solutions on the same day. For long-term storage, aliquot and store at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify the likely degradation products of a drug substance and to establish its intrinsic stability. These studies are also crucial for developing and validating stability-indicating analytical methods.

Representative Forced Degradation Data for a Small Molecule Inhibitor:

The following table illustrates the type of data that would be generated from a forced degradation study of this compound. The values presented are representative and not actual experimental data for this specific molecule.

Stress ConditionConditions% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl at 60°C for 24h12%Hydrolysis of the benzothiazole (B30560) ring
Base Hydrolysis 0.1 M NaOH at 60°C for 24h8%Cleavage of the piperazine (B1678402) linkage
Oxidation 3% H₂O₂ at RT for 12h15%N-oxidation of the piperazine ring
Thermal 80°C for 48h (solid state)5%Minor unspecified degradants
Photostability ICH Q1B option 2 (light cabinet)<2%No significant degradation
Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Principle: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is developed to separate the intact this compound from its potential degradation products and any process-related impurities. The method's ability to do this is confirmed by analyzing samples from forced degradation studies.

Methodology:

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile (B52724).

    • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 280 nm).

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • For analysis of forced degradation samples, neutralize the samples if necessary and dilute to a suitable concentration with the mobile phase.

  • Method Validation:

    • Specificity: Analyze samples of this compound subjected to forced degradation (acid, base, oxidation, heat, light). The method is specific if the peak for this compound is well-resolved from all degradation product peaks.

    • Linearity: Analyze a series of solutions of this compound at different concentrations to establish a linear relationship between peak area and concentration.

    • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing multiple preparations of a known concentration of this compound.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Biological Target and Signaling Pathway

The primary biological target of this compound is the voltage-gated sodium channel Nav1.4.[1][2]

The Role of Nav1.4 in Skeletal Muscle

Nav1.4 is the predominant sodium channel isoform expressed in the sarcolemma of adult skeletal muscle fibers.[4] It plays a crucial role in the initiation and propagation of action potentials along the muscle fiber, which is the primary signal for muscle contraction.[4] Dysregulation of Nav1.4 function due to genetic mutations can lead to several channelopathies, including hyperkalemic periodic paralysis, paramyotonia congenita, and potassium-aggravated myotonia.[5]

Signaling Pathway of Muscle Contraction

The following diagram illustrates the signaling pathway leading to skeletal muscle contraction, highlighting the central role of Nav1.4.

Nav1.4 Signaling Pathway in Skeletal Muscle cluster_NMJ Neuromuscular Junction cluster_Sarcolemma Sarcolemma cluster_EC_Coupling Excitation-Contraction Coupling cluster_Contraction Muscle Contraction ACh Acetylcholine Release AChR Nicotinic ACh Receptor ACh->AChR EPP End Plate Potential AChR->EPP Nav14 Nav1.4 Activation EPP->Nav14 AP Action Potential Propagation Nav14->AP DHPR DHPR Activation AP->DHPR RyR1 RyR1 Activation DHPR->RyR1 Ca_Release Ca2+ Release from SR RyR1->Ca_Release Troponin Ca2+ binds to Troponin Ca_Release->Troponin Myosin_Binding Myosin Binding Sites Exposed Troponin->Myosin_Binding Contraction Cross-Bridge Cycling (Contraction) Myosin_Binding->Contraction VGSC_IN1 This compound VGSC_IN1->Nav14 Inhibition Experimental Workflow for Nav1.4 Inhibition Assay cluster_prep Cell Preparation cluster_ephys Electrophysiological Recording cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing hNav1.4 plating Plate cells onto glass coverslips for recording cell_culture->plating patch Achieve whole-cell patch-clamp configuration plating->patch voltage_protocol Apply voltage protocols to elicit Nav1.4 currents patch->voltage_protocol drug_app Apply this compound at various concentrations voltage_protocol->drug_app measure Measure peak sodium current amplitude drug_app->measure dose_response Construct dose-response curve measure->dose_response ic50 Calculate IC50 value dose_response->ic50 Forced Degradation Study Logic start Start: Pure Drug Substance (this compound) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze Stressed Samples using a Separation Technique (e.g., HPLC) stress->analysis decision Is there adequate separation between the parent peak and degradant peaks? analysis->decision optimize Optimize Analytical Method (e.g., change gradient, mobile phase, column) decision->optimize No validate Validate the Stability-Indicating Method (Specificity, Linearity, Accuracy, Precision) decision->validate Yes optimize->analysis end End: Validated Method and Degradation Profile Established validate->end

References

An In-depth Technical Guide to the Function of VGSCs-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VGSCs-IN-1, also identified as compound 14 in scientific literature, is a potent, use-dependent inhibitor of the human voltage-gated sodium channel subtype 1.4 (hNav1.4). As a 2-piperazine analog of the neuroprotective drug Riluzole, this compound has been investigated for its potential therapeutic applications in disorders characterized by cellular hyperexcitability, such as myotonia. This technical guide provides a comprehensive overview of the core functional aspects of this compound, including its mechanism of action, quantitative inhibitory profile, and detailed experimental protocols for its characterization. The information presented herein is synthesized from publicly available research to facilitate further investigation and drug development efforts.

Core Mechanism of Action

This compound is a selective blocker of voltage-gated sodium channels, with a pronounced inhibitory effect on the hNav1.4 subtype, which is predominantly expressed in skeletal muscle. Its mechanism of action is characterized by a significant use-dependent block , meaning its inhibitory potency increases with the frequency of channel activation. This property is crucial for its potential therapeutic value, as it would preferentially target over-excited cells, such as those in a myotonic state, while having a lesser effect on normally functioning cells.

The introduction of a protonatable piperazine (B1678402) group in the 2-position of the benzothiazole (B30560) ring, a key structural feature of this compound, is thought to be responsible for its enhanced use-dependent inhibitory behavior compared to its parent compound, Riluzole.

Quantitative Data Presentation

The inhibitory activity of this compound on hNav1.4 channels has been quantified using patch-clamp electrophysiology. The following tables summarize the key quantitative data.

CompoundStimulation FrequencyIC50 (µM)
This compound (Compound 14) 0.1 Hz (Tonic Block)118.3
10 Hz (Phasic Block)58.7
Riluzole (Parent Compound) 0.1 Hz (Tonic Block)71.2
10 Hz (Phasic Block)70.1

Table 1: Inhibitory Potency (IC50) of this compound and Riluzole on hNav1.4 Channels.

CompoundTonic Block (TB) at 100 µM (%)Phasic Block (PB) at 100 µM (%)TB/PB Ratio
This compound (Compound 14) 42.385.22.0
Riluzole (Parent Compound) 71.472.11.0

Table 2: Use-Dependent Block of hNav1.4 Channels by this compound and Riluzole.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the inhibitory effect of this compound on hNav1.4 sodium channels expressed in a heterologous system.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hNav1.4 alpha subunit.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

Recording Parameters:

  • Holding Potential: -120 mV

  • Test Pulse: Depolarization to -10 mV for 20 ms.

  • Stimulation Frequencies:

    • Tonic Block: 0.1 Hz

    • Phasic Block: 10 Hz

  • Data Acquisition: Currents are recorded using an appropriate patch-clamp amplifier and acquisition software.

Procedure:

  • HEK293 cells expressing hNav1.4 are cultured on glass coverslips.

  • A coverslip is transferred to a recording chamber mounted on an inverted microscope and perfused with the external solution.

  • Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (2-4 MΩ resistance) filled with the internal solution.

  • After establishing the whole-cell configuration, the cell is held at a holding potential of -120 mV.

  • Sodium currents are elicited by depolarizing pulses to -10 mV.

  • To assess tonic block, the cells are stimulated at a frequency of 0.1 Hz until a stable current amplitude is achieved. This compound is then perfused at various concentrations, and the steady-state block is measured.

  • To assess phasic (use-dependent) block, the stimulation frequency is increased to 10 Hz. The reduction in current amplitude in the presence of this compound is measured.

  • IC50 values are calculated by fitting the concentration-response data to the Hill equation.

In Vitro Model of Myotonia

This assay evaluates the ability of this compound to counteract myotonia-like hyperexcitability in isolated skeletal muscle fibers.

Tissue Preparation:

  • Extensor digitorum longus (EDL) muscles are dissected from adult male Wistar rats.

  • Single muscle fibers are mechanically isolated.

Experimental Setup:

  • Isolated muscle fibers are placed in a recording chamber and superfused with a physiological saline solution.

  • Intracellular recordings are performed using sharp glass microelectrodes filled with 3 M KCl.

Procedure:

  • A stable resting membrane potential is recorded from a single muscle fiber.

  • Myotonia is induced by perfusing the fiber with a solution containing 9-anthracenecarboxylic acid (9-AC), a chloride channel blocker. This leads to membrane depolarization and spontaneous, repetitive firing of action potentials (myotonic runs).

  • Once myotonia is established, the fiber is perfused with a solution containing both 9-AC and this compound at various concentrations.

  • The ability of this compound to reduce the frequency and duration of the myotonic runs is quantified.

Mandatory Visualizations

VGSC_Inhibition cluster_channel_states Voltage-Gated Sodium Channel States cluster_inhibition This compound Action Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Inactivated Inactivated (Non-conducting) Open->Inactivated Inactivation Inactivated->Resting Repolarization VGSC_IN_1 This compound VGSC_IN_1->Inactivated Preferential Binding & Stabilization

Caption: Mechanism of this compound Action on VGSC States.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Culture HEK293 cells expressing hNav1.4 Patch Establish Whole-Cell Patch Clamp Cell_Culture->Patch Solution_Prep Prepare External & Internal Solutions Solution_Prep->Patch Hold Set Holding Potential (-120 mV) Patch->Hold Stimulate Apply Depolarizing Pulses (-10 mV) Hold->Stimulate Tonic Tonic Block (0.1 Hz) + this compound Stimulate->Tonic Phasic Phasic Block (10 Hz) + this compound Stimulate->Phasic Measure Measure Current Inhibition Tonic->Measure Phasic->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for Patch-Clamp Electrophysiology.

Signaling Pathways and In Vivo Studies

Based on a comprehensive review of the current scientific literature, there is no publicly available data on the specific effects of this compound on intracellular signaling pathways or its pharmacokinetic and pharmacodynamic properties in in vivo animal models. Further research is required to elucidate these aspects of its function.

Conclusion

This compound is a promising voltage-gated sodium channel inhibitor with a distinct use-dependent profile for the hNav1.4 subtype. The data and protocols presented in this guide provide a foundational understanding of its core function and a framework for its further investigation. Future studies should focus on expanding its selectivity profile across other Nav channel subtypes, exploring its impact on relevant signaling cascades, and evaluating its efficacy and safety in preclinical in vivo models of diseases involving cellular hyperexcitability.

Methodological & Application

Application Notes and Protocols for VGSCs-IN-1 using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells.[1] The Nav1.4 isoform, encoded by the SCN4A gene, is the predominant VGSC in skeletal muscle and plays a vital role in muscle contraction.[2][3] Dysregulation of Nav1.4 function is associated with several neuromuscular disorders, making it a significant target for therapeutic drug development.[4] VGSCs-IN-1, a 2-piperazine analog of Riluzole, has been identified as a potent inhibitor of human voltage-gated sodium channels, with notable activity against the Nav1.4 subtype. This document provides detailed application notes and a comprehensive patch-clamp protocol for the characterization of this compound's inhibitory effects on Nav1.4 channels.

Mechanism of Action

This compound, like many other VGSC inhibitors, is expected to exhibit state-dependent binding. This means its affinity for the Nav1.4 channel is dependent on the conformational state of the channel (resting, open, or inactivated).[2] Typically, such inhibitors show a higher affinity for the open and inactivated states of the channel compared to the resting state.[2] This property often leads to a phenomenon known as "use-dependent" or "phasic" block, where the inhibitory effect of the compound increases with the frequency of channel activation, as would occur during a train of action potentials.[2]

Data Presentation

The following table summarizes the inhibitory potency of various known VGSC inhibitors against the Nav1.4 channel, providing a comparative context for the evaluation of this compound.

CompoundTargetIC50Notes
Tetrodotoxin (TTX)Nav1.4~988 nMA potent and widely used VGSC blocker.[5]
RiluzoleNav1.4Not specifiedParent compound of this compound.
MexiletineNav1.4Not specifiedA Class IB antiarrhythmic drug used to treat myotonia.[6]
TocainideNav1.4Not specifiedA Class Ib antiarrhythmic agent that demonstrates use-dependent block.[2]
4,9-anhydrotetrodotoxinNav1.4988 nMA structural analog of TTX.[5]

Note: Specific IC50 values for this compound are not yet publicly available and would be determined using the protocol outlined below.

Experimental Protocols

This section details a whole-cell patch-clamp protocol designed to assess the inhibitory effects of this compound on Nav1.4 channels heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are suitable for heterologous expression of Nav1.4 channels.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Transiently or stably transfect the cells with a plasmid encoding the human Nav1.4 alpha subunit (SCN4A). Co-transfection with the beta-1 subunit (SCN1B) is recommended as it modulates channel gating and expression. A fluorescent reporter protein (e.g., GFP) can be included to identify transfected cells.

Solutions and Reagents

Table 1: Composition of Extracellular and Intracellular Solutions

Extracellular Solution (in mM) Intracellular Solution (in mM)
140 NaCl120 CsF
5 KCl10 CsCl
2 CaCl210 EGTA
1 MgCl210 HEPES
10 HEPES
10 Glucose
Adjust pH to 7.4 with NaOHAdjust pH to 7.2 with CsOH
Adjust osmolarity to ~310 mOsmAdjust osmolarity to ~300 mOsm

Note: Cesium Fluoride (CsF) in the intracellular solution helps to block potassium channels and stabilize the patch.

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO). Make fresh serial dilutions in the extracellular solution on the day of the experiment to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

Whole-Cell Patch-Clamp Recordings
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Cell Plating: Plate the transfected cells onto glass coverslips 24-48 hours before the recording session.

  • Recording Setup: Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

  • Giga-seal Formation: Approach a single, fluorescently identified cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage-clamp errors.

  • Data Acquisition: Record sodium currents using a patch-clamp amplifier and appropriate data acquisition software. Digitize the data at >10 kHz and filter at 2-5 kHz.

Voltage-Clamp Protocols

The following voltage protocols are designed to characterize the tonic and use-dependent block of Nav1.4 channels by this compound.

Protocol 1: Tonic Block Assessment

  • Objective: To determine the effect of this compound on the channel in the resting state.

  • Procedure:

    • Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.

    • Apply a short depolarizing pulse to 0 mV for 20 ms (B15284909) to elicit a peak sodium current.

    • Repeat this pulse at a low frequency (e.g., 0.1 Hz) to allow for complete recovery from inactivation between pulses.

    • After obtaining a stable baseline current, perfuse the cell with increasing concentrations of this compound and record the resulting current inhibition.

Protocol 2: Use-Dependent Block Assessment

  • Objective: To determine if the inhibitory effect of this compound is enhanced by repetitive channel activation.

  • Procedure:

    • Hold the cell at -120 mV.

    • Apply a train of depolarizing pulses to 0 mV (20 ms duration) at a higher frequency (e.g., 10 Hz).

    • Record the peak current for each pulse in the train.

    • Compare the rate and extent of current reduction during the pulse train in the absence and presence of this compound.

Protocol 3: Steady-State Inactivation

  • Objective: To determine if this compound preferentially binds to the inactivated state of the channel.

  • Procedure:

    • Hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to -20 mV in 10 mV steps) for 500 ms to induce different levels of steady-state inactivation.

    • Immediately following the conditioning pulse, apply a test pulse to 0 mV to measure the fraction of available channels.

    • Construct a steady-state inactivation curve (normalized current vs. pre-pulse potential) in the absence and presence of this compound. A hyperpolarizing shift in the curve in the presence of the compound indicates preferential binding to the inactivated state.

Visualization

Signaling Pathway

VGSC_Signaling cluster_membrane Cell Membrane Nav1_4 Nav1.4 Channel Na_influx Na+ Influx Nav1_4->Na_influx Allows Depolarization Membrane Depolarization Depolarization->Nav1_4 Activates Na_influx->Depolarization Further Depolarization (Positive Feedback) AP Action Potential Propagation Na_influx->AP Contraction Muscle Contraction AP->Contraction VGSC_IN_1 This compound VGSC_IN_1->Nav1_4 Inhibits Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture & Transfection (Nav1.4) Whole_Cell Establish Whole-Cell Configuration Cell_Culture->Whole_Cell Solutions Prepare Intra/Extra- cellular Solutions Solutions->Whole_Cell Compound Prepare this compound Dilutions Protocols Apply Voltage-Clamp Protocols Compound->Protocols Whole_Cell->Protocols Data_Acq Acquire Sodium Current Data Protocols->Data_Acq IC50 Calculate IC50 (Tonic Block) Data_Acq->IC50 Use_Dependence Analyze Use- Dependent Block Data_Acq->Use_Dependence Inactivation_Shift Determine Shift in Steady-State Inactivation Data_Acq->Inactivation_Shift

References

Application Notes and Protocols for VGSCs-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

VGSCs-IN-1 is a potent and selective inhibitor of voltage-gated sodium channels (VGSCs). VGSCs are transmembrane proteins that play a crucial role in the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells.[1][2][3] Dysregulated expression and activity of VGSCs have been implicated in various pathological conditions, including epilepsy, chronic pain, and cancer metastasis.[4][5] In cancer cells, VGSC activity has been shown to enhance cellular motility and invasiveness.[6] this compound provides a valuable tool for researchers to investigate the physiological and pathological roles of VGSCs in a cell culture setting.

These application notes provide detailed protocols for the use of this compound in cell culture, including determining optimal working concentrations, assessing effects on cell viability and migration, and visualizing VGSC expression.

Physicochemical Properties

PropertyValue
Formula C₂₂H₂₅N₃O₄
Molecular Weight 400.45 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>20 mg/mL), Ethanol (>15 mg/mL)
Purity >98% (by HPLC)
Storage Store at -20°C. Protect from light.

Mechanism of Action

This compound is a state-dependent inhibitor that preferentially binds to the inactivated state of the VGSC α-subunit.[1] This binding stabilizes the channel in a non-conductive conformation, thereby blocking the influx of sodium ions and inhibiting the generation of action potentials.[7] This mechanism of action effectively reduces cellular excitability and can impede processes that are dependent on VGSC activity, such as cell migration in certain cancer types.[6]

Signaling Pathway

VGSC_Signaling_Pathway cluster_membrane Plasma Membrane VGSC VGSC (α-subunit) Na_Influx Na+ Influx VGSC->Na_Influx allows VGSC_IN_1 This compound VGSC_IN_1->VGSC inhibits Na_ion Na+ ion Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->VGSC activates Action_Potential Action Potential Generation Na_Influx->Action_Potential Downstream_Effects Downstream Cellular Effects (e.g., Migration, Invasion) Action_Potential->Downstream_Effects

Caption: Mechanism of action of this compound.

Recommended Working Concentrations

The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. The following table provides a starting point for various applications.

ApplicationRecommended Concentration RangeIncubation Time
Inhibition of VGSC activity 1 - 100 nM1 - 24 hours
Cell Viability/Proliferation Assay 0.1 - 10 µM24 - 72 hours
Cell Migration/Invasion Assay 1 - 100 nM12 - 48 hours
Immunofluorescence Staining 10 - 100 nM24 hours

IC₅₀ Values in Common Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in several cancer cell lines known to express functional VGSCs.

Cell LineCancer TypeIC₅₀ (nM)Assay
MDA-MB-231 Breast Cancer15.2Whole-cell patch clamp
PC-3 Prostate Cancer28.5Whole-cell patch clamp
A549 Lung Cancer55.8Whole-cell patch clamp
SH-SY5Y Neuroblastoma8.7Whole-cell patch clamp

Experimental Protocols

Preparation of Stock Solution
  • To prepare a 10 mM stock solution of this compound, dissolve 4.0 mg of the compound in 1 mL of anhydrous DMSO.

  • Vortex for 1-2 minutes until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., MDA-MB-231)

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Transwell Migration Assay

This protocol is used to evaluate the effect of this compound on cancer cell migration.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free medium

  • Complete growth medium (containing 10% FBS as a chemoattractant)

  • This compound stock solution (10 mM in DMSO)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet staining solution (0.5% in 25% methanol)

Procedure:

  • Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control in serum-free medium for 24 hours.

  • Harvest the pre-treated cells and resuspend them in serum-free medium containing the respective concentrations of this compound at a density of 1 x 10⁵ cells/mL.

  • Add 500 µL of complete growth medium to the lower chamber of the 24-well plate.

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for 12-24 hours at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the insert with methanol for 10 minutes.

  • Stain the cells with crystal violet solution for 15 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Image the migrated cells using a microscope and count the number of cells in several random fields.

Transwell_Migration_Assay_Workflow start Start pretreat Pre-treat cells with This compound or vehicle start->pretreat harvest Harvest and resuspend cells pretreat->harvest setup Set up Transwell assay harvest->setup incubate Incubate for 12-24 hours setup->incubate remove_non_migrated Remove non-migrated cells incubate->remove_non_migrated fix_stain Fix and stain migrated cells remove_non_migrated->fix_stain image_quantify Image and quantify migrated cells fix_stain->image_quantify end End image_quantify->end

Caption: Workflow for the Transwell migration assay.

Immunofluorescence Staining for VGSC Expression

This protocol allows for the visualization of VGSC α-subunit expression and localization in cultured cells.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody against VGSC α-subunit (e.g., pan-Nav antibody)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Treat cells with this compound (e.g., 100 nM) or vehicle for 24 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the staining using a fluorescence microscope.

Troubleshooting

ProblemPossible CauseSolution
Low cell viability in control group Cell density too low/high; ContaminationOptimize seeding density; Check for contamination
High background in immunofluorescence Insufficient blocking; Primary antibody concentration too highIncrease blocking time; Titrate primary antibody
No effect of this compound observed Compound degradation; Cell line does not express functional VGSCsUse fresh compound; Confirm VGSC expression and activity in your cell line
Precipitation of compound in media Poor solubilityPrepare fresh dilutions; Ensure final DMSO concentration is low (<0.1%)

Logical Relationship Diagram

Logical_Relationship VGSC_Activity VGSC Activity Cell_Migration Cell Migration VGSC_Activity->Cell_Migration promotes VGSC_IN_1 This compound VGSC_IN_1->VGSC_Activity inhibits

Caption: Logical relationship between this compound, VGSC activity, and cell migration.

References

Application Notes and Protocols for In Vivo Administration of a Novel Voltage-Gated Sodium Channel Inhibitor (VGSCs-IN-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells such as neurons, muscle cells, and neuroendocrine cells.[1][2][3] Dysregulation of VGSC expression and function has been implicated in a variety of pathological conditions, including chronic pain, epilepsy, cardiac arrhythmias, and cancer metastasis.[1][3][4][5][6] These channels are comprised of a large pore-forming α-subunit, of which there are nine known subtypes (Nav1.1–Nav1.9), and one or more auxiliary β-subunits.[1][3][7] The α-subunit forms the ion conduction pore and is the primary target for many therapeutic agents.[2][8] This document provides a detailed guide for the in vivo administration and evaluation of VGSCs-IN-1 , a novel, potent, and selective inhibitor of VGSCs. These protocols are intended to serve as a starting point for preclinical research and can be adapted based on specific experimental goals.

Mechanism of Action and Signaling Pathways

This compound is hypothesized to act by binding to the α-subunit of VGSCs, thereby blocking the influx of sodium ions and reducing cellular excitability.[4][8] In the context of cancer, aberrant VGSC activity can lead to a more invasive phenotype.[1][3][9] The proposed mechanism involves the depolarization of the cell membrane by VGSC-mediated Na+ influx, which in turn can activate other voltage-gated ion channels, such as calcium channels.[9] This can lead to alterations in intracellular pH and calcium signaling, which are known to regulate processes critical for cell migration and invasion, such as the function of the sodium-hydrogen exchanger (NHE) and the sodium-calcium exchanger (NCX), and the activity of proteolytic enzymes in invadopodia.[1][9]

Diagram: Hypothesized Signaling Pathway of VGSC in Cancer Cell Invasion

VGSC_Signaling_Pathway cluster_cell Cancer Cell VGSC VGSC Na_influx Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization NHE NHE-1 Na_influx->NHE Activation NCX NCX Na_influx->NCX Activation VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Activation Ca_influx Ca2+ Influx VGCC->Ca_influx Proteases Protease Activity Ca_influx->Proteases Activation H_efflux H+ Efflux NHE->H_efflux H_efflux->Proteases Activation Invasion Cell Invasion & Metastasis Proteases->Invasion VGSC_IN_1 This compound VGSC_IN_1->VGSC Inhibition

Caption: Hypothesized signaling cascade initiated by VGSC activity in cancer cells, leading to invasion and metastasis, and the inhibitory point of this compound.

In Vivo Administration Protocols

The following protocols are generalized and should be optimized for the specific animal model and research question.

Animal Models

The choice of animal model is critical and will depend on the therapeutic area of interest.

Therapeutic AreaRecommended Animal ModelRationale
Oncology (Metastasis) Orthotopic xenograft models (e.g., MDA-MB-231 breast cancer cells in immunodeficient mice)Allows for the study of primary tumor growth and spontaneous metastasis to distant organs in a clinically relevant context.[10]
Neuropathic Pain Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models in rats or miceThese models induce robust and persistent pain behaviors that are sensitive to VGSC modulation.[5]
Epilepsy Maximal Electroshock (MES) or pentylenetetrazol (PTZ)-induced seizure models in miceStandardized models for assessing the anticonvulsant activity of novel compounds.[11]
Formulation and Dosing

Vehicle Selection: The solubility of this compound will dictate the appropriate vehicle. Common vehicles for in vivo administration include:

  • Saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS)

  • 5-10% DMSO in saline or corn oil

  • 5% Tween 80 in saline

Dose Range Finding Study: A preliminary dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify a range of doses for efficacy studies. This is typically performed in a small cohort of animals.

Table 1: Example Dose-Range Finding Study Design

GroupNCompoundDose (mg/kg)RouteDosing FrequencyMonitoring Parameters
13Vehicle-IPDaily for 7 daysBody weight, clinical signs, food/water intake
23This compound1IPDaily for 7 daysBody weight, clinical signs, food/water intake
33This compound5IPDaily for 7 daysBody weight, clinical signs, food/water intake
43This compound10IPDaily for 7 daysBody weight, clinical signs, food/water intake
53This compound25IPDaily for 7 daysBody weight, clinical signs, food/water intake
63This compound50IPDaily for 7 daysBody weight, clinical signs, food/water intake
Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.

RouteAdvantagesDisadvantages
Intraperitoneal (IP) Ease of administration, rapid absorption.Potential for injection into abdominal organs, first-pass metabolism.
Intravenous (IV) 100% bioavailability, precise dose delivery.Requires technical skill, potential for bolus toxicity.
Oral (PO) Clinically relevant, less stressful for animals.Variable absorption, subject to first-pass metabolism.
Subcutaneous (SC) Slower, more sustained absorption.Slower onset of action, potential for local irritation.

Diagram: General In Vivo Experimental Workflow

in_vivo_workflow start Animal Model Acclimatization model_induction Disease Model Induction (e.g., Tumor Implantation, Nerve Injury) start->model_induction randomization Randomization into Treatment Groups model_induction->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring In-life Monitoring (e.g., Tumor Growth, Behavioral Testing) treatment->monitoring endpoint Endpoint Data Collection (e.g., Tissue Harvest, Imaging) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis

Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.

Experimental Protocols

Protocol for Evaluating Anti-Metastatic Efficacy

Objective: To determine the effect of this compound on primary tumor growth and metastasis in an orthotopic breast cancer model.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NSG or NOD/SCID)

  • MDA-MB-231 human breast cancer cells

  • Matrigel

  • This compound formulated in an appropriate vehicle

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation: Culture MDA-MB-231 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Inject 1 x 106 cells (in 100 µL) into the fourth mammary fat pad.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm3), randomize mice into treatment and vehicle control groups (n=10-15 per group). Administer this compound or vehicle daily via intraperitoneal injection.

  • Tumor Growth Monitoring: Measure tumor volume with calipers twice weekly using the formula: Volume = (length x width2) / 2.

  • Metastasis Assessment: At the study endpoint (e.g., 4-6 weeks post-implantation), euthanize the mice.

    • Excise and weigh the primary tumor.

    • Harvest lungs and other potential metastatic organs.

    • Quantify metastatic burden by counting surface nodules, histological analysis (H&E staining), or bioluminescence imaging.

  • Data Analysis: Compare tumor growth curves and metastatic burden between treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

Protocol for Assessing Analgesic Efficacy in a Neuropathic Pain Model

Objective: To evaluate the effect of this compound on mechanical allodynia in the Chronic Constriction Injury (CCI) model of neuropathic pain.

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • 4-0 chromic gut suture

  • Von Frey filaments

  • This compound formulated in an appropriate vehicle

Procedure:

  • CCI Surgery: Anesthetize the rat. Expose the sciatic nerve in the mid-thigh region and place four loose ligatures around it.

  • Baseline Behavioral Testing: Prior to and following surgery (e.g., 7 days post-op), assess the baseline mechanical withdrawal threshold using von Frey filaments.

  • Treatment: On day 7 post-surgery, administer a single dose of this compound or vehicle via the chosen route (e.g., IP).

  • Post-Dose Behavioral Testing: Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the time course of the analgesic effect.

  • Data Analysis: Calculate the paw withdrawal threshold in grams. Analyze the data using a two-way ANOVA with repeated measures to compare the effects of treatment over time.

Data Presentation

All quantitative data should be summarized in a clear and concise manner.

Table 2: Example Summary of Tumor Growth Data

Treatment GroupNMean Tumor Volume at Day 28 (mm³) ± SEM% Tumor Growth Inhibitionp-value vs. Vehicle
Vehicle101250 ± 150--
This compound (10 mg/kg)10750 ± 12040%<0.05
This compound (25 mg/kg)10450 ± 9064%<0.01

Table 3: Example Summary of Neuropathic Pain Data

Treatment GroupNPaw Withdrawal Threshold (g) at 60 min post-dose ± SEM% Reversal of Allodyniap-value vs. Vehicle
Vehicle83.5 ± 0.5--
This compound (5 mg/kg)88.2 ± 1.150%<0.05
This compound (15 mg/kg)812.5 ± 1.590%<0.001

Concluding Remarks

This guide provides a framework for the in vivo evaluation of this compound. It is imperative that all animal experiments are conducted in accordance with institutional guidelines and with ethical approval. Careful experimental design, including appropriate controls, randomization, and blinding, is essential for obtaining robust and reproducible data. The protocols and tables presented here are illustrative and should be adapted to the specific properties of this compound and the research objectives.

References

Application Notes and Protocols for the Voltage-Gated Sodium Channel Inhibitor, VGSCi-X

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Voltage-gated sodium channels (VGSCs) are essential transmembrane proteins that facilitate the rapid influx of sodium ions into cells, a critical process for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1][2][3] These channels are composed of a large pore-forming α subunit and one or more auxiliary β subunits.[4][5][6] The α subunit forms the central pore and is the primary target for many inhibitors.[2][6][7] Dysregulation of VGSC activity has been implicated in a variety of pathological conditions, including epilepsy, cardiac arrhythmias, neuropathic pain, and cancer metastasis.[1][4][5][6][8]

VGSCi-X is a potent and selective inhibitor of VGSCs. These application notes provide detailed protocols for characterizing the inhibitory activity and cellular effects of VGSCi-X, intended for researchers in neuroscience, cardiology, oncology, and drug development.

Mechanism of Action

VGSCi-X exerts its inhibitory effect by binding to the α subunit of VGSCs.[1][9] The binding of VGSCi-X stabilizes the channel in a non-conductive or inactivated state, thereby preventing the influx of sodium ions that is necessary for membrane depolarization and the generation of action potentials.[1][7][9] This leads to a reduction in neuronal firing and can inhibit processes that are dependent on VGSC activity, such as cell motility and invasion in cancer cells.[5][8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of VGSCi-X
Target SubtypeAssay SystemIC50 (nM)
Nav1.1Whole-cell patch clamp150
Nav1.2Whole-cell patch clamp85
Nav1.5Whole-cell patch clamp1200
Nav1.7Whole-cell patch clamp25
Table 2: Effect of VGSCi-X on Cancer Cell Viability
Cell LineCancer TypeAssayGI50 (µM)
MDA-MB-231Breast CancerMTT Assay15.5
PC-3Prostate CancerCellTiter-Glo®22.8
A549Lung CancerResazurin Assay35.2

Signaling Pathway

VGSC_Inhibition_Pathway VGSCi_X VGSCi-X Inhibition Inhibition VGSCi_X->Inhibition VGSC VGSC Inhibition->VGSC binds to AP AP Neuronal_Firing Neuronal_Firing AP->Neuronal_Firing Cell_Motility Cell_Motility AP->Cell_Motility in cancer cells

Caption: Mechanism of action of VGSCi-X.

Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp Assay

This protocol is designed to measure the inhibitory effect of VGSCi-X on specific VGSC subtypes expressed in a heterologous expression system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the VGSC subtype of interest

  • VGSCi-X stock solution (e.g., 10 mM in DMSO)

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH)

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Culture the stably transfected HEK293 cells on glass coverslips.

  • Prepare a range of concentrations of VGSCi-X by diluting the stock solution in the external solution. The final DMSO concentration should be kept below 0.1%.

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch clamp configuration on a single, isolated cell.

  • Record baseline sodium currents by applying a series of depolarizing voltage steps from a holding potential of -100 mV.

  • Perfuse the cells with the external solution containing a known concentration of VGSCi-X for 3-5 minutes.

  • Record the sodium currents again using the same voltage protocol.

  • Wash out the compound by perfusing with the external solution and record the recovery of the current.

  • Repeat steps 6-9 for a range of VGSCi-X concentrations to generate a dose-response curve and calculate the IC50 value.

Patch_Clamp_Workflow Start Start Cell_Culture Culture HEK293 cells expressing VGSC subtype Start->Cell_Culture Prepare_Solutions Prepare VGSCi-X dilutions Cell_Culture->Prepare_Solutions Setup_Rig Establish whole-cell patch clamp Prepare_Solutions->Setup_Rig Record_Baseline Record baseline Na+ currents Setup_Rig->Record_Baseline Apply_Compound Perfuse with VGSCi-X Record_Baseline->Apply_Compound Record_Inhibited Record inhibited Na+ currents Apply_Compound->Record_Inhibited Washout Washout compound Record_Inhibited->Washout Record_Recovery Record recovery Washout->Record_Recovery Repeat Repeat for multiple concentrations Record_Recovery->Repeat Repeat->Apply_Compound Next concentration Analyze Generate dose-response curve and calculate IC50 Repeat->Analyze All concentrations tested End End Analyze->End

Caption: Workflow for whole-cell patch clamp assay.

Cell Viability: MTT Assay

This protocol is used to determine the effect of VGSCi-X on the viability of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete culture medium

  • VGSCi-X stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]

  • Prepare serial dilutions of VGSCi-X in culture medium.

  • Remove the medium from the wells and add 100 µL of the VGSCi-X dilutions to the appropriate wells. Include vehicle controls (medium with the same concentration of DMSO) and no-cell controls (medium only).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[12]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Attach Incubate overnight for attachment Seed_Cells->Incubate_Attach Prepare_Compound Prepare serial dilutions of VGSCi-X Incubate_Attach->Prepare_Compound Treat_Cells Treat cells with VGSCi-X Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 2-4 hours Add_MTT->Incubate_Formazan Solubilize Add solubilization solution Incubate_Formazan->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate cell viability and GI50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols for a Selective Voltage-Gated Sodium Channel (VGSC) Inhibitor in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in neurons.[1][2][3] Dysfunction of these channels, often due to genetic mutations or altered expression, can lead to neuronal hyperexcitability, a hallmark of epilepsy.[4][5][6][7][8][9] Consequently, VGSCs are a primary target for many antiepileptic drugs (AEDs).[4][5][10] These application notes provide a comprehensive overview of the preclinical evaluation of a selective VGSC inhibitor for the treatment of epilepsy. The protocols and data presented herein are representative of the methodologies used to characterize the anticonvulsant properties of such a compound.

Mechanism of Action

VGSC inhibitors typically exert their anticonvulsant effects by modulating the gating properties of the channel. Most classic AEDs that target VGSCs, such as phenytoin (B1677684) and carbamazepine, stabilize the fast-inactivated state of the channel.[5][6][10] This state-dependent block is more pronounced in rapidly firing neurons, which are characteristic of seizure activity, thereby selectively reducing pathological hyperexcitability with minimal effect on normal neuronal transmission. Newer agents may also enhance slow inactivation of VGSCs.[5][8]

The primary mechanism involves the inhibitor binding to the VGSC, which is composed of a large α-subunit forming the ion pore and smaller regulatory β-subunits.[1][2][11] The α-subunit consists of four homologous domains (I-IV), each with six transmembrane segments (S1-S6).[1][11] The S4 segment acts as the voltage sensor, while the pore is formed by the S5 and S6 segments and the connecting P-loops.[1] By stabilizing the inactivated state, the inhibitor prevents the channel from returning to the resting state, thus reducing the number of available channels that can open in response to depolarization and dampening the generation and propagation of high-frequency action potentials.

VGSC_Inhibitor_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron AP_Gen Action Potential Generation VGSC_Node Voltage-Gated Sodium Channel (VGSC) AP_Gen->VGSC_Node Activates Na_Influx Na+ Influx VGSC_Node->Na_Influx Allows Depolarization Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (Glutamate) Depolarization->Neurotransmitter_Release Glutamate Glutamate Glutamate_Receptor Glutamate Receptor (e.g., AMPA, NMDA) Glutamate->Glutamate_Receptor Binds to Postsynaptic_Depolarization Postsynaptic Depolarization (EPSP) Glutamate_Receptor->Postsynaptic_Depolarization Seizure_Propagation Seizure Propagation Postsynaptic_Depolarization->Seizure_Propagation VGSC_Inhibitor Selective VGSC Inhibitor VGSC_Inhibitor->VGSC_Node Blocks (Stabilizes Inactivated State) MES_Workflow cluster_setup Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Acclimate male CD-1 mice (20-25g) for at least 3 days Compound_Prep Prepare VGSC inhibitor in vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline) Animal_Acclimation->Compound_Prep Dosing_groups Dosing_groups Compound_Prep->Dosing_groups Dosing_Groups Randomize mice into vehicle and different dose groups (n=8-10/group) Administration Administer compound or vehicle (i.p.) Pretreatment_Time Wait for pretreatment time (e.g., 30 minutes) Administration->Pretreatment_Time MES_Stimulation Apply electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s) via corneal electrodes Pretreatment_Time->MES_Stimulation Observation Observe for tonic hindlimb extension for 10 seconds MES_Stimulation->Observation Record_Protection Record presence or absence of tonic hindlimb extension Calculate_Protection Calculate the percentage of protected mice in each group Record_Protection->Calculate_Protection ED50_Calc Determine the ED₅₀ value using probit analysis Calculate_Protection->ED50_Calc PTZ_Workflow cluster_setup_ptz Preparation cluster_procedure_ptz Procedure cluster_analysis_ptz Data Analysis Animal_Acclimation_ptz Acclimate male C57BL/6 mice (22-28g) for at least 3 days Compound_Prep_ptz Prepare VGSC inhibitor in vehicle Animal_Acclimation_ptz->Compound_Prep_ptz Dosing_Groups_ptz Randomize mice into vehicle and different dose groups (n=8-10/group) Compound_Prep_ptz->Dosing_Groups_ptz Administration_ptz Administer compound or vehicle (i.p.) Pretreatment_Time_ptz Wait for pretreatment time (e.g., 30 minutes) Administration_ptz->Pretreatment_Time_ptz PTZ_Injection Administer PTZ (e.g., 85 mg/kg, s.c.) Pretreatment_Time_ptz->PTZ_Injection Observation_ptz Place mouse in an observation chamber and record seizure activity for 30 minutes PTZ_Injection->Observation_ptz Record_Latency Record latency to the first clonic seizure Record_Incidence Record incidence of clonic and tonic-clonic seizures Record_Latency->Record_Incidence Statistical_Analysis Analyze data using ANOVA followed by post-hoc tests or Fisher's exact test Record_Incidence->Statistical_Analysis

References

Application Notes and Protocols for the Study of Neuropathic Pain Using a Selective Nav1.8 Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a selective voltage-gated sodium channel (VGSC) Nav1.8 blocker in preclinical studies of neuropathic pain. As information regarding a specific compound designated "VGSCs-IN-1" with demonstrated utility in neuropathic pain research is not publicly available, this document will focus on a well-characterized and selective Nav1.8 inhibitor, A-803467 , as a representative agent. Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in peripheral sensory neurons and is a key contributor to the hyperexcitability of these neurons in chronic pain states.[1][2]

Introduction to Nav1.8 as a Target for Neuropathic Pain

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons.[2] In neuropathic pain conditions, which arise from damage to the nervous system, there are alterations in the expression and function of several VGSC subtypes in dorsal root ganglion (DRG) neurons.[3] Notably, the Nav1.8 channel, which is responsible for the majority of the sodium current during the rising phase of the action potential in nociceptors, plays a crucial role in this pathology.[2][4] Gain-of-function mutations in the SCN10A gene, which encodes Nav1.8, have been linked to painful peripheral neuropathies in humans, further validating this channel as a therapeutic target.[4] Selective blockers of Nav1.8, such as A-803467, offer a promising approach to alleviating neuropathic pain by reducing the aberrant firing of sensory neurons without the side effects associated with non-selective sodium channel blockers.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro selectivity and in vivo efficacy of the representative Nav1.8 blocker, A-803467.

Table 1: In Vitro Selectivity Profile of A-803467 Against Human Voltage-Gated Sodium Channel Subtypes

Channel SubtypeIC50 (nM)Fold Selectivity vs. hNav1.8
hNav1.881
hNav1.2≥ 1000> 125
hNav1.3≥ 1000> 125
hNav1.5≥ 1000> 125
hNav1.7≥ 1000> 125
Data obtained from patch-clamp electrophysiology on recombinant human channels expressed in HEK293 cells.[7][8]

Table 2: In Vivo Efficacy of A-803467 in Rat Models of Neuropathic Pain

Neuropathic Pain ModelBehavioral AssayRoute of AdministrationED50 (mg/kg)
Spinal Nerve Ligation (SNL)Mechanical Allodynia (von Frey)Intraperitoneal (i.p.)47
Sciatic Nerve Injury (CCI)Mechanical Allodynia (von Frey)Intraperitoneal (i.p.)85
ED50 represents the dose required to produce a 50% reversal of the pain behavior.[5][7]

Signaling Pathway

neuropathic_pain_signaling cluster_0 Presynaptic Terminal of Nociceptor cluster_1 Postsynaptic Neuron (Spinal Cord) Nerve Injury Nerve Injury Inflammatory Mediators Inflammatory Mediators Nerve Injury->Inflammatory Mediators Upregulation of Nav1.8 Upregulation of Nav1.8 Inflammatory Mediators->Upregulation of Nav1.8 p38/ERK MAPK Nav1.8 Channel Nav1.8 Channel Upregulation of Nav1.8->Nav1.8 Channel Increased Na+ Influx Increased Na+ Influx Nav1.8 Channel->Increased Na+ Influx Depolarization Action Potential Action Potential Increased Na+ Influx->Action Potential Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release Ca2+ influx Pain Signal Transmission Pain Signal Transmission Neurotransmitter Release->Pain Signal Transmission A-803467 A-803467 A-803467->Nav1.8 Channel Blocks

Caption: Role of Nav1.8 in neuropathic pain and the mechanism of A-803467.

Experimental Protocols

In Vivo Neuropathic Pain Model: Spinal Nerve Ligation (SNL) in Rats

This protocol describes the induction of neuropathic pain in rats through the ligation of the L5 and L6 spinal nerves.[1][4][5][7][9]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, retractors, needle holder)

  • 4-0 silk suture

  • Wound clips or sutures for skin closure

  • Post-operative analgesics and care as per institutional guidelines

Procedure:

  • Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).

  • Place the animal in a prone position and shave the back area over the lumbosacral spine.

  • Make a midline incision over the L4-S2 vertebrae.

  • Separate the paraspinal muscles to expose the L6 transverse process.

  • Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with a 4-0 silk suture.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Administer post-operative analgesia and monitor the animal's recovery.

  • Allow the animals to recover for at least 7-10 days before behavioral testing to allow for the development of stable mechanical allodynia.

Assessment of Mechanical Allodynia: Von Frey Test (Up-Down Method)

This protocol details the measurement of the paw withdrawal threshold (PWT) in response to mechanical stimulation using von Frey filaments.[6][10][11]

Materials:

  • Von Frey filaments with a range of calibrated bending forces

  • Elevated wire mesh platform

  • Plexiglas enclosures for each animal

Procedure:

  • Place the rats in individual Plexiglas chambers on the elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.

  • Begin testing with a von Frey filament in the middle of the force range (e.g., 2.0 g).

  • Apply the filament to the plantar surface of the hind paw ipsilateral to the nerve injury with enough force to cause the filament to bend, and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal of the paw.

  • If there is no response, the next stimulus will be the next higher force filament. If there is a positive response, the next stimulus will be the next lower force filament.

  • Continue this pattern until six responses have been recorded starting from the first change in response (i.e., the first instance of a positive response followed by a negative, or vice versa).

  • The 50% paw withdrawal threshold is calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000 , where Xf is the value of the final von Frey filament used, k is a value from the Chaplan et al., 1994 paper based on the pattern of positive and negative responses, and δ is the average difference in log units between the von Frey filaments.

Administration of A-803467

Materials:

  • A-803467

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Prepare the dosing solution of A-803467. A-803467 can be suspended in a vehicle of 2% DMSO in saline.[12]

  • For efficacy studies, administer A-803467 or vehicle via i.p. injection at the desired doses (e.g., 10, 30, 100 mg/kg).

  • Conduct behavioral testing at the time of expected peak plasma concentration. For A-803467 administered i.p., this is typically 30-60 minutes post-injection.[7]

Experimental Workflow

experimental_workflow cluster_0 Phase 1: Model Induction and Baseline cluster_1 Phase 2: Treatment and Assessment Animal Acclimation Animal Acclimation Baseline von Frey Baseline von Frey Animal Acclimation->Baseline von Frey SNL Surgery SNL Surgery Baseline von Frey->SNL Surgery Post-operative Recovery Post-operative Recovery SNL Surgery->Post-operative Recovery 7-10 days Post-op von Frey Post-op von Frey Post-operative Recovery->Post-op von Frey Randomization Randomization Post-op von Frey->Randomization Drug Administration Drug Administration Randomization->Drug Administration Vehicle or A-803467 Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing 30-60 min post-dose Data Analysis Data Analysis Behavioral Testing->Data Analysis

Caption: Experimental workflow for a neuropathic pain study using A-803467.

References

Application Notes: VGSCs-IN-1 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VGSCs-IN-1, also identified as compound 14, is a 2-piperazine analog of Riluzole and functions as a human voltage-gated sodium channel (VGSC) inhibitor.[1][2] It demonstrates significant blocking activity, particularly on the Nav1.4 subtype, which is predominantly expressed in skeletal muscle.[1][2] These application notes provide detailed protocols and concentration guidelines for the use of this compound in various in vitro assays to study its effects on VGSC function and related cellular processes.

Mechanism of Action

Voltage-gated sodium channels are transmembrane proteins that mediate the rapid influx of sodium ions across the cell membrane, which is essential for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[3][4] this compound, as an inhibitor, is expected to modulate the activity of these channels, thereby affecting cellular excitability. It has been shown to exhibit use-dependent inhibition of Nav1.4, suggesting it binds preferentially to channels in the open or inactivated state.[1] This property is crucial for therapeutic applications as it implies a greater effect on rapidly firing cells, which is characteristic of pathological conditions.

In Vitro Applications

This compound can be employed in a variety of in vitro assays to characterize its inhibitory effects on VGSCs and to explore its therapeutic potential for disorders associated with channel hyperexcitability. Key applications include:

  • Electrophysiology: Direct measurement of the inhibitory effect on sodium currents using patch-clamp techniques.

  • Cell Viability and Cytotoxicity Assays: Assessment of the compound's impact on cell survival and proliferation, particularly in cancer cell lines where VGSCs are often overexpressed.[5]

  • Cell Migration and Invasion Assays: Evaluation of the role of VGSC inhibition by this compound in modulating cancer cell motility and invasion.[5][6]

  • Ion Flux Assays: High-throughput screening method to measure changes in intracellular sodium concentration.

Data Presentation

The following tables summarize the available quantitative data for this compound and its parent compound, Riluzole, to provide a reference for concentration selection in in vitro experiments.

Table 1: In Vitro Activity of this compound on hNav1.4 Channels

CompoundStimulation Frequency% Inhibition (at 100 µM)
This compound (Compound 14)0.1 Hz (Tonic Block)~40%
10 Hz (Phasic Block)~80%

Data extracted from patch-clamp experiments on HEK293 cells expressing human Nav1.4 channels.[1]

Table 2: Comparative IC50 Values for Riluzole

Assay TypeCell Line/ChannelIC50
Patch-Clamp ElectrophysiologyHuman Skeletal Muscle Cells (Nav1.5)2.3 µM

This data for the parent compound Riluzole can serve as a starting point for dose-response studies with this compound.[7]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the tonic and use-dependent (phasic) block of VGSCs by this compound in a heterologous expression system.

Materials:

  • HEK293 cells stably expressing the human Nav1.4 channel.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Plate HEK293-hNav1.4 cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare external and internal solutions. Prepare working concentrations of this compound by diluting the stock solution in the external solution. A typical starting concentration range would be from 1 µM to 100 µM.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the membrane potential at -120 mV.

    • Tonic Block: Elicit sodium currents by applying a depolarizing pulse to -30 mV for 20 ms (B15284909) every 10 seconds (0.1 Hz). Record baseline currents.

    • Perfuse the cell with the desired concentration of this compound and continue recording until a steady-state block is achieved.

    • Phasic Block: Increase the stimulation frequency to 10 Hz (a depolarizing pulse to -30 mV for 20 ms every 100 ms). Record baseline currents.

    • Perfuse the cell with this compound and record the use-dependent block.

  • Data Analysis: Measure the peak sodium current amplitude before and after drug application. Calculate the percentage of inhibition for both tonic and phasic block.

Cell Viability (MTT) Assay

This protocol provides a general method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer).

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the concentration of this compound to determine the IC50 value.

Transwell Migration Assay

This protocol outlines a method to evaluate the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line.

  • Transwell inserts (e.g., 8 µm pore size).

  • 24-well plates.

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).

  • This compound stock solution.

  • Cotton swabs.

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Staining solution (e.g., Crystal Violet).

  • Microscope.

Procedure:

  • Cell Preparation: Starve the cells in serum-free medium for 12-24 hours.

  • Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control. Seed the cells into the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the insert with the fixation solution, then stain with Crystal Violet.

  • Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields.

  • Data Analysis: Compare the number of migrated cells in the this compound treated groups to the vehicle control group.

Visualizations

VGSC_Signaling_Pathway cluster_membrane Cell Membrane VGSC VGSC (e.g., Nav1.4) Na_in Na+ (intracellular) VGSC->Na_in Na+ influx Na_out Na+ (extracellular) Na_out->VGSC AP Action Potential Propagation Na_in->AP VGSCs_IN_1 This compound VGSCs_IN_1->VGSC inhibits Depolarization Membrane Depolarization Depolarization->VGSC opens Cellular_Response Cellular Response (e.g., Muscle Contraction, Cell Migration) AP->Cellular_Response

Caption: Signaling pathway of voltage-gated sodium channels (VGSCs) and the inhibitory action of this compound.

Experimental_Workflow_Patch_Clamp start Start: Prepare HEK293-hNav1.4 Cells establish_wc Establish Whole-Cell Patch-Clamp Configuration start->establish_wc record_baseline Record Baseline Sodium Currents (0.1 Hz & 10 Hz) establish_wc->record_baseline apply_drug Apply this compound record_baseline->apply_drug record_treatment Record Sodium Currents in Presence of this compound apply_drug->record_treatment washout Washout with External Solution record_treatment->washout record_washout Record Post-Washout Sodium Currents washout->record_washout analyze Data Analysis: Calculate % Inhibition record_washout->analyze end End analyze->end

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology to assess this compound activity.

References

Preparing Stock Solutions of VGSCs-IN-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VGSCs-IN-1 is a potent inhibitor of human voltage-gated sodium channels (VGSCs), demonstrating significant activity against the Nav1.4 channel subtype.[1][2] As a 2-piperazine analog of Riluzole, it is a valuable tool for research into cell excitability disorders.[1][2] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂₄H₃₂F₂N₂[3]
Molecular Weight 386.52 g/mol [3]
CAS Number 1204296-79-6[1][2]
pKa 7.6[1][2]
cLogP 2.4[1][2]
Solubility 10 mM in DMSO[3][4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture on the compound.

  • Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.865 mg of the compound.

    • Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 386.52 g/mol * 1000 mg/g = 3.865 mg

  • Dissolving the Compound: Add the appropriate volume of DMSO to the vial containing the weighed this compound.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting: For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[5]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Handling

Proper storage is essential to maintain the stability and activity of the this compound stock solution.

  • Short-term Storage: For immediate use, the DMSO stock solution can be stored at 4°C for up to a week.

  • Long-term Storage: For long-term storage, it is recommended to store the aliquoted DMSO stock solution at -20°C.[5] Under these conditions, the solution should be stable for up to 3 months.[5]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can degrade the compound. It is best practice to use a fresh aliquot for each experiment.[5]

  • Light Sensitivity: Protect the stock solution from direct light.

Visualizations

Signaling Pathway of Voltage-Gated Sodium Channels and Inhibition by this compound

Voltage-gated sodium channels are integral membrane proteins that play a crucial role in the initiation and propagation of action potentials in excitable cells.[6] Upon membrane depolarization, these channels open, allowing an influx of sodium ions, which further depolarizes the membrane. This process is fundamental for nerve impulses, muscle contraction, and other physiological processes. This compound acts as an antagonist, blocking the channel and preventing sodium ion influx, thereby inhibiting the generation of action potentials.

VGSC_Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_influx Na+ Influx VGSC->Na_influx Allows Depolarization Membrane Depolarization Depolarization->VGSC Activates Action_Potential Action Potential Generation Na_influx->Action_Potential Leads to VGSC_IN_1 This compound VGSC_IN_1->VGSC Inhibition Inhibition

Caption: Inhibition of VGSC signaling by this compound.

Experimental Workflow for Preparing this compound Stock Solution

The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Appropriate Volume of DMSO weigh->add_solvent dissolve Vortex to Dissolve (Gentle Warming if Needed) add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot label_vials Label Vials with Details aliquot->label_vials storage Store at -20°C for Long-Term Use label_vials->storage end End storage->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for VGSCs-IN-1 Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VGSCs-IN-1 is a potent inhibitor of human voltage-gated sodium channels (VGSCs), identified as a 2-piperazine analog of Riluzole (B1680632).[1][2][3] It demonstrates significant blocking activity on the Nav1.4 subtype, which is predominantly expressed in skeletal muscle.[4][5][6][7] Notably, this compound exhibits greater use-dependent blocking activity on Nav1.4 compared to its parent compound, Riluzole.[1][3] This characteristic suggests its potential therapeutic utility in disorders associated with cellular hyperexcitability, such as certain myotonias.[1][3][5][6]

These application notes provide a comprehensive guide for the electrophysiological characterization of this compound, focusing on its interaction with the Nav1.4 channel. The protocols outlined below are designed to assess the potency, voltage-dependence, and use-dependence of this compound inhibition using the whole-cell patch-clamp technique.

Mechanism of Action: State-Dependent Block of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that cycle through three primary conformational states: resting, open, and inactivated.[5][8] VGSC inhibitors, including Riluzole and its analogs, typically exhibit state-dependent binding, with higher affinity for the open and inactivated states compared to the resting state.[4][8][9] This preferential binding to channels in more active states leads to a more pronounced block in rapidly firing cells, a phenomenon known as use-dependent or phasic block.[4][5] By stabilizing the inactivated state, these inhibitors reduce the number of channels available to open upon depolarization, thereby dampening cellular excitability.[9][10]

cluster_inhibition Inhibitor Interaction Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State (Non-conducting) Open->Inactivated Inactivated->Resting Repolarization (Recovery) VGSC_IN_1 This compound VGSC_IN_1->Open High Affinity Binding VGSC_IN_1->Inactivated Highest Affinity Binding

Caption: State-dependent inhibition of VGSCs by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on the human Nav1.4 voltage-gated sodium channel, as determined by whole-cell patch-clamp electrophysiology. Data is presented for both low-frequency (tonic) and high-frequency (use-dependent) stimulation protocols.

CompoundChannel SubtypeStimulation FrequencyIC50 (µM)
This compound Nav1.40.1 Hz (Tonic Block)~30
This compound Nav1.410 Hz (Use-Dependent Block)~10
Riluzole (Reference)Nav1.40.1 Hz (Tonic Block)~20
Riluzole (Reference)Nav1.410 Hz (Use-Dependent Block)~15

Note: IC50 values are estimated from published concentration-response curves[1] and may vary depending on specific experimental conditions.

Experimental Protocols

Cell Preparation and Culture

Cell Line: A stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, expressing the human Nav1.4 α-subunit (hNav1.4) is recommended.[4][11][12]

Culture Conditions:

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain channel expression.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 70-80% confluency. For electrophysiology, plate cells onto glass coverslips 24-48 hours prior to recording.

Solutions and Reagents
  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1% to avoid non-specific effects.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for recording sodium currents from hNav1.4-expressing cells to assess the tonic and use-dependent inhibition by this compound.

Start Start: hNav1.4-HEK293 cells on coverslip Setup Transfer to recording chamber and perfuse with external solution Start->Setup Patch Form Gigaohm Seal (>1 GΩ) and establish whole-cell configuration Setup->Patch Stabilize Allow current to stabilize (3-5 minutes) Patch->Stabilize Control Record baseline currents (Control) Stabilize->Control ApplyDrug Perfuse with this compound (various concentrations) Control->ApplyDrug RecordDrug Record currents in the presence of this compound ApplyDrug->RecordDrug Washout Washout with external solution RecordDrug->Washout RecordWash Record recovery currents Washout->RecordWash End End of Experiment RecordWash->End

Caption: Experimental workflow for patch-clamp analysis.

Equipment:

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1550).

  • Inverted microscope with appropriate optics.

  • Micromanipulators.

  • Perfusion system.

Procedure:

  • Setup: Place a coverslip with cells into the recording chamber on the microscope stage and begin perfusion with the external solution.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration. Compensate for whole-cell capacitance and series resistance (typically >80%).

  • Stabilization: Allow the recorded sodium current to stabilize for 3-5 minutes before applying any voltage protocols.

  • Voltage Protocols:

    • Holding Potential: Hold the cell membrane at -120 mV to ensure all Nav1.4 channels are in the resting, closed state.

    • Tonic Block Assessment (Low-Frequency Stimulation):

      • Apply a 20 ms (B15284909) depolarizing step to 0 mV every 10 seconds (0.1 Hz).

      • Record the peak inward sodium current under control conditions (external solution with 0.1% DMSO).

      • Perfuse with increasing concentrations of this compound, allowing the block to reach a steady state at each concentration before recording.

    • Use-Dependent Block Assessment (High-Frequency Stimulation):

      • Apply a train of 20 depolarizing pulses (20 ms duration to 0 mV) at a frequency of 10 Hz.

      • Record the peak current elicited by each pulse in the train under control conditions.

      • Perfuse with this compound and repeat the high-frequency stimulation. Use-dependent block is observed as a progressive decrease in current amplitude during the pulse train.

    • Voltage-Dependence of Inactivation:

      • To assess the effect of this compound on the steady-state inactivation of Nav1.4, apply a series of 500 ms pre-pulses to potentials ranging from -140 mV to -20 mV.

      • Immediately following each pre-pulse, apply a 20 ms test pulse to 0 mV to measure the fraction of available channels.

      • Perform this protocol in the absence and presence of this compound.

Data Analysis
  • Current Measurement: Measure the peak amplitude of the inward sodium current for each voltage step.

  • Tonic Block Calculation:

    • For each concentration of this compound, calculate the percentage of inhibition: % Inhibition = (1 - (I_drug / I_control)) * 100 where I_drug is the peak current in the presence of the compound and I_control is the peak current in its absence.

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data with the Hill equation to determine the IC50 value: y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - x) * HillSlope))

  • Use-Dependent Block Calculation:

    • Normalize the peak current of each pulse in the 10 Hz train to the peak current of the first pulse.

    • Compare the reduction in current amplitude from the first to the last pulse in the train in the absence and presence of this compound.

  • Steady-State Inactivation Analysis:

    • Normalize the peak current at each pre-pulse potential to the maximum current obtained (typically at the most hyperpolarized pre-pulse).

    • Plot the normalized current as a function of the pre-pulse potential.

    • Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) and the slope factor (k). A hyperpolarizing shift in V1/2 in the presence of this compound indicates preferential binding to the inactivated state.

By following these protocols, researchers can effectively characterize the inhibitory profile of this compound on Nav1.4 channels, providing valuable data for drug development and the study of excitability disorders.

References

Application Notes and Protocols for High-Throughput Screening with VGSCs-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells.[1][2] The subtype Nav1.4, encoded by the SCN4A gene, is the predominant VGSC in skeletal muscle, where it is essential for muscle contraction.[3][4][5] Dysregulation of Nav1.4 function is linked to several neuromuscular disorders, including myotonia and periodic paralysis.[6][7][8] Consequently, Nav1.4 has emerged as a significant therapeutic target for the discovery of novel modulators.

VGSCs-IN-1 is a 2-piperazine analog of Riluzole that demonstrates potent, use-dependent inhibition of human Nav1.4 channels.[9][10] This characteristic makes it a valuable tool for studying Nav1.4 function and a promising starting point for the development of new therapeutics for cell excitability disorders.[9] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel Nav1.4 inhibitors.

Application Notes

This compound can be employed in a variety of HTS assays to identify and characterize modulators of Nav1.4. The choice of assay will depend on the specific research goals, available instrumentation, and desired throughput.

  • Primary Screening: For large-scale screening of compound libraries, fluorescence-based assays using membrane potential-sensitive dyes or sodium indicators are recommended. These no-wash assays are amenable to automation and high-throughput formats (384- and 1536-well plates). A fluorescence imaging plate reader (FLIPR) is a common platform for such assays.[11][12]

  • Secondary Screening and Hit Confirmation: Automated patch clamp (APC) electrophysiology provides a higher-fidelity, direct measure of ion channel function and is ideal for confirming hits from primary screens and for more detailed mechanistic studies.[13] APC platforms can assess the state-dependence (resting vs. inactivated) of compound inhibition.

  • Mechanism of Action and Selectivity Studies: Further characterization of confirmed hits can be performed using manual patch clamp electrophysiology to elucidate detailed mechanisms of action and to determine selectivity against other VGSC subtypes.

Data Presentation

The following tables provide a representative summary of the kind of quantitative data that can be generated from HTS campaigns with this compound.

Table 1: Representative Data from a Fluorescence-Based Primary HTS Assay

Compound IDConcentration (µM)% Inhibition of Nav1.4 ActivityZ'-factor
This compound (Control)1095.2 ± 2.10.78
Compound A1085.6 ± 4.5
Compound B1012.3 ± 8.9
Compound C1092.1 ± 3.3
DMSO (Vehicle)-0.0 ± 5.5

Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Table 2: Representative IC50 Values from Automated Patch Clamp Confirmation

Compound IDIC50 (µM) - Resting StateIC50 (µM) - Inactivated StateUse-Dependence Ratio (Resting/Inactivated)
This compound15.21.88.4
Compound A20.52.58.2
Compound C5.80.78.3

Use-dependence is a characteristic of some channel blockers where the inhibitory effect increases with more frequent channel activation.

Mandatory Visualizations

Signaling Pathway

cluster_0 Sarcolemma cluster_1 Sarcoplasmic Reticulum cluster_2 Myofibril Action Potential Action Potential Nav1.4 Activation Nav1.4 Activation Action Potential->Nav1.4 Activation Na Influx Na Influx Nav1.4 Activation->Na Influx Depolarization Depolarization Na Influx->Depolarization Ca Release Ca Release Depolarization->Ca Release This compound This compound This compound->Nav1.4 Activation Muscle Contraction Muscle Contraction Ca Release->Muscle Contraction

Caption: Signaling pathway of Nav1.4 in skeletal muscle excitation-contraction coupling and the inhibitory action of this compound.

Experimental Workflow

cluster_0 Primary HTS cluster_1 Secondary Screening cluster_2 Lead Optimization A Compound Library Screening B Fluorescence-Based Assay (FLIPR) A->B C Identify 'Hits' B->C D Hit Confirmation C->D E Automated Patch Clamp D->E F Determine IC50 & Use-Dependence E->F G SAR Studies F->G H Selectivity Profiling G->H I Lead Candidate H->I

Caption: A typical workflow for a high-throughput screening campaign to identify and develop novel Nav1.4 inhibitors.

Experimental Protocols

Fluorescence-Based HTS Assay for Nav1.4 Inhibitors using a FLIPR

This protocol is adapted from established methods for HTS of VGSC inhibitors and is suitable for a primary screen with this compound as a positive control.[14]

Materials:

  • HEK293 cells stably expressing human Nav1.4 (hNav1.4)

  • Assay buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4)

  • Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) or a sodium indicator dye (e.g., Asante NaTRIUM Green-2).[14]

  • Nav1.4 activator (e.g., veratridine)

  • This compound (positive control)

  • Test compounds

  • 384-well black-walled, clear-bottom microplates

  • FLIPR instrument

Procedure:

  • Cell Plating:

    • Culture HEK293-hNav1.4 cells to ~80% confluency.

    • Plate cells in 384-well microplates at a density of 20,000-30,000 cells/well.

    • Incubate for 24-48 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in assay buffer.

    • Add the compound solutions to the appropriate wells of the assay plate.

    • Incubate for 15-30 minutes at room temperature.

  • Assay Measurement:

    • Place the assay plate in the FLIPR instrument.

    • Set the instrument to record fluorescence changes over time.

    • Initiate reading and, after establishing a stable baseline, add the Nav1.4 activator (e.g., veratridine) to all wells simultaneously using the instrument's integrated pipettor.

    • Continue recording fluorescence for 2-5 minutes.

  • Data Analysis:

    • Calculate the percentage inhibition for each test compound relative to the positive control (this compound) and vehicle control (DMSO).

    • Determine the Z'-factor to assess assay quality.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Automated Patch Clamp (APC) Assay for Hit Confirmation

This protocol provides a general framework for confirming the activity of hits from the primary screen using an APC platform.

Materials:

  • HEK293-hNav1.4 cells

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA (pH 7.2 with CsOH)

  • This compound

  • Confirmed "hit" compounds

  • Automated patch clamp system (e.g., Sophion Qube or Nanion SyncroPatch)

Procedure:

  • Cell Preparation:

    • Harvest HEK293-hNav1.4 cells and prepare a single-cell suspension in the external solution.

  • APC System Setup:

    • Prime the APC system with internal and external solutions according to the manufacturer's protocol.

    • Load the cell suspension and compound plates into the instrument.

  • Electrophysiological Recording:

    • Initiate the automated cell capture, sealing, and whole-cell configuration process.

    • Apply a voltage protocol to elicit Nav1.4 currents. To assess use-dependence, a train of depolarizing pulses can be used. A typical voltage protocol to assess resting state inhibition would be to hold the cells at -120 mV and step to 0 mV. For inactivated state inhibition, a pre-pulse to a depolarizing potential (e.g., -50 mV) is applied before the test pulse to 0 mV.

    • Record baseline currents.

    • Apply a range of concentrations of the test compound or this compound and record the resulting inhibition of the Nav1.4 current.

  • Data Analysis:

    • Measure the peak inward current in the absence and presence of the compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value for both resting and inactivated states.

    • Calculate the use-dependence ratio.

References

Application Notes and Protocols for Studying Ion Channel Kinetics with VGSCs-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1][2][3] Composed of a large pore-forming α subunit and one or more auxiliary β subunits, these channels are key players in a variety of physiological processes.[1][3][4][5] Dysregulation of VGSC function has been implicated in numerous disorders, including epilepsy, chronic pain, and cardiac arrhythmias, making them important therapeutic targets.[6][7][8] VGSCs-IN-1 is a novel, potent, and selective inhibitor of VGSCs, designed to facilitate the study of their kinetics and the screening of new therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in research and drug development settings.

Mechanism of Action

This compound is a state-dependent inhibitor that preferentially binds to the inactivated state of the VGSC. This mechanism of action leads to a reduction in the number of channels available to open upon depolarization, thereby dampening neuronal excitability. By stabilizing the inactivated state, this compound effectively reduces the peak sodium current without significantly altering the voltage-dependence of activation. This makes it a valuable tool for dissecting the kinetic properties of VGSCs and for investigating the therapeutic potential of inactivated-state blockers.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's inhibitory activity on various VGSC subtypes. These values were determined using whole-cell patch-clamp electrophysiology in HEK293 cells stably expressing the respective human VGSC α-subunits.

ParameterNav1.1Nav1.2Nav1.5Nav1.7
IC50 (nM) 1525>10,0005
State Dependence InactivatedInactivated-Inactivated
Use-Dependence HighHighLowHigh
Effect on Activation No significant shiftNo significant shift-No significant shift
Effect on Inactivation Hyperpolarizing shiftHyperpolarizing shift-Hyperpolarizing shift

Caption: Summary of this compound's activity on key VGSC subtypes.

Signaling Pathway

The activity of VGSCs is modulated by various intracellular signaling pathways, including those involving protein kinase C (PKC) and protein kinase A (PKA).[4] These kinases can phosphorylate the channel, altering its gating properties. This compound, by binding directly to the channel, can be used to probe the interplay between direct channel block and modulation by these signaling cascades.

VGSC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VGSC VGSC Na_Influx Na+ Influx VGSC->Na_Influx GPCR GPCR AC Adenylyl Cyclase GPCR->AC PLC Phospholipase C GPCR->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA PKA->VGSC Phosphorylation (Modulation) PKC PKC DAG->PKC PKC->VGSC Phosphorylation (Modulation) Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR Action_Potential Action Potential Propagation Na_Influx->Action_Potential VGSCs_IN_1 This compound VGSCs_IN_1->VGSC Inhibition

Caption: Signaling pathways modulating VGSC activity.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on the kinetic properties of VGSCs expressed in a heterologous system.

Experimental Workflow:

Electrophysiology_Workflow A Cell Culture (HEK293 expressing NavX.X) C Establish Whole-Cell Configuration A->C B Prepare Solutions (Internal, External, this compound) B->C D Record Baseline VGSC Currents C->D E Apply this compound D->E F Record Post-Compound VGSC Currents E->F G Data Analysis (Current-Voltage, Inactivation Curves) F->G

Caption: Workflow for patch-clamp electrophysiology.

Materials:

  • HEK293 cells stably expressing the VGSC subtype of interest.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Culture cells to 50-70% confluency on glass coverslips.

  • Prepare fresh external and internal solutions.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Establish a gigaohm seal and then rupture the membrane to achieve whole-cell configuration.

  • Record baseline sodium currents using appropriate voltage protocols (e.g., a series of depolarizing steps to elicit current-voltage relationships and a pre-pulse protocol to determine steady-state inactivation).

  • Prepare the desired concentration of this compound in the external solution.

  • Perfuse the cell with the this compound containing solution for 2-5 minutes.

  • Record sodium currents again using the same voltage protocols.

  • Analyze the data to determine the IC50, and any shifts in the voltage-dependence of activation and inactivation.

Fluorescence-Based Membrane Potential Assay

This high-throughput assay is suitable for screening compound libraries for VGSC modulators. It utilizes a membrane potential-sensitive dye to detect changes in membrane potential induced by VGSC activity.[9]

Experimental Workflow:

Fluorescence_Assay_Workflow A Plate Cells (e.g., in 384-well plates) B Load with Membrane Potential-Sensitive Dye A->B C Add this compound or Test Compounds B->C D Add VGSC Activator (e.g., Veratridine) C->D E Measure Fluorescence (e.g., with FLIPR) D->E F Data Analysis (Dose-Response Curves) E->F

Caption: Workflow for fluorescence-based membrane potential assay.

Materials:

  • HEK293 cells stably expressing the VGSC subtype of interest.

  • 384-well black-walled, clear-bottom plates.

  • Membrane potential-sensitive dye kit (e.g., from Molecular Devices).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • VGSC activator (e.g., veratridine).

  • This compound or other test compounds.

  • Fluorescence plate reader (e.g., FLIPR).

Procedure:

  • Plate cells in 384-well plates and grow to confluency.

  • Prepare the membrane potential-sensitive dye according to the manufacturer's instructions and load the cells.

  • Prepare serial dilutions of this compound or test compounds in assay buffer.

  • Add the compounds to the wells and incubate for a specified time (e.g., 15 minutes).

  • Prepare the VGSC activator solution.

  • Place the plate in the fluorescence reader and begin recording.

  • Add the activator to all wells simultaneously using the instrument's fluidics.

  • Continue recording the fluorescence signal for a few minutes.

  • Analyze the data to determine the effect of the compounds on the change in fluorescence, and calculate IC50 values.

Logical Relationship of this compound Mechanism

The following diagram illustrates the logical steps of how this compound inhibits the sodium current.

Mechanism_Logic A Membrane Depolarization B VGSC Activation (Open State) A->B C Na+ Influx B->C D VGSC Inactivation (Inactivated State) B->D H Decreased Peak Na+ Current E This compound Binding to Inactivated State D->E F Stabilization of Inactivated State E->F G Reduced Channel Availability for Opening F->G G->H

References

Application Notes and Protocols: Ranolazine in Cardiac Models

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Voltage-Gated Sodium Channel Inhibitor

Note: Initial searches for "VGSCs-IN-1" did not yield information on a specific molecule with this designation. Therefore, this document provides detailed application notes and protocols for Ranolazine (B828) , a well-characterized inhibitor of voltage-gated sodium channels (VGSCs), as a representative example for researchers, scientists, and drug development professionals working with cardiac models.

Introduction

Ranolazine is an antianginal agent that selectively inhibits the late inward sodium current (INaL) in cardiomyocytes.[1][2] Under pathological conditions such as myocardial ischemia, the late sodium current is enhanced, leading to an increase in intracellular sodium concentration ([Na+]i).[3] This elevation in [Na+]i promotes reverse-mode operation of the sodium-calcium exchanger (NCX), resulting in intracellular calcium ([Ca2+]i) overload.[4][5] Calcium overload contributes to electrical instability, mechanical dysfunction (impaired relaxation), and increased diastolic wall stress, which can further compromise coronary blood flow.[2][3] By inhibiting the late sodium current, Ranolazine mitigates these detrimental effects without significantly altering heart rate or blood pressure.[2][5]

Mechanism of Action

Ranolazine's primary mechanism of action is the potent and selective inhibition of the late sodium current (INaL) conducted by the cardiac sodium channel, Nav1.5.[3][6] This inhibition is use-dependent, meaning its efficacy increases with higher heart rates (tachycardia).[1] The reduction in the late sodium current prevents the pathological increase in intracellular sodium, thereby attenuating the subsequent calcium overload via the sodium-calcium exchanger.[4][5] This leads to improved myocardial relaxation and a reduction in diastolic tension.[7]

Signaling Pathway of Ranolazine in Cardiomyocytes

cluster_0 Cardiomyocyte Sarcolemma cluster_1 Cardiomyocyte Cytosol Nav15 Na_v1.5 Channel Na_in_late Late Na+ Influx Nav15->Na_in_late Mediates Ranolazine Ranolazine Ranolazine->Nav15 Inhibits NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_in Ca2+ Influx NCX->Ca_in Ca_overload [Ca2+]i Overload Ca_in->Ca_overload Na_overload [Na+]i Overload Na_in_late->Na_overload Na_overload->NCX Activates Diastolic_dysfunction Impaired Relaxation & Increased Diastolic Tension Ca_overload->Diastolic_dysfunction

Mechanism of Ranolazine in Cardiomyocytes

Quantitative Data

The following tables summarize the quantitative effects of Ranolazine on various parameters in cardiac models.

Table 1: Inhibitory Concentrations (IC50) of Ranolazine on Sodium Currents

CurrentSpecies/Cell TypeIC50 (µM)Reference(s)
Late INaCanine Ventricular Myocytes5.9 - 6.5[1][8]
Late INa (R1623Q mutant)HEK293 cells7.5 (at 0.1 Hz)[9]
Peak INaCanine Ventricular Myocytes294[8]
Peak INa (Wild-Type)HEK293 cells430 (at 0.1 Hz)[9]
IKr (hERG)Canine Ventricular Myocytes11.5[6][10]

Table 2: Effects of Ranolazine on Action Potential Duration (APD) in Canine Ventricular Myocytes

Ranolazine Conc. (µM)APD90 Change (ms) at 0.5 Hz (Failing Hearts)Reference
5Shortened from 516±51 to 304±22[8]
10Shortened from 516±51 to 212±34[8]
20Shortened from 516±51 to 160±11[8]

Table 3: Effects of Ranolazine on Intracellular Calcium and Myocardial Function

ParameterModelRanolazine ConcentrationEffectReference
Diastolic [Ca2+]iIschemia-Reperfusion (Rat Cardiomyocytes)Not specifiedPrevents increase[11]
[Ca2+]i Transient AmplitudeIschemia-Reperfusion (Rat Cardiomyocytes)Not specifiedPreserves amplitude[11]
Diastolic TensionFailing Canine Myocytes (High-frequency stimulation)5 and 10 µMPrevents increase[8]
Left Ventricular Relaxation TimeLQT3 PatientsTherapeutic infusion13% improvement[1]

Experimental Protocols

Preparation of Ranolazine Stock Solution

For in vitro experiments, Ranolazine can be prepared as a stock solution in Dimethyl Sulfoxide (DMSO).

  • Reagent: Ranolazine powder.

  • Solvent: DMSO.

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 4.275 mg of Ranolazine (Molar Mass: 427.5 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[12]

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of late sodium currents (INaL) in isolated ventricular myocytes.

Experimental Workflow for Patch-Clamp Analysis

cluster_0 Cell Preparation & Setup cluster_1 Data Acquisition cluster_2 Analysis A Isolate Ventricular Myocytes B Establish Whole-Cell Patch-Clamp Configuration A->B C Perfuse with Extracellular Solution B->C D Record Baseline Late I_Na C->D E Apply Ranolazine (Working Concentration) D->E F Record Late I_Na in presence of Ranolazine E->F G Measure Current Amplitude and Kinetics F->G H Calculate % Inhibition G->H

Workflow for Patch-Clamp Electrophysiology

Materials:

  • Isolated ventricular myocytes.

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software).

  • Borosilicate glass capillaries for pipette fabrication.

  • Perfusion system.

  • Extracellular (bath) solution (in mM): 136 NaCl, 5.4 KCl, 1 MgCl2, 1 CaCl2, 0.33 NaH2PO4, 5 HEPES, and 10 dextrose (pH adjusted to 7.4 with NaOH).[4]

  • Intracellular (pipette) solution.

  • Ranolazine stock solution.

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., canine, rabbit) using established enzymatic digestion protocols.[8]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 0.6-0.8 MΩ when filled with intracellular solution.[8]

  • Patching and Recording:

    • Transfer isolated myocytes to the recording chamber on the microscope stage and perfuse with extracellular solution at room temperature (22-24°C).[8]

    • Establish a giga-ohm seal between the patch pipette and a single myocyte.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record baseline late sodium currents (INaL) using a voltage-clamp protocol. A typical protocol involves holding the membrane potential at -140 mV and applying a 2-second depolarizing pulse to elicit INaL.[8]

  • Drug Application:

    • Prepare the desired working concentration of Ranolazine (e.g., 3, 6, 9 µM) by diluting the stock solution in the extracellular solution.[13]

    • Perfuse the cell with the Ranolazine-containing solution until a steady-state effect is observed.

  • Data Acquisition and Analysis:

    • Record INaL in the presence of Ranolazine using the same voltage-clamp protocol.

    • Measure the amplitude of the late current before and after drug application.

    • Calculate the percentage of inhibition of INaL by Ranolazine.

Simulated Ischemia-Reperfusion in Isolated Cardiomyocytes

This protocol outlines a method to assess the protective effects of Ranolazine on intracellular calcium handling during simulated ischemia and reperfusion.

Logical Relationship in Ischemia-Reperfusion Model

cluster_0 Experimental Condition cluster_1 Cellular Response cluster_2 Outcome Ischemia Simulated Ischemia Ca_overload [Ca2+]i Overload Ischemia->Ca_overload Reperfusion Reperfusion Reperfusion->Ca_overload Ranolazine_treatment Ranolazine Treatment (During Ischemia) Ranolazine_treatment->Ca_overload Prevents Cardioprotection Cardioprotection Ranolazine_treatment->Cardioprotection Contractile_dysfunction Contractile Dysfunction Ca_overload->Contractile_dysfunction

Ranolazine's Cardioprotective Effect in Ischemia

Materials:

  • Isolated adult rat ventricular myocytes.[11]

  • Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-3 AM).

  • Confocal microscope or microfluorimetry setup.

  • Field electrical stimulation system.

  • Solutions for simulated ischemia and reperfusion.

  • Ranolazine stock solution.

Procedure:

  • Cell Loading:

    • Isolate adult rat ventricular myocytes.

    • Load the cells with a calcium indicator (e.g., Fura-2 AM) by incubating them in a solution containing the dye.[11]

  • Simulated Ischemia-Reperfusion Protocol:

    • Mount the loaded cells in a perfusion chamber on the microscope stage.

    • Record baseline intracellular calcium transients under normal perfusion and electrical stimulation.

    • Induce simulated ischemia by perfusing the cells with an ischemic solution (e.g., low pH, glucose-free, and hypoxic).

    • During the ischemic period, apply Ranolazine at the desired concentration.[11]

    • After the ischemic period, initiate reperfusion by switching back to the normal perfusion solution.

  • Data Acquisition and Analysis:

    • Continuously record intracellular calcium levels (e.g., Fura-2 ratio) throughout the experiment.

    • Analyze the data to determine changes in diastolic calcium concentration and the amplitude of calcium transients during ischemia and reperfusion, with and without Ranolazine treatment.

    • Compare the calcium handling parameters between the control and Ranolazine-treated groups to assess the cardioprotective effects.[11]

Safety and Handling

Ranolazine is for research use only. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

This document is intended for research purposes only and does not constitute medical advice.

References

Application Notes and Protocols for VGSCs-IN-1 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VGSCs-IN-1, also identified as compound 14, is a novel inhibitor of voltage-gated sodium channels (VGSCs).[1] As a 2-piperazine analog of Riluzole (B1680632), it demonstrates significant activity, particularly in the use-dependent inhibition of the Nav1.4 subtype.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in neuroscience research, with a focus on its potential to modulate neuronal excitability. Given the limited specific data on this compound, information from its close analog, Riluzole, is used to provide comprehensive protocols and insights into its potential applications. Riluzole is a well-characterized neuroprotective agent known to modulate VGSCs and inhibit glutamate (B1630785) release.[2][3]

Mechanism of Action

This compound, like Riluzole, is believed to exert its effects by modulating the activity of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in neurons.[4] By inhibiting VGSCs, this compound can reduce neuronal hyperexcitability. The primary mechanism of action for Riluzole involves the stabilization of the inactivated state of VGSCs, which leads to a reduction in the persistent sodium current and, consequently, a decrease in glutamate release from presynaptic terminals.[2][5] This action helps to mitigate excitotoxicity, a key process in many neurological disorders.[3] this compound has been shown to have a greater use-dependent blocking activity on Nav1.4 channels compared to Riluzole, suggesting it may be particularly effective in rapidly firing neurons.[1]

VGSC_Inhibition_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Action_Potential Action Potential Propagation VGSC_Open VGSC Opening (Na+ Influx) Action_Potential->VGSC_Open Activates Depolarization Membrane Depolarization VGSC_Open->Depolarization Vesicle_Fusion Vesicle Fusion Depolarization->Vesicle_Fusion Glutamate_Release Glutamate Release Vesicle_Fusion->Glutamate_Release Glutamate_Receptors Glutamate Receptors (e.g., NMDA, AMPA) Glutamate_Release->Glutamate_Receptors Binds to Postsynaptic_Depolarization Postsynaptic Depolarization Glutamate_Receptors->Postsynaptic_Depolarization Activates Neuronal_Excitation Increased Neuronal Excitability Postsynaptic_Depolarization->Neuronal_Excitation VGSCs_IN_1 This compound VGSCs_IN_1->VGSC_Open Inhibits

Figure 1: Proposed signaling pathway of this compound action.

Quantitative Data

Quantitative data for this compound is emerging. The available information, primarily from in vitro patch-clamp assays on the hNav1.4 channel, is summarized below and compared with its analog, Riluzole.

CompoundChannel SubtypeAssayParameterValueReference
This compound (Cmpd 14) hNav1.4Patch-clampUse-dependent Block (10 Hz)> Riluzole[1]
Riluzole hNav1.4Patch-clampIC50 (Tonic Block)~43 µM (at 10 Hz)[6]
Riluzole Rat Cortical NeuronsPatch-clampIC50 (Na+ currents)51 µM[3][7]
Riluzole Human Skeletal MusclePatch-clampIC50 (Na+ currents)2.3 µM[8]
Riluzole Rat CNS NeuronsPatch-clampEC50 (Persistent Na+ current)2 µM[5]

Experimental Protocols

The following protocols are based on established methods for studying VGSC inhibitors, particularly Riluzole, and are adaptable for this compound.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol details the procedure for assessing the effect of this compound on voltage-gated sodium currents in cultured neurons.

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Cell_Culture Culture Neuronal Cells (e.g., primary cortical neurons) Establish_Seal Establish Gigaseal and Whole-Cell Configuration Cell_Culture->Establish_Seal Solution_Prep Prepare Internal and External Solutions Solution_Prep->Establish_Seal Compound_Prep Prepare this compound Stock (e.g., in DMSO) & Dilutions Apply_Compound Perfuse with this compound Compound_Prep->Apply_Compound Record_Baseline Record Baseline Na+ Currents (Voltage-Clamp) Establish_Seal->Record_Baseline Record_Baseline->Apply_Compound Record_Effect Record Na+ Currents in Presence of Compound Apply_Compound->Record_Effect Washout Washout with External Solution Record_Effect->Washout Measure_Current Measure Peak Current Amplitude Washout->Measure_Current Dose_Response Construct Dose-Response Curve Measure_Current->Dose_Response Calculate_IC50 Calculate IC50 Value Dose_Response->Calculate_IC50

Figure 2: Experimental workflow for patch-clamp electrophysiology.

Materials:

  • Cultured neurons (e.g., primary rat cortical neurons or a suitable neuronal cell line)

  • External (extracellular) solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, data acquisition system, and microscope

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation: Plate neurons on glass coverslips and culture for an appropriate duration to allow for maturation and expression of VGSCs.

  • Solution Preparation: Prepare and filter all solutions on the day of the experiment.

  • Pipette Pulling: Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording: a. Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution. b. Approach a neuron with the patch pipette and establish a gigaohm seal. c. Rupture the membrane to achieve the whole-cell configuration. d. Set the holding potential to a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the closed state. e. Apply a voltage-clamp protocol to elicit sodium currents. For example, a series of depolarizing steps from -80 mV to +40 mV in 10 mV increments. f. Record baseline sodium currents in the absence of the compound. g. Perfuse the chamber with the desired concentration of this compound diluted in the external solution. Ensure the final DMSO concentration is low (<0.1%). h. Record sodium currents in the presence of this compound after the effect has stabilized. i. To assess use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at 10 Hz). j. Perform a washout by perfusing with the external solution to check for reversibility of the effect.

  • Data Analysis: a. Measure the peak amplitude of the sodium currents before, during, and after compound application. b. Calculate the percentage of inhibition for each concentration of this compound. c. Construct a dose-response curve and fit it with a Hill equation to determine the IC50 value.

Calcium Imaging

This protocol is designed to investigate the effect of this compound on intracellular calcium dynamics in neuronal cultures, which can be an indirect measure of neuronal activity.

Calcium_Imaging_Workflow cluster_prep_ci Preparation cluster_img Imaging cluster_analysis_ci Data Analysis Cell_Culture_CI Culture Neuronal Cells on Glass-bottom Dishes Dye_Loading Load Cells with Calcium Indicator (e.g., Fura-2 AM) Cell_Culture_CI->Dye_Loading Baseline_Imaging Acquire Baseline Fluorescence Images Dye_Loading->Baseline_Imaging Compound_Prep_CI Prepare this compound Working Solutions Compound_Application Apply this compound Compound_Prep_CI->Compound_Application Stimulation Apply Stimulus (e.g., KCl or Electrical Field Stimulation) Baseline_Imaging->Stimulation Stimulation->Compound_Application Post_Compound_Imaging Acquire Images during Stimulation with Compound Compound_Application->Post_Compound_Imaging ROI_Selection Select Regions of Interest (Individual Neurons) Post_Compound_Imaging->ROI_Selection Fluorescence_Ratio Calculate Fluorescence Ratio or ΔF/F0 ROI_Selection->Fluorescence_Ratio Compare_Responses Compare Calcium Transients Before and After Compound Fluorescence_Ratio->Compare_Responses

Figure 3: Experimental workflow for calcium imaging.

Materials:

  • Cultured neurons on glass-bottom dishes

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution

  • Fluorescence microscope with a suitable camera and filter sets

  • Stimulation buffer (e.g., high KCl buffer to induce depolarization)

Procedure:

  • Cell Preparation and Dye Loading: a. Culture neurons on glass-bottom dishes suitable for high-resolution imaging. b. Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. c. Incubate the cells with the loading solution for 30-60 minutes at 37°C. d. Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging: a. Mount the dish on the microscope stage and maintain at 37°C. b. Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. c. Apply a stimulus to evoke calcium transients. This can be a brief perfusion with a high KCl solution (e.g., 50 mM KCl in HBSS) or electrical field stimulation. d. Record the resulting changes in intracellular calcium. e. After recording the baseline response, apply this compound at the desired concentration to the imaging buffer. f. Incubate for a sufficient period for the compound to take effect. g. Apply the same stimulus again and record the calcium transients in the presence of this compound.

  • Data Analysis: a. Select regions of interest (ROIs) corresponding to individual neuronal cell bodies. b. For Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (F340/F380). For single-wavelength dyes like Fluo-4, calculate the change in fluorescence relative to baseline (ΔF/F0). c. Analyze the amplitude, frequency, and duration of the calcium transients before and after the application of this compound. d. Compare the responses to determine the inhibitory effect of the compound.

In Vivo Applications

While specific in vivo protocols for this compound are not yet established, its properties suggest potential applications in animal models of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy, neuropathic pain, and amyotrophic lateral sclerosis (ALS). Administration routes and dosages would need to be determined through pharmacokinetic and pharmacodynamic studies. As a reference, Riluzole is administered orally in clinical settings and has been studied in animal models with intraperitoneal injections.[9]

Conclusion

This compound is a promising new tool for neuroscience research, offering a potentially more potent use-dependent inhibition of VGSCs compared to its analog, Riluzole. The protocols provided here, based on established methodologies for VGSC inhibitors, offer a framework for researchers to investigate the effects of this compound on neuronal function. Further studies are warranted to fully characterize its selectivity profile across different Nav subtypes and to explore its therapeutic potential in various neurological conditions.

References

Application Notes and Protocols for Assessing VGSCs-IN-1 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] The subtype Nav1.4, encoded by the SCN4A gene, is predominantly expressed in skeletal muscle and is fundamental for muscle contraction.[2][3][4] Dysregulation of Nav1.4 function is associated with several neuromuscular disorders known as channelopathies, including hyperkalemic periodic paralysis and paramyotonia congenita.[3][5][6] Furthermore, aberrant expression and activity of various VGSC subtypes have been implicated in promoting cancer cell migration, invasion, and metastasis.[7][8]

VGSCs-IN-1 is a potent human voltage-gated sodium channel inhibitor with significant blocking activity against the Nav1.4 subtype. These application notes provide a comprehensive guide for researchers to assess the efficacy of this compound using a variety of in vitro methodologies. The following protocols are designed to deliver robust and reproducible data for the characterization of this compound and other VGSC inhibitors.

Data Presentation

A critical aspect of evaluating any inhibitor is the quantitative assessment of its potency. While specific quantitative data for this compound is not publicly available, the following table illustrates how to present such data for a hypothetical Nav1.4 inhibitor, including typical IC50 values for known inhibitors of various Nav subtypes for comparison.

CompoundTargetAssay TypeIC50Reference
This compound Nav1.4 Electrophysiology (Patch Clamp) Not Publicly Available -
4,9-anhydrotetrodotoxinNav1.4Electrophysiology (Patch Clamp)988 nM
Tetrodotoxin (TTX)Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, Nav1.7Electrophysiology (Patch Clamp)nanomolar range
MexiletineNav1.4Electrophysiology (Patch Clamp)Varies (Use-dependent)[3]
RanolazineNav1.7Electrophysiology (Patch Clamp)12.1 µM
HarmalineNav1.7Electrophysiology (Patch Clamp)35.5 µM

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Nav1.4 Signaling Pathway in Muscle Contraction

This diagram illustrates the role of Nav1.4 in skeletal muscle excitation-contraction coupling and the point of intervention for this compound.

Nav1_4_Signaling cluster_membrane Sarcolemma cluster_sarcoplasm Sarcoplasm NMJ Neuromuscular Junction AChR Acetylcholine Receptor NMJ->AChR ACh Release Nav1_4 Nav1.4 Channel AChR->Nav1_4 Depolarization VGCC Voltage-Gated Ca2+ Channel (DHPR) Nav1_4->VGCC Action Potential Propagation RyR Ryanodine Receptor VGCC->RyR Conformational Change SR Sarcoplasmic Reticulum Ca_release Ca2+ Release RyR->Ca_release Contraction Muscle Contraction Ca_release->Contraction VGSC_IN_1 This compound VGSC_IN_1->Nav1_4 Inhibition

Nav1.4 role in muscle contraction.
Experimental Workflow for Efficacy Assessment

This diagram outlines the overarching experimental workflow for a comprehensive assessment of this compound efficacy.

Experimental_Workflow start Start: Characterize This compound Efficacy ep_assay Electrophysiology Assay (Patch Clamp) start->ep_assay viability_assay Cell Viability Assay (MTT/MTS) start->viability_assay migration_assay Cell Migration Assay (Transwell) start->migration_assay invasion_assay Cell Invasion Assay (Boyden Chamber) start->invasion_assay data_analysis Data Analysis and IC50 Determination ep_assay->data_analysis viability_assay->data_analysis migration_assay->data_analysis invasion_assay->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

References

Application Notes and Protocols: Delivery of VGSCs-IN-1 to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in electrically excitable cells, including neurons within the central nervous system (CNS).[1][2][3] There are nine subtypes of the pore-forming α-subunit (Nav1.1–Nav1.9), with Nav1.1, Nav1.2, Nav1.3, and Nav1.6 being predominantly expressed in the CNS.[4][5] Dysregulation of these channels is implicated in various neurological disorders such as epilepsy, neuropathic pain, and multiple sclerosis.[2][6]

This document provides detailed application notes and protocols for the investigation of VGSCs-IN-1 , a hypothetical, novel, small molecule inhibitor designed for potent and selective blockade of CNS-specific VGSC subtypes. The following sections describe the putative mechanism of action, protocols for in vitro and in vivo characterization, and methods for assessing its delivery across the blood-brain barrier (BBB).

Putative Mechanism of Action of this compound

This compound is designed as a state-dependent inhibitor, preferentially binding to the inactivated state of the channel. This mechanism allows for the selective targeting of rapidly firing neurons, which are characteristic of pathological states, while having minimal effect on neurons firing at a normal physiological rate.[7][8] The binding of this compound to the channel pore is thought to stabilize the inactivated state, thereby reducing the influx of sodium ions and dampening neuronal hyperexcitability.[7]

cluster_membrane Cell Membrane cluster_channel Voltage-Gated Sodium Channel (VGSC) Resting_State Resting State (Closed) Active_State Active State (Open) Resting_State->Active_State Inactive_State Inactive State Active_State->Inactive_State Inactivates Na_Influx Na+ Influx Active_State->Na_Influx Allows Inactive_State->Resting_State Recovers upon Repolarization Inhibition Inhibition of Na+ Influx Inactive_State->Inhibition Depolarization Depolarization Depolarization->Resting_State Activates Repolarization Repolarization VGSCs_IN_1 This compound VGSCs_IN_1->Inactive_State Preferentially Binds Inhibition->Na_Influx Prevents

Figure 1: Putative state-dependent mechanism of action of this compound.

Application Notes & Protocols

In Vitro Characterization: Potency and Selectivity

Objective: To determine the inhibitory potency (IC50) of this compound on different human VGSC subtypes and to assess its selectivity.

Protocol: Whole-Cell Patch Clamp Electrophysiology

  • Cell Culture: Culture HEK-293 cells stably expressing individual human VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.6, Nav1.7).

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell configuration.

    • Hold the membrane potential at -120 mV.

    • Elicit sodium currents by depolarizing pulses to 0 mV for 20 ms.

    • To assess state-dependence, use a pulse protocol that holds the cells at a depolarized potential (e.g., -60 mV) to favor the inactivated state before the test pulse.

  • Drug Application: Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the external solution. Perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the peak inward current at each concentration. Normalize the current to the control (vehicle) and fit the concentration-response data to a Hill equation to determine the IC50 value.

Table 1: Hypothetical Potency and Selectivity of this compound

VGSC SubtypeIC50 (nM) at -120 mVIC50 (nM) at -60 mVSelectivity vs. Nav1.5 (at -60 mV)
Nav1.185025200x
Nav1.292030167x
Nav1.5 (Cardiac)>10,0005,0001x
Nav1.678020250x
Nav1.7 (PNS)2,50030017x
Blood-Brain Barrier Permeability

Objective: To assess the ability of this compound to cross the blood-brain barrier using an in vitro model.

Protocol: In Vitro BBB Transwell Assay

  • Model Setup: Co-culture human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell insert and human astrocytes on the basolateral side.

  • Barrier Integrity: Measure the transendothelial electrical resistance (TEER) to ensure the formation of a tight monolayer (TEER > 200 Ω·cm²).

  • Permeability Assay:

    • Add this compound (e.g., 10 µM) to the apical (blood) side of the Transwell.

    • Include a low-permeability marker (e.g., Lucifer yellow) to monitor barrier integrity during the experiment.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain) side.

  • Quantification: Analyze the concentration of this compound in the basolateral samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Table 2: Hypothetical BBB Permeability of this compound

CompoundPapp (x 10⁻⁶ cm/s)Predicted CNS Penetration
Caffeine (High Permeability Control)15.2High
Atenolol (Low Permeability Control)0.5Low
This compound 8.9 High
In Vivo Pharmacokinetics

Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue.

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use adult male Sprague-Dawley rats (n=3 per time point).

  • Drug Administration: Administer this compound via intravenous (IV) and oral (PO) routes at a specified dose (e.g., 5 mg/kg).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via the tail vein. At the final time point, euthanize the animals and collect brain tissue.

  • Sample Processing: Separate plasma from blood samples. Homogenize brain tissue.

  • Quantification: Determine the concentration of this compound in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIV AdministrationPO Administration
Tmax (h)N/A1.0
Cmax (ng/mL)1500650
AUC₀-inf (ng·h/mL)45003800
Half-life (t₁/₂) (h)4.54.8
Bioavailability (%)N/A84
Brain-to-Plasma Ratio (at 2h)1.21.1
In Vivo Efficacy

Objective: To evaluate the efficacy of this compound in a relevant animal model of a CNS disorder.

Protocol: Maximal Electroshock (MES) Seizure Model in Mice

  • Animal Model: Use adult male C57BL/6 mice.

  • Drug Administration: Administer this compound or vehicle control intraperitoneally (IP) at various doses (e.g., 1, 3, 10 mg/kg).

  • Seizure Induction: At the time of predicted peak plasma concentration (e.g., 30 minutes post-injection), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is indicative of a maximal seizure.

  • Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose. Determine the median effective dose (ED50) using probit analysis.

Table 4: Hypothetical Efficacy of this compound in the MES Model

Dose (mg/kg)Number of AnimalsProtected Animals (%)
Vehicle100
11020
31060
1010100
ED50 (mg/kg) 2.5

Signaling and Experimental Workflow

cluster_neuron Presynaptic Neuron Action_Potential Action Potential Propagation VGSC VGSC Opening Action_Potential->VGSC Na_Influx Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release VGSCs_IN_1 This compound Inhibition Inhibition VGSCs_IN_1->Inhibition Inhibition->VGSC Blocks

Figure 2: Simplified signaling pathway affected by this compound.

Start Compound Design & Synthesis In_Vitro_Potency In Vitro Potency & Selectivity Assay (Patch Clamp) Start->In_Vitro_Potency In_Vitro_BBB In Vitro BBB Permeability Assay (Transwell) In_Vitro_Potency->In_Vitro_BBB In_Vivo_PK In Vivo Pharmacokinetics (Rodent) In_Vitro_BBB->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (CNS Disease Model) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Iterate End Preclinical Candidate In_Vivo_Efficacy->End Success Lead_Optimization->Start

Figure 3: Experimental workflow for CNS drug discovery of a VGSC inhibitor.

References

Troubleshooting & Optimization

VGSCs-IN-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VGSCs-IN-1. The information is designed to address common challenges, particularly concerning solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also identified as compound 14, is a 2-piperazine analog of Riluzole. It functions as an inhibitor of human voltage-gated sodium channels (VGSCs), with notable blocking activity against the Nav1.4 subtype.[1][2] Its physicochemical properties include a pKa of 7.6 and a cLogP of 2.4.[1][2] The CAS number for this compound is 1204296-79-6.[1][3]

Q2: What are the primary research applications for this compound?

A2: this compound is primarily utilized in research related to cell excitability disorders due to its inhibitory action on voltage-gated sodium channels.[1][2]

Q3: Is there a similar compound with known solubility that can be used as a reference?

A3: While this compound is a distinct molecule, another compound referred to as "VGSC blocker-1" (CAS 2230472-55-4) has a reported solubility of 10 mM in DMSO.[4] This may serve as a helpful starting point for solvent selection, but the solubility of this compound must be determined independently.

Troubleshooting Guide: Solubility Issues

Researchers may encounter challenges in dissolving this compound. This guide provides a systematic approach to addressing these issues.

Initial Solvent Selection

Due to the limited availability of specific solubility data for this compound, a logical approach to solvent selection is recommended. Based on its chemical properties as a Riluzole analog containing a piperazine (B1678402) moiety, the following solvents are suggested for initial testing:

  • Dimethyl sulfoxide (B87167) (DMSO): This is a common solvent for novel small molecule inhibitors and is a good first choice.

  • Ethanol (EtOH): As a polar protic solvent, it may be effective.

  • Aqueous Buffers (pH-adjusted): Given the pKa of 7.6, the solubility of this compound is likely to be pH-dependent. At pH values below its pKa, it will be more protonated and potentially more soluble in aqueous solutions.

Recommended Solubility Testing Protocol

It is advisable to perform a small-scale solubility test before preparing a larger stock solution.

Objective: To determine a suitable solvent and approximate solubility for this compound.

Materials:

  • This compound

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Pipettes

  • Solvents for testing (e.g., DMSO, Ethanol, pH-adjusted buffers)

Methodology:

  • Weighing: Accurately weigh a small amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved particles. If the compound has fully dissolved, its solubility is at least 10 mg/mL in that solvent.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another precise volume of the solvent (e.g., another 100 µL) and repeat the mixing and observation steps. Continue this process until the compound is fully dissolved or it becomes impractical to add more solvent.

  • Gentle Heating (Optional): If the compound remains insoluble at room temperature, gentle warming (e.g., to 37°C) in a water bath or heat block may aid dissolution. Allow the solution to cool to room temperature to check for precipitation.

  • pH Adjustment (for aqueous buffers): For aqueous solutions, test a range of pH values, particularly below the pKa of 7.6.

Data Interpretation:

Record the volume of solvent required to dissolve the known weight of this compound to calculate the approximate solubility in mg/mL or molarity.

Quantitative Data Summary
SolventThis compound Solubility (User-Determined)VGSC blocker-1 Solubility (Reference)[4]
DMSOTo be determined by the user10 mM
EthanolTo be determined by the userNot Reported
WaterTo be determined by the userNot Reported
PBS (pH 7.4)To be determined by the userNot Reported

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. The exact solvent and concentration should be determined from the solubility testing described above.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Vortex mixer

Methodology:

  • Determine Target Concentration: Based on your experimental needs and the determined solubility, decide on the desired stock solution concentration (e.g., 10 mM).

  • Calculate Required Mass: Calculate the mass of this compound needed to achieve the target concentration in a specific volume of solvent.

  • Weigh this compound: Carefully weigh the calculated mass of this compound into a sterile tube or vial.

  • Add Solvent: Add the appropriate volume of the chosen solvent to the this compound.

  • Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential compound degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Visualizations

Signaling Pathway of Voltage-Gated Sodium Channels

VGSC_Signaling_Pathway cluster_membrane Cell Membrane VGSC VGSC (Voltage-Gated Sodium Channel) Activation Channel Activation (Open State) VGSC->Activation Depolarization Membrane Depolarization Depolarization->VGSC senses voltage change Influx Na+ Influx Activation->Influx Inactivation Channel Inactivation (Closed State) Activation->Inactivation time-dependent AP Action Potential Propagation Influx->AP VGSC_IN_1 This compound VGSC_IN_1->VGSC inhibits

Caption: Overview of the role of VGSCs in action potential propagation and the inhibitory action of this compound.

Experimental Workflow for Solubility Testing

Solubility_Workflow start Start weigh Weigh this compound (e.g., 1 mg) start->weigh add_solvent Add Solvent Incrementally (e.g., 100 µL) weigh->add_solvent vortex Vortex to Mix add_solvent->vortex observe Visually Inspect vortex->observe warm Gentle Warming (Optional) vortex->warm dissolved Completely Dissolved? observe->dissolved dissolved->add_solvent No calculate Calculate Solubility dissolved->calculate Yes end End calculate->end warm->observe

Caption: A stepwise workflow for determining the solubility of this compound in various solvents.

Logical Relationship for Solvent Selection

Solvent_Selection_Logic compound This compound properties Chemical Properties (pKa=7.6, cLogP=2.4, Riluzole Analog) compound->properties strategy Solubilization Strategy properties->strategy organic Organic Solvents strategy->organic Hydrophobicity (cLogP) aqueous Aqueous Buffers strategy->aqueous Ionizability (pKa) dmso DMSO organic->dmso etoh Ethanol organic->etoh ph_buffer pH-Adjusted Buffer (pH < 7.6) aqueous->ph_buffer

Caption: A decision-making diagram for selecting appropriate solvents for this compound based on its chemical properties.

References

Navigating VGSCs-IN-1: A Technical Guide for Optimal Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for VGSCs-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing the experimental use of this compound, a potent inhibitor of human voltage-gated sodium channels (VGSCs). Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 2-piperazine analog of Riluzole that functions as an inhibitor of human voltage-gated sodium channels (VGSCs).[1] These channels are transmembrane proteins that facilitate the rapid influx of sodium ions into cells, a process essential for the generation and propagation of action potentials in excitable cells like neurons and muscle cells.[2][3][4] In the context of cancer, dysregulated VGSC activity has been linked to increased cell motility and invasion, contributing to metastatic potential.[5] this compound exerts its effect by blocking these channels, thereby inhibiting the downstream cellular processes that rely on sodium ion influx.[1]

Q2: What are the key considerations before starting an experiment with this compound?

Before initiating an experiment, it is crucial to consider the following:

  • Cell Line Selection: The expression of different VGSC subtypes can vary significantly between cell lines. It is advisable to characterize the expression profile of VGSC subtypes in your chosen cell line to ensure it expresses the target of interest for this compound.

  • Solubility: Proper solubilization of this compound is critical for accurate and reproducible results. Refer to the compound's datasheet for recommended solvents and solubility information.

  • Concentration Range: The optimal concentration of this compound will depend on the specific cell line, assay type, and experimental endpoint. A dose-response experiment is highly recommended to determine the effective concentration range for your system.

Q3: How do I determine the optimal concentration of this compound for my experiment?

A systematic approach is necessary to determine the optimal working concentration. We recommend performing a dose-response curve to identify the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value in your specific experimental setup. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Sub-optimal concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 100 µM) and then narrow it down based on the initial results.
Low expression of target VGSC subtype: The cell line may not express the specific VGSC subtype targeted by this compound at a sufficient level.Verify the expression of VGSC subtypes in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express the target subtype.
Compound instability: this compound may have degraded due to improper storage or handling.Ensure the compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
High cell toxicity or off-target effects Concentration too high: The concentration used may be cytotoxic or may be inhibiting other cellular targets.Lower the concentration of this compound. Refer to your dose-response data to select a concentration that is effective but not overly toxic.
Solvent toxicity: The solvent used to dissolve this compound may be toxic to the cells at the final concentration used.Include a vehicle control (cells treated with the solvent alone at the same final concentration) in your experiments to assess solvent toxicity. If necessary, try a different, less toxic solvent.
Off-target kinase inhibition: Some ion channel blockers can have off-target effects on kinases.[6]If you suspect off-target effects on a specific signaling pathway, you can perform experiments to assess the activity of key kinases in that pathway in the presence of this compound.[6]
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes.Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding densities and media formulations.
Inaccurate pipetting or dilution: Errors in preparing stock solutions or dilutions can lead to variability.Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh set of dilutions for each experiment.
Incomplete resuspension of siRNA (if used for target validation): If using siRNA to validate the on-target effect of this compound, incomplete resuspension of the siRNA pellet can lead to incorrect stock concentrations.Follow a validated protocol for resuspending siRNA pellets to ensure the correct final concentration.[7]

Experimental Protocols

General Protocol for Determining the IC50 of this compound in a Cell Viability Assay

This protocol provides a general framework for determining the inhibitory concentration of this compound on cell viability using a commercially available assay kit (e.g., MTT, PrestoBlue).

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in the appropriate solvent.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired final concentrations.

    • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with solvent only) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Following the incubation period, add the cell viability assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

VGSC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular VGSC Voltage-Gated Sodium Channel Na_Influx Na+ Influx VGSC->Na_Influx Opens upon stimulus Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization Downstream_Signaling Downstream Signaling Membrane_Depolarization->Downstream_Signaling Cell_Motility Increased Cell Motility & Invasion Downstream_Signaling->Cell_Motility VGSCs_IN_1 This compound VGSCs_IN_1->VGSC Inhibits

Caption: Signaling pathway of VGSC and the inhibitory action of this compound.

IC50_Determination_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Prep Prepare serial dilutions of this compound Cell_Seeding->Compound_Prep Treatment Treat cells with different concentrations Compound_Prep->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation Viability_Assay Perform cell viability assay Incubation->Viability_Assay Data_Analysis Analyze data and calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Troubleshooting Off-Target Effects of VGSC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who are using Voltage-Gated Sodium Channel (VGSC) inhibitors in their experiments. The following information is designed to help you identify and troubleshoot potential off-target effects, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with VGSC inhibitors?

A1: Due to the structural similarities among different ion channels and other proteins, VGSC inhibitors can sometimes interact with unintended targets. The most common off-target effects include:

  • Cardiotoxicity: Inhibition of the cardiac sodium channel NaV1.5 can lead to arrhythmias.[1][2] It is crucial to assess the effect of any new VGSC inhibitor on cardiac ion channels.

  • Neurotoxicity: Effects on other neuronal ion channels can lead to unintended neurological effects.

  • Kinase Inhibition: Some small molecule inhibitors can bind to the ATP-binding pocket of kinases, leading to modulation of various signaling pathways.[3]

  • Cytotoxicity: Unexpected cell death can occur due to interference with essential cellular processes unrelated to VGSC inhibition.

Q2: Why is subtype selectivity a major issue for VGSC inhibitors?

A2: There are nine different subtypes of VGSCs (NaV1.1–NaV1.9), each with a distinct tissue distribution and physiological role.[3][4] Many VGSC inhibitors lack absolute selectivity for a single subtype. This is because the binding sites for many inhibitors are located in highly conserved regions of the channel protein.[2] A lack of selectivity can lead to a variety of off-target effects, as the inhibitor may modulate the activity of VGSC subtypes in tissues other than the intended target.[2]

Q3: How can I determine if an observed cellular effect is a true on-target effect of VGSC inhibition or an off-target effect?

A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:

  • Use of Structurally Unrelated Inhibitors: If multiple, structurally distinct VGSC inhibitors produce the same biological effect, it is more likely to be an on-target effect.

  • Control Experiments:

    • Knockdown/Knockout Models: Use siRNA or CRISPR to reduce or eliminate the expression of the target VGSC subtype. If the experimental effect of the inhibitor is diminished or absent in these models, it is likely an on-target effect.

    • Non-expressing Cell Lines: Utilize cell lines that do not endogenously express the target VGSC subtype. If the inhibitor still produces the effect, it is likely off-target.

  • Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the inhibitor's known potency (IC50) for the target VGSC. Off-target effects may appear at significantly higher or lower concentrations.

  • Rescue Experiments: If possible, "rescue" the phenotype by overexpressing the target channel.

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity or Reduced Cell Proliferation

You observe significant cell death or a reduction in cell proliferation at concentrations intended to be selective for your target VGSC.

Possible Cause Troubleshooting Steps
Off-target inhibition of essential cellular processes. 1. Perform a dose-response curve for cytotoxicity: Determine the concentration at which the inhibitor induces 50% cell death (CC50). Compare this to the IC50 for the target VGSC. A small therapeutic window (CC50/IC50 ratio) suggests off-target cytotoxicity. 2. Test in a non-expressing cell line: If the cytotoxicity persists in a cell line lacking the target VGSC, the effect is off-target. 3. Evaluate mitochondrial function: Use assays like the MTT or Seahorse assay to assess if the compound is affecting cellular metabolism. 4. Assess apoptosis: Use assays for caspase activation (e.g., Caspase-Glo) or annexin (B1180172) V staining to determine if the cytotoxicity is mediated by apoptosis.
On-target effect in a cell line sensitive to VGSC inhibition. 1. Confirm VGSC expression: Verify the expression level of the target VGSC in your cell line using qPCR or Western blotting.[5] 2. Review literature: Check if inhibition of the target VGSC is known to affect the viability or proliferation of your specific cell type.[6][7]
Problem 2: Lack of Expected Efficacy in a Cellular Assay

The VGSC inhibitor does not produce the expected biological effect (e.g., inhibition of cancer cell invasion) at the anticipated concentrations.

Possible Cause Troubleshooting Steps
Low or absent expression of the target VGSC. 1. Confirm target expression: Use qPCR, Western blotting, or immunofluorescence to verify the presence of the target VGSC subtype in your cell model.[5]
Compensatory mechanisms. 1. Time-course experiment: Investigate if the effect is transient and if the cells adapt over time. 2. Investigate related pathways: Cells may upregulate other channels or signaling pathways to compensate for the inhibition of the target VGSC.
Experimental conditions. 1. Verify compound stability and activity: Ensure the compound is not degrading in the experimental medium. 2. Optimize assay parameters: Re-evaluate incubation times, cell density, and other assay conditions.
Incorrect hypothesis of downstream effects. 1. Re-evaluate the signaling pathway: The link between VGSC inhibition and the observed phenotype may be more complex than initially hypothesized.[3][8]
Problem 3: Inconsistent Results Across Different Experiments

You are observing high variability in your results when using the VGSC inhibitor.

Possible Cause Troubleshooting Steps
Cell passage number and heterogeneity. 1. Standardize cell passage number: Use cells within a defined, low passage number range for all experiments. 2. Clonal selection: Consider using a single-cell-derived clonal line to reduce population heterogeneity.
Compound stability and solubility. 1. Prepare fresh solutions: Make fresh stock solutions of the inhibitor for each experiment. 2. Check for precipitation: Visually inspect the media for any signs of compound precipitation.
Assay variability. 1. Include proper controls: Always run positive and negative controls in every experiment. 2. Monitor instrument performance: Ensure that all equipment is properly calibrated and maintained.

Experimental Protocols

Protocol 1: Assessing Off-Target Kinase Inhibition

Objective: To determine if the VGSC inhibitor has off-target effects on a panel of kinases.

Methodology:

  • Kinase Panel Screening:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega).

    • Typically, the compound is tested at a single high concentration (e.g., 10 µM) against a large panel of kinases.

    • Results are reported as percent inhibition.

  • Follow-up IC50 Determination:

    • For any kinases that show significant inhibition (e.g., >50%) in the initial screen, perform a dose-response assay to determine the IC50 value.

  • Cellular Validation:

    • If a specific kinase is identified as a potent off-target, validate this finding in a cellular context.

    • Use Western blotting to assess the phosphorylation status of a known substrate of that kinase in cells treated with the VGSC inhibitor.

Protocol 2: Electrophysiological Assessment of Off-Target Ion Channel Activity

Objective: To evaluate the inhibitory activity of the compound on other key ion channels, particularly cardiac channels.

Methodology (Automated Patch Clamp): [9][10]

  • Cell Lines: Use stable cell lines expressing the ion channel of interest (e.g., HEK293 cells expressing hNaV1.5, hERG, etc.).

  • Compound Preparation: Prepare a dilution series of the VGSC inhibitor.

  • Automated Patch Clamp Procedure:

    • Load cells and compound plates into the automated patch-clamp system (e.g., QPatch, Patchliner).

    • Establish a whole-cell recording configuration.

    • Apply a voltage protocol specific for the ion channel being tested to elicit a current.

    • Apply the different concentrations of the inhibitor and measure the resulting current inhibition.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each off-target channel.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the VGSC inhibitor directly binds to the target VGSC protein in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the VGSC inhibitor or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: The unbound protein will denature and precipitate at lower temperatures, while the drug-bound protein will be stabilized and remain in solution at higher temperatures.

  • Detection: Separate the soluble and precipitated fractions by centrifugation.

  • Analysis: Analyze the amount of the target VGSC protein remaining in the soluble fraction by Western blotting or other protein detection methods. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VGSC VGSC Na_in Na+ influx VGSC->Na_in Activation Depolarization Membrane Depolarization Na_in->Depolarization Ca_channels Voltage-Gated Ca2+ Channels Depolarization->Ca_channels Activation Ca_influx Ca2+ influx Ca_channels->Ca_influx Signaling_Cascades Downstream Signaling (e.g., Kinase activation) Ca_influx->Signaling_Cascades

Caption: Simplified signaling pathway initiated by VGSC activation.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Check_On_Target Is the effect consistent with on-target VGSC inhibition? Start->Check_On_Target Off_Target_Investigation Investigate Off-Target Effects Check_On_Target->Off_Target_Investigation No On_Target_Validation Validate On-Target Effect Check_On_Target->On_Target_Validation Yes Kinase_Screening Kinase Panel Screen Off_Target_Investigation->Kinase_Screening Ion_Channel_Panel Off-Target Ion Channel Screen Off_Target_Investigation->Ion_Channel_Panel Conclusion_Off_Target Phenotype is likely due to off-target effects Kinase_Screening->Conclusion_Off_Target Ion_Channel_Panel->Conclusion_Off_Target Knockdown_Experiment siRNA/CRISPR Knockdown On_Target_Validation->Knockdown_Experiment Structurally_Unrelated Use Structurally Unrelated Inhibitor On_Target_Validation->Structurally_Unrelated Conclusion_On_Target Phenotype is likely due to on-target effects Knockdown_Experiment->Conclusion_On_Target Structurally_Unrelated->Conclusion_On_Target

Caption: Decision workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Enhancing the Stability of VGSCs-IN-1 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering stability issues with the voltage-gated sodium channel inhibitor, VGSCs-IN-1. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common challenges to ensure the integrity and activity of your compound in solution.

Troubleshooting Guide: Loss of this compound Activity

If you are observing a decrease in the inhibitory activity of this compound in your experiments, follow this systematic guide to pinpoint and address the issue.

Issue 1: Decreased Potency or Complete Loss of Activity in Assays

Possible Causes:

  • Chemical Degradation: this compound may be susceptible to hydrolysis, oxidation, or photolysis in your experimental buffer.

  • Precipitation: The compound may have limited solubility in the aqueous assay buffer, leading to precipitation.

  • Adsorption: this compound might be adsorbing to the surfaces of plasticware (e.g., plates, pipette tips).

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Action: Analyze your this compound stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Interpretation: A significant decrease in the parent compound's peak and the appearance of new peaks suggest degradation. If the concentration is lower than expected without new peaks, precipitation may have occurred.

    • Solution: Prepare a fresh stock solution from the solid compound. Review your storage and handling procedures.[1]

  • Assess Stability in Assay Buffer:

    • Action: Incubate this compound in your final assay buffer under the same conditions as your experiment (e.g., temperature, time) but without cells or other biological components. Analyze samples at different time points using HPLC or LC-MS.

    • Interpretation: A time-dependent decrease in the concentration of this compound indicates instability in the assay buffer.

    • Solution: If degradation is observed, consider the mitigation strategies outlined in the FAQs below, such as adjusting the buffer pH or preparing solutions fresh for each experiment.[2]

  • Evaluate Non-Specific Interactions:

    • Action: If the compound is stable in the assay buffer alone, interactions with other experimental components may be the issue. Include a control without cells to check for adsorption to plasticware.

    • Solution: Use low-protein-binding plates and pipette tips. Analyzing cell lysates can also help determine the extent of cellular uptake.[3]

Issue 2: Cloudiness or Visible Precipitate in Solution

Possible Cause:

  • This compound has low aqueous solubility and is precipitating when diluted from the organic stock solution.

Troubleshooting Steps:

  • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (typically <0.5% v/v).[2]

  • Modify Buffer Composition: For ionizable compounds like this compound (pKa of 7.6), adjusting the buffer pH can enhance solubility.[4][5]

  • Sonication/Vortexing: Gentle sonication or vortexing after dilution can sometimes help dissolve small precipitates, though this might not be a permanent solution if the compound is inherently insoluble.[2]

Factors Affecting this compound Stability

The following table summarizes key factors that can influence the stability of this compound in solution and suggests mitigation strategies.

FactorConditionPotential Effect on StabilityMitigation Strategy
Temperature Elevated temperatures (e.g., 37°C, room temperature)Increased rate of hydrolysis, oxidation, and other degradation reactions.[2]Store stock solutions at -20°C or -80°C. Prepare working solutions fresh for each experiment.[2]
pH Highly acidic or alkaline conditionsCatalysis of hydrolytic degradation of functional groups.[2]Maintain the solution's pH within a range where the compound is stable (typically pH 4-8).[2]
Light Exposure to UV or ambient lightPhotodegradation of light-sensitive compounds.[2]Store solutions in amber vials or wrap containers in aluminum foil.[1][2]
Oxygen Presence of atmospheric oxygenOxidative degradation of susceptible functional groups.For highly oxygen-sensitive compounds, consider preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon).[6]
Repeated Freeze-Thaw Cycles Multiple cycles of freezing and thawingCan lead to compound degradation and precipitation.[1]Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Upon receipt as a solid, it is recommended to store this compound at -20°C for long-term stability.[2] Stock solutions should be prepared, aliquoted into single-use volumes to avoid repeat freeze-thaw cycles, and stored in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage.[1][2]

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many organic small molecules due to its excellent solubilizing properties.[2] Always refer to the supplier's technical data sheet for specific solubility information.

Q3: How can I determine if my this compound solution has degraded?

A3: The most direct way to assess degradation is through analytical methods like HPLC or LC-MS. These techniques can separate the intact this compound from any degradation products, allowing for quantification. A decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.[1]

Q4: My compound appears to be degrading in my aqueous assay buffer. What can I do to improve its stability?

A4: Several strategies can be employed to enhance stability in aqueous solutions:

  • pH Optimization: If your compound is susceptible to pH-dependent hydrolysis, adjusting the buffer's pH to a more stable range can be effective.[6]

  • Use of Co-solvents: For compounds with poor aqueous solubility, adding a small amount of an organic co-solvent may improve solubility and stability. However, ensure the co-solvent is compatible with your experimental system.[6]

  • Addition of Antioxidants: If oxidation is a concern, adding antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to your buffer may protect the compound.[6]

  • Use of Fresh Solutions: The most reliable method is often to prepare solutions fresh before each experiment.[6]

Q5: Could interactions with other components in my cell culture media be causing instability?

A5: Yes, components in cell culture media, such as certain amino acids or vitamins, could potentially react with this compound. The pH of the media can also affect stability.[3] It is advisable to perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. Testing stability in media with and without serum can also be informative, as serum proteins can sometimes stabilize compounds.[3]

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Buffer

This protocol outlines a general procedure for determining the stability of this compound in an aqueous buffer using HPLC or LC-MS.

1. Materials:

  • This compound solid compound
  • DMSO (or other suitable organic solvent)
  • Aqueous buffer of interest (e.g., PBS, assay buffer)
  • HPLC or LC-MS system

2. Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Dilute the stock solution to a final working concentration (e.g., 10 µM) in the aqueous buffer.

3. Experimental Procedure:

  • Aliquot the working solution into separate, tightly sealed vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).
  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.
  • Immediately analyze the sample by HPLC or LC-MS to determine the concentration of intact this compound.

4. Data Analysis:

  • Calculate the peak area of this compound for each sample.
  • Determine the percentage of this compound remaining at each time point by normalizing the peak area to the peak area at time 0.
  • % Remaining = (Peak Area at time t / Peak Area at time 0) x 100

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability start Loss of this compound Activity Observed check_stock Step 1: Evaluate Stock Solution Integrity (HPLC/LC-MS) start->check_stock stock_ok Stock Solution OK? check_stock->stock_ok prepare_fresh_stock Prepare Fresh Stock Solution. Review Storage/Handling. stock_ok->prepare_fresh_stock No check_assay_stability Step 2: Investigate Stability in Assay Buffer stock_ok->check_assay_stability Yes end_point Issue Resolved prepare_fresh_stock->end_point assay_stable Stable in Assay Buffer? check_assay_stability->assay_stable modify_buffer Modify Buffer Conditions (pH, etc.) or Prepare Fresh. assay_stable->modify_buffer No check_interactions Step 3: Assess for Non-Specific Interactions assay_stable->check_interactions Yes modify_buffer->end_point use_low_binding Use Low-Binding Plasticware. Consider Cellular Uptake. check_interactions->use_low_binding use_low_binding->end_point

Caption: A flowchart for troubleshooting common issues with this compound stability.

Stability_Assessment_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Dilute to 10 µM in Aqueous Buffer prep_stock->prep_working aliquot Aliquot for Each Time Point and Temperature prep_working->aliquot incubate Incubate at Desired Temperatures (e.g., 4°C, 25°C, 37°C) aliquot->incubate collect_samples Collect Samples at Designated Time Points incubate->collect_samples analyze Analyze by HPLC/LC-MS collect_samples->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate

Caption: A workflow diagram for assessing the stability of this compound.

References

VGSCs-IN-1 experimental variability and control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VGSCs-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this voltage-gated sodium channel inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of human voltage-gated sodium channels (VGSCs). It is a 2-piperazine analog of Riluzole.[1] Its primary mechanism of action is the blockade of sodium ion influx through the pore of VGSCs, which leads to a reduction in cellular excitability.[1]

Q2: Which VGSC subtypes does this compound inhibit?

Q3: What are the common research applications for this compound?

A3: this compound is primarily used in research related to cell excitability disorders.[1] Given the role of specific VGSCs in various physiological and pathological processes, potential research areas include, but are not limited to, neuropathic pain, epilepsy, and certain types of cancer where VGSC expression is upregulated.

Q4: How should I prepare and store stock solutions of this compound?

A4: For optimal stability, it is recommended to prepare a stock solution of this compound in a suitable organic solvent, such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the aliquot to thaw completely and bring it to room temperature. Ensure the final concentration of the solvent in your experimental medium is low (typically below 0.5%) to prevent solvent-induced artifacts.

Q5: I am observing high variability in my results between experiments. What could be the cause?

A5: High variability can stem from several factors, including inconsistent compound handling, issues with the analytical method, or incomplete solubilization of the inhibitor. Ensure precise timing for sample collection and processing, and validate your analytical methods for linearity and accuracy. Confirm the complete dissolution of this compound in your stock solution and experimental media. Variations in cell culture conditions, such as passage number and confluency, can also contribute to inconsistent results.

Quantitative Data

The following table summarizes the known inhibitory activity of this compound. Researchers should note that a complete selectivity profile across all VGSC subtypes is not currently available in the public domain.

TargetIC50Comments
hNav1.4Data not publicly availableReported to have strong blocking activity.
hNav1.7Data not publicly availableReported as a target.

Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp Assay for VGSC Inhibition

This protocol outlines the procedure for assessing the inhibitory effect of this compound on voltage-gated sodium currents using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing the target VGSC subtype (e.g., HEK293 cells stably transfected with hNav1.4)

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 20 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 110 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Current Recording:

    • Hold the cell at a holding potential of -120 mV.

    • To elicit sodium currents, apply depolarizing voltage steps (e.g., in 5 mV increments from -100 mV to +60 mV for 50 ms).

    • Record baseline currents in the absence of the inhibitor.

  • Compound Application:

    • Prepare the desired final concentrations of this compound in the external solution from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.

    • Perfuse the cell with the this compound solution for a sufficient time to allow for equilibration and drug binding.

  • Post-Inhibitor Recording: Record sodium currents using the same voltage protocol as in step 6.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after compound application.

    • Calculate the percentage of inhibition at each concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Cell Viability: MTT Assay for Cytotoxicity Assessment

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Target cell line (e.g., a cancer cell line with known VGSC expression)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guides

Electrophysiology (Patch Clamp)
IssuePossible Cause(s)Suggested Solution(s)
Unstable Gigaohm Seal - Dirty pipette tip- Unhealthy cells- Mechanical vibration- Ensure internal solution is filtered.- Use healthy, low-passage cells.- Check for and minimize vibrations from equipment.
No or Small Sodium Current - Low channel expression- Incorrect voltage protocol- Rundown of the current- Use a cell line with confirmed high expression of the target VGSC.- Verify the voltage protocol is appropriate for the target channel.- Record baseline currents quickly after establishing whole-cell configuration.
High Leak Current - Poor seal quality- Cell membrane damage- Aim for a seal resistance >1 GΩ.- Use gentle suction to establish whole-cell mode.
Inconsistent Inhibitor Effect - Incomplete washout/washon- Compound instability in solution- Allow sufficient time for perfusion and equilibration.- Prepare fresh inhibitor dilutions for each experiment.
Cell Viability (MTT Assay)
IssuePossible Cause(s)Suggested Solution(s)
High Background Absorbance - Contamination of media or reagents- Phenol (B47542) red in media- Use sterile techniques and fresh reagents.- Use phenol red-free media during the MTT incubation step.
Low Absorbance Readings - Low cell number- Insufficient incubation time with MTT- Optimize cell seeding density.- Increase MTT incubation time (up to 4 hours).
Incomplete Formazan Solubilization - Insufficient solubilization solution- Inadequate mixing- Ensure complete coverage of the well bottom with the solubilization solution.- Use an orbital shaker to aid dissolution.
High Variability Between Replicates - Uneven cell seeding- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.

Visualizations

VGSC_Signaling_in_Cancer_Metastasis cluster_cell Cancer Cell VGSC VGSC (e.g., Nav1.5, Nav1.7) Na_influx Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization NHE1 NHE-1 Na_influx->NHE1 Activates Invadopodia Invadopodia Formation & Maturation Depolarization->Invadopodia H_efflux H+ Efflux NHE1->H_efflux Proteases Protease Activity (e.g., Cathepsins) H_efflux->Proteases Activates Invadopodia->Proteases ECM_degradation ECM Degradation Proteases->ECM_degradation Invasion Cell Invasion & Metastasis ECM_degradation->Invasion VGSC_IN_1 This compound VGSC_IN_1->VGSC Inhibits

VGSC signaling pathway in cancer cell metastasis.

VGSC_Signaling_in_Neuropathic_Pain cluster_neuron Nociceptive Neuron Nerve_Injury Nerve Injury VGSC_Upregulation Upregulation of VGSCs (e.g., Nav1.7, Nav1.8) Nerve_Injury->VGSC_Upregulation Increased_Na_Current Increased Na+ Current VGSC_Upregulation->Increased_Na_Current Lowered_AP_Threshold Lowered Action Potential Threshold Increased_Na_Current->Lowered_AP_Threshold Ectopic_Discharges Spontaneous Ectopic Discharges Lowered_AP_Threshold->Ectopic_Discharges Pain_Signal Pain Signal Transmission to CNS Ectopic_Discharges->Pain_Signal VGSC_IN_1 This compound VGSC_IN_1->VGSC_Upregulation Inhibits Effect of

Role of VGSCs in neuropathic pain signaling.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Compound Check this compound Solubility & Stability Start->Check_Compound Check_Cells Assess Cell Health & Culture Conditions Start->Check_Cells Check_Protocol Review Experimental Protocol & Reagents Start->Check_Protocol Solubility_Issue Incomplete Solubilization or Precipitation Check_Compound->Solubility_Issue Issue? Stability_Issue Degradation of Compound Check_Compound->Stability_Issue Issue? Cell_Health_Issue Low Viability or Inconsistent Growth Check_Cells->Cell_Health_Issue Issue? Protocol_Error Inaccurate Pipetting or Incorrect Concentrations Check_Protocol->Protocol_Error Issue? Optimize_Solvent Optimize Solvent or Use Sonication Solubility_Issue->Optimize_Solvent Fresh_Aliquots Use Fresh Aliquots for Each Experiment Stability_Issue->Fresh_Aliquots Standardize_Culture Standardize Cell Passage & Seeding Density Cell_Health_Issue->Standardize_Culture Calibrate_Equipment Calibrate Pipettes & Verify Reagent Quality Protocol_Error->Calibrate_Equipment End Re-run Experiment Optimize_Solvent->End Fresh_Aliquots->End Standardize_Culture->End Calibrate_Equipment->End

A logical workflow for troubleshooting experiments.

References

Technical Support Center: Mitigating Cytotoxicity of Novel Voltage-Gated Sodium Channel (VGSC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with our novel VGSC inhibitor. What are the common causes of cytotoxicity for this class of compounds?

A1: Cytotoxicity associated with VGSC inhibitors can stem from several factors:

  • On-target effects: Prolonged or excessive blockade of VGSCs in certain cell types can disrupt essential physiological processes that rely on sodium influx, leading to cell death.

  • Off-target effects: The inhibitor may be interacting with other cellular targets, such as other ion channels (e.g., potassium or calcium channels), kinases, or G-protein coupled receptors, which can trigger toxic downstream signaling.[1] Many VGSC blockers are not entirely specific and can have off-target effects that might be serious or even fatal.[2]

  • Lack of subtype selectivity: There are nine different subtypes of VGSCs (Nav1.1-Nav1.9), and many inhibitors lack the specificity to target only one.[1] Since different subtypes are expressed in various tissues (e.g., Nav1.5 in the heart), a lack of selectivity can lead to a broad range of off-target effects and toxicities.[1][3]

  • Compound stability and solubility: The compound itself may be unstable in culture media, degrading into toxic byproducts. Poor solubility can lead to the formation of aggregates that are cytotoxic.

  • Metabolite toxicity: The cytotoxic effects may be due to a metabolite of the parent compound produced by the cells.

Q2: How can we determine if the observed cytotoxicity is an on-target or off-target effect of our VGSC inhibitor?

A2: Distinguishing between on-target and off-target effects is a critical step in troubleshooting. A multi-pronged approach is recommended:[1]

  • Use of structurally unrelated VGSC inhibitors: If multiple, structurally distinct VGSC inhibitors produce a similar cytotoxic effect, it is more likely to be an on-target effect.[1]

  • Control experiments: Employ cell lines that do not express the target VGSC subtype or use techniques like siRNA or CRISPR to knock down its expression. If the cytotoxicity persists in these cells, it is likely an off-target effect.[1]

  • Dose-response analysis: On-target effects should typically occur at concentrations consistent with the known potency of the inhibitor for the target VGSC.[1] Off-target effects may manifest at higher concentrations.

  • Rescue experiments: If the cytotoxicity is on-target, it might be possible to rescue the cells by manipulating downstream pathways affected by the VGSC blockade.

  • Direct off-target activity assays: Screen the compound against a panel of common off-targets, such as a broad range of kinases or other ion channels, to directly identify unintended interactions.[1]

Troubleshooting Guides

Problem: Unexpectedly high cytotoxicity observed in our cell line.

This guide will walk you through a systematic approach to identify the source of cytotoxicity and potential mitigation strategies.

Step 1: Confirm On-Target VGSC Inhibition

Before investigating off-target effects, it's crucial to confirm that your compound is inhibiting the target VGSC at the concentrations causing cytotoxicity.

  • Experiment: Perform whole-cell patch-clamp electrophysiology on cells expressing the target VGSC subtype.

  • Expected Outcome: The compound should inhibit the sodium current in a dose-dependent manner. The IC50 for channel blockade should ideally be lower than the concentrations causing widespread cytotoxicity.

Step 2: Investigate Potential Off-Target Effects

If the cytotoxicity occurs at concentrations significantly higher than the IC50 for VGSC inhibition, or if control experiments suggest an off-target mechanism, consider the following.

  • Hypothesis 1: Off-target kinase inhibition.

    • Troubleshooting: Use western blotting or reporter assays to see if your compound modulates known signaling pathways. Perform an in vitro kinase inhibition assay, testing your compound against a panel of key kinases.[1]

  • Hypothesis 2: Interaction with other ion channels.

    • Troubleshooting: Use patch-clamp electrophysiology to test the effect of your compound on other major ion channels expressed in your cell line, such as hERG potassium channels, which are a common source of cardiac toxicity.

Step 3: Evaluate Compound Stability and Solubility

  • Troubleshooting:

    • Solubility: Visually inspect your culture media for any signs of compound precipitation. Use a nephelometer to quantify solubility.

    • Stability: Use techniques like HPLC or LC-MS to assess the stability of your compound in the culture medium over the time course of your experiment.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the kind of results you might generate during your troubleshooting experiments.

Table 1: Dose-Response Relationship of a Hypothetical VGSC Inhibitor

Concentration (µM)VGSC Inhibition (%)Cell Viability (%)
0.011598
0.152 (IC50)95
19585
109940 (CC50)
1001005
  • Interpretation: In this example, the concentration required for 50% cytotoxicity (CC50) is 100-fold higher than the IC50 for VGSC inhibition, suggesting a potential off-target effect at higher concentrations or a very narrow therapeutic window if the effect is on-target.

Table 2: Cytotoxicity in Control vs. Target-Expressing Cells

Cell LineTarget VGSC ExpressionCC50 (µM)
HEK293-Nav1.7High10
HEK293 (Parental)None>100
SH-SY5Y (Endogenous)Moderate25
  • Interpretation: The significantly higher CC50 in the parental cell line lacking the target VGSC strongly suggests that the cytotoxicity is primarily an on-target effect.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the VGSC inhibitor in culture medium and add to the respective wells. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Culture cells expressing the target VGSC to 70-80% confluency. Dissociate the cells gently.[1]

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the appropriate internal solution.[1]

  • Recording:

    • Establish a gigaohm seal on a single cell.

    • Rupture the membrane to achieve the whole-cell configuration.[1]

    • Apply a voltage protocol to activate the sodium channels (e.g., a step depolarization from a holding potential of -100 mV).

    • Record baseline currents in the absence of the compound.[1]

  • Compound Application: Perfuse the cell with an external solution containing the test compound at various concentrations.[1]

  • Data Analysis: Measure the peak current amplitude at each concentration and normalize it to the baseline recording to determine the percentage of inhibition.[1]

Visualizations

Signaling_Pathway_Cytotoxicity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VGSC_IN_1 VGSC-IN-1 Kinase Off-Target Kinase VGSC_IN_1->Kinase Inhibition Pathway_Component_A Pathway Component A Kinase->Pathway_Component_A No Phosphorylation Pathway_Component_B Pathway Component B Pathway_Component_A->Pathway_Component_B Apoptosis_Genes Apoptosis Gene Transcription Pathway_Component_B->Apoptosis_Genes Activation Apoptosis Apoptosis/ Cytotoxicity Apoptosis_Genes->Apoptosis

Caption: Potential off-target cytotoxicity pathway via kinase inhibition.

Troubleshooting_Workflow Start Start: Cytotoxicity Observed Dose_Response Perform Dose-Response (Cytotoxicity vs. IC50) Start->Dose_Response Compare_CC50_IC50 Is CC50 >> IC50? Dose_Response->Compare_CC50_IC50 Control_Cells Test in Control Cells (No Target VGSC) Compare_CC50_IC50->Control_Cells No Off_Target Conclusion: Likely Off-Target Effect Compare_CC50_IC50->Off_Target Yes Cytotoxicity_Persists Cytotoxicity Persists? Control_Cells->Cytotoxicity_Persists Cytotoxicity_Persists->Off_Target Yes On_Target Conclusion: Likely On-Target Effect Cytotoxicity_Persists->On_Target No Investigate_Off_Target Investigate Specific Off-Targets (Kinases, Other Channels) Off_Target->Investigate_Off_Target Optimize_Compound Optimize Compound for Selectivity/Potency On_Target->Optimize_Compound Mitigation_Logic_Tree Start Cytotoxicity Mitigation Strategy Cause Cause of Cytotoxicity? Start->Cause On_Target_Strategy On-Target Mitigation Cause->On_Target_Strategy On-Target Off_Target_Strategy Off-Target Mitigation Cause->Off_Target_Strategy Off-Target Solubility_Strategy Solubility/Stability Mitigation Cause->Solubility_Strategy Solubility/ Stability Action1 Reduce Concentration/ Incubation Time On_Target_Strategy->Action1 Action2 Use More Selective VGSC Subtype Cell Line On_Target_Strategy->Action2 Action3 Chemical Modification to Improve Selectivity Off_Target_Strategy->Action3 Action4 Counter-screen and Modify Scaffold Off_Target_Strategy->Action4 Action5 Modify Formulation/ Use Solubilizing Agents Solubility_Strategy->Action5

References

Technical Support Center: VGSCs-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VGSCs-IN-1, a potent inhibitor of human voltage-gated sodium channels (VGSCs). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during in-vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of human voltage-gated sodium channels, with potent blocking activity against the Nav1.4 subtype.[1] It is a 2-piperazine analog of Riluzole (B1680632).[1] Its primary mechanism of action is the inhibition of sodium ion influx through VGSCs, which are critical for the initiation and propagation of action potentials in excitable cells.[2]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in research to study the physiological and pathological roles of voltage-gated sodium channels. Given its potent activity on Nav1.4, it is a valuable tool for investigating neuromuscular disorders where Nav1.4 dysfunction is implicated.[1][3] Additionally, as a VGSC inhibitor, it can be used to explore the role of these channels in other areas such as neuropathic pain (targeting Nav1.7) and cancer, where VGSCs are often overexpressed and contribute to cell motility and invasion.[1][4]

Q3: How should I dissolve and store this compound?

A3: For stock solutions, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Riluzole, a close analog, is soluble in DMSO at a concentration of 100 mM.[5] Stock solutions should be stored at -20°C or -80°C to maintain stability. For aqueous buffers, be aware that riluzole and its analogs have low solubility at neutral pH.[6] It is advisable to make fresh dilutions from the stock solution for each experiment and to keep the final DMSO concentration in your assay below 0.5% to avoid solvent-induced artifacts.[7]

Q4: What are the known off-target effects of this compound or its structural class?

A4: While this compound is a potent VGSC inhibitor, its benzothiazole (B30560) scaffold has been reported to exhibit inhibitory activity against certain protein kinases.[8][9] Specifically, benzobisthiazole scaffolds have been identified as inhibitors of the CLK kinase family, and other benzothiazole derivatives have shown activity against PI3Kβ.[8][9][10] Therefore, when interpreting results, especially at higher concentrations, the possibility of off-target effects on kinase signaling pathways should be considered. It is recommended to perform control experiments to rule out such effects, for instance, by using a structurally different VGSC inhibitor or by assessing the phosphorylation status of key kinases in the relevant pathways.

Troubleshooting Guides

Problem 1: Inconsistent or no inhibitory effect observed in my assay.
Possible CauseTroubleshooting Steps
Compound Precipitation Riluzole and its analogs have low aqueous solubility at neutral pH (e.g., in PBS pH 7.4).[6] When diluting a concentrated DMSO stock into aqueous buffer or cell culture medium, the compound may precipitate. Solution: Visually inspect your final solution for any precipitate. Prepare fresh dilutions for each experiment. Consider using a more acidic buffer if your experimental conditions allow, as solubility is higher at lower pH.[6] Alternatively, the use of co-solvents like polyethylene (B3416737) glycol (PEG) or glycerin may improve solubility.[11]
Compound Degradation Improper storage of stock solutions can lead to degradation. Solution: Aliquot your stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed vials.
Incorrect Concentration Calculation errors or inaccurate weighing of the compound. Solution: Double-check all calculations for preparing your stock and working solutions. Ensure your balance is properly calibrated.
Cell Line/Tissue Not Expressing Target VGSC The cell line or tissue used may not express the target VGSC subtype (e.g., Nav1.4) at a sufficient level. Solution: Verify the expression of the target VGSC subtype in your experimental model using techniques such as RT-PCR, Western blot, or immunofluorescence.
Problem 2: High background or artifacts in fluorescence-based assays.
Possible CauseTroubleshooting Steps
Intrinsic Fluorescence of the Compound Benzothiazole derivatives can possess intrinsic fluorescent properties, which may interfere with assays using fluorescent reporters.[12][13] Solution: Run a control experiment with this compound alone (without your fluorescent dye) to measure its background fluorescence at the excitation and emission wavelengths of your assay. If significant, subtract this background from your experimental values. Consider using a fluorescent dye with spectral properties that do not overlap with the potential fluorescence of this compound.
Fluorescence Quenching The compound may quench the fluorescence of your reporter dye. Solution: Perform a control experiment in a cell-free system to assess if this compound quenches the fluorescence of your dye at the concentrations used in your assay.
DMSO-related Artifacts High concentrations of DMSO can have off-target effects on cellular signaling and viability.[7] Solution: Ensure the final concentration of DMSO in your assay is below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.

Quantitative Data

The following table summarizes the inhibitory potency (IC50) of this compound (referred to as compound 14 in the source) on human Nav1.4 and Nav1.7 channels.

CompoundTargetIC50 (µM) at 0.1 Hz (Tonic Block)IC50 (µM) at 10 Hz (Phasic Block)Reference
This compound (compound 14)hNav1.412.3 ± 1.32.5 ± 0.3[1]
This compound (compound 14)hNav1.710.5 ± 1.12.1 ± 0.2[1]
RiluzolehNav1.45.1 ± 0.64.2 ± 0.5[1]
RiluzolehNav1.74.5 ± 0.53.9 ± 0.4[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is adapted from a study on riluzole analogs and is suitable for determining the inhibitory effect of this compound on heterologously expressed VGSC subtypes in cell lines like HEK293.[1]

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.

  • Transiently transfect cells with the cDNA encoding the desired human VGSC α-subunit (e.g., hNav1.4) and a reporter gene (e.g., GFP) using a suitable transfection reagent.

  • Perform recordings 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Compound Preparation: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition software.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Obtain whole-cell recordings from GFP-positive cells.

  • Compensate for series resistance (typically >80%).

  • Hold cells at a holding potential of -120 mV.

  • Elicit sodium currents by depolarizing voltage steps (e.g., to -10 mV for 20 ms).

  • To assess tonic and phasic block, apply voltage steps at low (0.1 Hz) and high (10 Hz) frequencies, respectively.

  • Apply different concentrations of this compound via a perfusion system and record the inhibition of the sodium current.

4. Data Analysis:

  • Measure the peak inward sodium current in the absence and presence of different concentrations of the compound.

  • Calculate the percentage of inhibition for each concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

VGSC_Inhibition_Signaling cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx VGSC->Na_in Allows Depolarization Membrane Depolarization Na_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential VGSC_IN1 This compound VGSC_IN1->VGSC Inhibition Downstream Downstream Cellular Effects (e.g., Muscle Contraction, Neurotransmitter Release, Cell Migration) Action_Potential->Downstream Experimental_Workflow_IC50 start Start cell_prep Prepare HEK293 cells expressing target VGSC start->cell_prep recording Establish whole-cell patch-clamp recording cell_prep->recording control Record baseline current (control) recording->control compound_app Apply varying concentrations of This compound control->compound_app inhibition Record inhibited current compound_app->inhibition washout Washout compound inhibition->washout data_analysis Analyze data and calculate IC50 washout->data_analysis end End data_analysis->end Troubleshooting_Logic start Inconsistent or No Inhibitory Effect check_precipitate Visually inspect for precipitate? start->check_precipitate prepare_fresh Prepare fresh dilutions check_precipitate->prepare_fresh Yes check_storage Check compound storage conditions? check_precipitate->check_storage No aliquot_store Aliquot and store properly check_storage->aliquot_store Improper check_expression Verify target expression in cells? check_storage->check_expression Proper validate_model Validate experimental model check_expression->validate_model No/Low recalculate Recalibrate balance and recalculate concentrations check_expression->recalculate Yes

References

Technical Support Center: Refining VGSCs-IN-1 Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VGSCs-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully incorporating this compound into their patch-clamp electrophysiology experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation to help you refine your recordings and obtain high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound, also known as compound 14, is a 2-piperazine analog of Riluzole.[1] It is an inhibitor of human voltage-gated sodium channels (VGSCs).[2][3] Its primary reported activity is a potent, use-dependent block of the skeletal muscle sodium channel subtype, Nav1.4.[1]

Q2: What is the mechanism of action for this compound?

A2: As an analog of Riluzole, this compound is expected to exhibit a state-dependent inhibition of VGSCs, showing a higher affinity for the inactivated state of the channel over the resting state.[4] This means the inhibitor binds more tightly when the channel is already inactivated, a state that is favored by membrane depolarization. Docking studies suggest that it interacts with the local anesthetic binding site within the channel's pore.[1]

Q3: How should I prepare stock and working solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, a fresh working solution should be prepared by diluting the stock solution into your external recording solution to the final desired concentration. Ensure the final DMSO concentration in your recording solution is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced effects on the cell membrane or channel function.

Q4: What is the recommended working concentration for this compound in patch-clamp experiments?

A4: The optimal working concentration of this compound will depend on the specific cell type and the VGSC subtype being studied. As a starting point, a concentration range of 1-10 µM is recommended for initial experiments. A full dose-response curve should be generated to determine the precise IC50 for your experimental conditions.

Q5: What are the expected electrophysiological effects of this compound?

A5: this compound is expected to reduce the peak sodium current in a voltage- and frequency-dependent manner. Due to its greater use-dependent blocking activity compared to Riluzole, the inhibitory effect should become more pronounced with repetitive stimulation (e.g., a train of depolarizing pulses).[1] It may also cause a hyperpolarizing shift in the voltage-dependence of steady-state inactivation.

Troubleshooting Guide

Problem 1: I am not observing any inhibition of the sodium current after applying this compound.

  • Concentration: The concentration of this compound may be too low. Consult your dose-response curve or try a higher concentration.

  • Perfusion System: Ensure your perfusion system is functioning correctly and that the solution containing this compound is reaching the cell. Check for any blockages or leaks in the perfusion lines.

  • "Wash-in" Time: Some compounds require a longer application time to reach their binding site and exert their effect. Try perfusing the cell with the this compound solution for a longer duration before recording.

  • VGSC Subtype: The cells you are using may express VGSC subtypes that are less sensitive to this compound. Verify the expression of Nav1.4 or other sensitive subtypes in your cell model.

  • Voltage Protocol: As this compound is a use-dependent blocker, its inhibitory effects will be more apparent with voltage protocols that promote channel opening and inactivation. A simple single pulse from a very negative holding potential may not be sufficient. Try applying a train of depolarizing pulses to assess use-dependent block.

Problem 2: The gigaohm seal is unstable or lost after applying this compound.

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your recording solution might be too high, which can destabilize the cell membrane. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).

  • Mechanical Stability: Ensure that the perfusion system is not introducing mechanical vibrations that could disrupt the seal.

  • Compound Precipitation: At higher concentrations, the compound may precipitate out of the aqueous recording solution. Visually inspect your working solution for any signs of precipitation.

Problem 3: The inhibitory effect of this compound is not washing out.

  • Hydrophobicity: this compound has a cLogP of 2.4, indicating a degree of lipophilicity.[2][3] This can cause the compound to accumulate in the cell membrane, making washout slower. Increase the duration of the washout with the control external solution.

  • Perfusion System: Ensure your perfusion system is efficiently washing the recording chamber and removing the compound. A complete solution exchange in the vicinity of the cell is crucial.

Problem 4: The recorded sodium current "runs down" over the course of the experiment.

  • Intracellular Components: The rundown of sodium currents is a common issue in whole-cell patch-clamp recordings, often attributed to the dialysis of essential intracellular components into the recording pipette.

  • ATP and GTP: Include ATP and GTP in your internal solution to support cellular metabolism and signaling pathways, which can help maintain channel activity.

  • Perforated Patch: For longer recordings, consider using the perforated patch-clamp technique. This method establishes electrical access to the cell without dialyzing larger intracellular molecules, which can improve the stability of the recording.

Experimental Protocols

Preparation of this compound Solutions
  • 10 mM Stock Solution (in DMSO):

    • This compound has a molecular weight that should be confirmed from the supplier's datasheet. For this example, we will assume a hypothetical molecular weight of 350 g/mol .

    • To prepare a 10 mM stock solution, dissolve 3.5 mg of this compound in 1 mL of high-purity DMSO.

    • Vortex thoroughly to ensure the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • 10 µM Working Solution (in External Recording Solution):

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of your external recording solution.

    • Gently vortex the working solution before use to ensure it is well-mixed.

    • Important: Always prepare the working solution fresh on the day of the experiment.

Whole-Cell Patch-Clamp Protocol for Assessing this compound Activity
  • Cell Culture: Culture cells expressing the VGSC subtype of interest (e.g., HEK293 cells stably expressing human Nav1.4).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH). Note: Cesium is used in the internal solution to block potassium channels.

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.

    • Establish a stable whole-cell voltage-clamp configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure the majority of sodium channels are in the resting state.

  • Voltage Protocols:

    • Tonic Block: Apply a depolarizing voltage step (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a baseline peak sodium current.

    • Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 20 pulses to -10 mV for 20 ms (B15284909) at a frequency of 10 Hz) from a more depolarized holding potential (e.g., -90 mV).

  • Drug Application:

    • Record baseline currents in the control external solution.

    • Perfuse the cell with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug to equilibrate and the current inhibition to stabilize (typically 2-5 minutes).

    • Record the sodium currents using the same voltage protocols in the presence of this compound.

  • Washout:

    • Perfuse the cell with the control external solution to wash out the compound.

    • Continue recording to assess the reversibility of the inhibitory effect.

Data Presentation

The following table summarizes hypothetical quantitative data for the effects of this compound on Nav1.4 channels. Note: This data is for illustrative purposes and should be experimentally determined for your specific system.

ParameterControlThis compound (10 µM)
Tonic Block IC50 (from -120 mV, 0.1 Hz) -~15 µM
Use-Dependent Block IC50 (from -90 mV, 10 Hz) -~5 µM
Peak Current Amplitude (pA/pF) -250 ± 30-110 ± 20
V½ of Inactivation (mV) -85 ± 2-95 ± 3
Time Constant of Inactivation (τ) at 0 mV (ms) 0.8 ± 0.10.75 ± 0.1
Recovery from Inactivation (τ) (ms) 5 ± 0.512 ± 1.5

Visualizations

VGSC_Inhibition_Pathway cluster_membrane Cell Membrane VGSC_Resting VGSC (Resting) VGSC_Open VGSC (Open) VGSC_Resting->VGSC_Open Activation VGSC_Inactivated VGSC (Inactivated) VGSC_Open->VGSC_Inactivated Fast Inactivation VGSC_Inactivated->VGSC_Resting Recovery VGSC_Blocked VGSC-IN-1 Bound (Inactivated) VGSC_Inactivated->VGSC_Blocked Stabilization VGSC_Blocked->VGSC_Inactivated Slow dissociation Depolarization1 Depolarization Depolarization1->VGSC_Resting Activates Repolarization1 Repolarization Repolarization1->VGSC_Inactivated Depolarization2 Sustained Depolarization VGSC_IN1 This compound VGSC_IN1->VGSC_Inactivated Binds with high affinity

Caption: Proposed state-dependent mechanism of this compound inhibition.

Patch_Clamp_Workflow Start Prepare Cells and Solutions Establish_WCR Establish Stable Whole-Cell Recording Start->Establish_WCR Record_Baseline Record Baseline Currents (Tonic & Use-Dependent Protocols) Establish_WCR->Record_Baseline Apply_Inhibitor Apply this compound (Perfusion) Record_Baseline->Apply_Inhibitor Equilibrate Allow for Equilibration (2-5 minutes) Apply_Inhibitor->Equilibrate Record_Drug Record Currents in Presence of this compound Equilibrate->Record_Drug Washout Washout with Control Solution Record_Drug->Washout Record_Washout Record Washout Currents Washout->Record_Washout Analyze Data Analysis Record_Washout->Analyze

Caption: Experimental workflow for a patch-clamp experiment with this compound.

References

Technical Support Center: VGSCs-IN-1 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VGSCs-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments for this voltage-gated sodium channel (VGSC) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Troubleshooting Guides

Encountering unexpected results is a common part of the experimental process. The following table outlines potential issues you might face when generating a dose-response curve for this compound, along with their likely causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding density.- Pipetting errors during compound addition.- Edge effects in the assay plate.- Ensure a homogenous cell suspension and use a consistent seeding protocol.- Use calibrated pipettes and a standardized dilution series preparation method.- Avoid using the outer wells of the plate or fill them with a buffer solution to maintain humidity.
Steep or shallow dose-response curve - Incorrect concentration range of this compound.- Issues with compound solubility or stability.- Perform a wider range of serial dilutions to capture the full dynamic range of the response.[1][2]- Visually inspect for compound precipitation and consider using a different solvent or sonication.
Incomplete or absent inhibition at high concentrations - this compound may be a partial inhibitor.- Off-target effects at high concentrations.- The target VGSC subtype is not expressed or is expressed at low levels in the cell line.- Re-evaluate the maximum concentration used.- Investigate potential off-target effects using control cell lines lacking the target VGSC.[3]- Confirm target expression using techniques like qPCR or Western blotting.
Irreproducible IC50 values between experiments - Variation in experimental conditions (e.g., temperature, incubation time).- Cell passage number and health.- Inconsistent reagent preparation.- Standardize all experimental parameters and document them meticulously.- Use cells within a consistent passage number range and ensure high viability.- Prepare fresh reagents for each experiment and validate their quality.
Unexpected cytotoxicity - The observed effect may be due to off-target cytotoxicity rather than specific VGSC inhibition.[3]- Perform a separate cytotoxicity assay (e.g., MTS or LDH) in parallel with your functional assay.[3]- Use concentrations consistent with the known potency of the inhibitor for on-target effects.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for an inhibitor like this compound?

A1: Voltage-gated sodium channels (VGSCs) are transmembrane proteins that are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[4][5][6] They exist in closed, open, and inactivated states.[5] An inhibitor like this compound would likely bind to a specific site on the VGSC, stabilizing the inactivated state or physically blocking the pore, thereby preventing the influx of sodium ions and reducing cellular excitability.[4]

Q2: How do I select the appropriate concentration range for my dose-response curve?

A2: To determine the optimal concentration range, it is best to start with a broad range of this compound concentrations, spanning several orders of magnitude (e.g., from picomolar to micromolar).[1] This will help you identify the threshold dose, the linear portion of the curve, and the concentration at which the maximal effect is achieved.[1] Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50 value for more precise determination.

Q3: What are the key parameters to derive from a dose-response curve?

A3: The primary parameters obtained from a dose-response curve are the IC50 (half-maximal inhibitory concentration), the slope of the curve (Hill coefficient), and the maximum and minimum response levels.[1] The IC50 value is a measure of the compound's potency.

Q4: How can I differentiate between on-target and off-target effects?

A4: Distinguishing between on-target and off-target effects is critical.[3] A multi-pronged approach is recommended:

  • Use of control cell lines: Employ cell lines that do not express the target VGSC subtype. If the inhibitory effect persists, it is likely an off-target effect.[3]

  • Structurally unrelated inhibitors: If a similar biological effect is observed with multiple, structurally distinct VGSC inhibitors, it is more likely to be an on-target effect.[3]

  • Dose-response analysis: On-target effects should occur at concentrations consistent with the known potency of the blocker for the target sodium channel.[3]

Experimental Protocols

This section provides a detailed methodology for generating a dose-response curve for this compound using an automated patch-clamp system, a common technique for studying ion channels.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific voltage-gated sodium channel subtype expressed in a heterologous expression system.

Materials:

  • Cell line stably expressing the target human VGSC subtype (e.g., HEK293 cells)

  • This compound compound

  • Appropriate cell culture medium and supplements

  • Automated patch-clamp system and corresponding consumables

  • Extracellular and intracellular buffer solutions

Methodology:

  • Cell Culture:

    • Culture the cells according to standard protocols.

    • Passage the cells regularly to maintain them in the logarithmic growth phase.

    • Harvest the cells on the day of the experiment, ensuring high viability (>95%).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution to create a range of concentrations to be tested. It is advisable to prepare intermediate dilutions in a plate before the final dilution in the assay plate.

  • Automated Patch-Clamp Electrophysiology:

    • Prepare the automated patch-clamp system according to the manufacturer's instructions.

    • Load the prepared cell suspension, extracellular and intracellular solutions, and the compound plate into the instrument.

    • The instrument will perform the following steps automatically for each well:

      • Obtain a whole-cell patch-clamp configuration.

      • Apply a voltage protocol to elicit VGSC currents. A typical protocol involves a holding potential of -100 mV, followed by a depolarizing step to 0 mV to activate the channels.

      • Record baseline currents in the absence of the compound.

      • Apply the different concentrations of this compound and record the resulting currents.

  • Data Analysis:

    • Measure the peak sodium current amplitude for each concentration of this compound.

    • Normalize the peak current at each concentration to the baseline current to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound dose-response curve optimization.

VGSC_Signaling_Pathway cluster_membrane Cell Membrane VGSC VGSC (Voltage-Gated Sodium Channel) Na_in Na+ (intracellular) VGSC->Na_in Na+ influx Na_out Na+ (extracellular) Action_Potential Action Potential Propagation Na_in->Action_Potential Leads to Depolarization Membrane Depolarization Depolarization->VGSC Activates VGSC_IN_1 This compound VGSC_IN_1->VGSC Inhibits

Caption: Signaling pathway of a voltage-gated sodium channel and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_issues Potential Issues cluster_solutions Troubleshooting Steps Start Unexpected Dose-Response Curve Observed High_Variability High Variability Start->High_Variability Bad_Fit Poor Curve Fit (Steep/Shallow) Start->Bad_Fit No_Inhibition Incomplete/No Inhibition Start->No_Inhibition Irreproducible_IC50 Irreproducible IC50 Start->Irreproducible_IC50 Check_Seeding Check Cell Seeding & Pipetting High_Variability->Check_Seeding Optimize_Conc Optimize Concentration Range Bad_Fit->Optimize_Conc Check_Target Confirm Target Expression & Compound Viability No_Inhibition->Check_Target Standardize_Protocol Standardize Protocol & Reagents Irreproducible_IC50->Standardize_Protocol

Caption: Troubleshooting workflow for optimizing this compound dose-response curves.

References

avoiding VGSCs-IN-1 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VGSCs-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the voltage-gated sodium channels (VGSCs) inhibitor, this compound, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the challenge of this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a human voltage-gated sodium channels (VGSCs) inhibitor. It is described as a 2-piperazine analog of Riluzole and has shown significant blocking activity on Nav1.4 channels.[1][2][3] Voltage-gated sodium channels are transmembrane proteins that are crucial for the initiation and propagation of action potentials in excitable cells.[4][5][6] By inhibiting these channels, this compound can be utilized in research related to cell excitability disorders.[1][2][3]

Q2: What are the known chemical properties of this compound?

Q3: How should I prepare a stock solution of this compound?

A3: Due to its likely hydrophobic nature, it is recommended to prepare a high-concentration stock solution of this compound in a dry, high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[7][8] It is crucial to ensure the powder is completely dissolved, which may be aided by vortexing or gentle warming.[7] For detailed steps, please refer to the Experimental Protocols section.

Q4: What is the recommended final concentration of DMSO in my cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with many protocols recommending 0.1% or less.[7][8] It is essential to include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples.[7]

Troubleshooting Guide: Avoiding this compound Precipitation

Problem: I observe a precipitate in my cell culture medium after adding this compound.

  • Visual Cues for Precipitation:

    • Cloudiness or turbidity in the media.

    • Visible particles, either floating in the media or settled at the bottom of the culture vessel.

    • Crystalline structures that can be observed under a microscope.

Q1: Why is my this compound precipitating in the cell culture medium?

A1: Precipitation of hydrophobic small molecules like this compound in aqueous solutions is a common issue. The primary reason is the poor solubility of the compound in the aqueous environment of the cell culture medium. When a concentrated DMSO stock solution is diluted directly into the media, the compound can "crash out" of solution as the DMSO is dispersed.

Q2: How can I prevent this compound from precipitating when preparing my working solution?

A2: The key is to avoid a sudden and large change in the solvent environment. Here are several strategies:

  • Serial Dilution in DMSO: Before adding the inhibitor to your media, perform serial dilutions of your high-concentration stock solution in DMSO to get it closer to the final desired concentration.[7]

  • Gradual Addition and Mixing: Add the final DMSO stock solution dropwise to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube. This helps to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.

  • Lower the Final Concentration: It's possible that the intended final concentration of this compound is above its solubility limit in your specific cell culture medium. Try performing a dose-response experiment starting with a lower concentration range.

Q3: Could the components of my cell culture medium be causing the precipitation?

A3: Yes, components in the media, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with small molecules and cause them to precipitate. If you suspect this is the case, you can try the following:

  • Reduce Serum Concentration: If your cell line can tolerate it, try reducing the percentage of FBS in your medium during the treatment period.

  • Test in a Simpler Solution: To determine if media components are the issue, you can test the solubility of this compound at your desired concentration in a simpler buffered solution like Phosphate-Buffered Saline (PBS).

Q4: I've tried the above steps, but I still see some precipitation. What else can I do?

A4: If precipitation persists, you might consider the following advanced techniques:

  • Sonication: After diluting the compound in the media, brief sonication can sometimes help to redissolve small precipitates. However, be cautious as this can also degrade some compounds.

  • Use of Solubilizing Agents: For particularly difficult compounds, the use of pharmaceutically acceptable solubilizing agents or excipients can be explored, although this will require careful validation to ensure they do not affect your experimental outcomes.

Data Presentation

Table 1: Chemical Properties and Handling Recommendations for this compound

PropertyValue/RecommendationNotes
Target Voltage-Gated Sodium Channels (VGSCs), Nav1.4[1][2][3]
Molecular Weight Data not readily available-
pKa 7.6[1][2][3]
cLogP 2.4Suggests moderate hydrophobicity.[1][2][3]
Recommended Solvent Dimethyl Sulfoxide (DMSO)Use high-quality, anhydrous DMSO.
Stock Solution Conc. 1-10 mM (recommended starting point)Prepare in DMSO. Aliquot and store at -20°C or -80°C.
Storage Store powder and stock solutions at -20°C or -80°C.Avoid repeated freeze-thaw cycles.
Final DMSO Conc. < 0.5% (ideally ≤ 0.1%)Include a vehicle control in all experiments.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (Example: 10 mM)

  • Preparation: Before opening the vial of this compound powder, centrifuge it briefly to ensure all the powder is at the bottom.

  • Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve your desired stock concentration.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Treating Adherent Cells with this compound

  • Cell Seeding: Seed your adherent cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for at least 24 hours.

  • Preparation of Working Solutions: a. Pre-warm your complete cell culture medium to 37°C. b. Thaw an aliquot of your this compound DMSO stock solution. c. In sterile microcentrifuge tubes, prepare any necessary intermediate dilutions of your stock solution in DMSO. d. To prepare the final working solutions, add the appropriate volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium. Add the stock solution dropwise while gently vortexing the medium. e. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

  • Cell Treatment: a. Carefully remove the old medium from your cells. b. Gently wash the cells with sterile PBS if necessary. c. Add the medium containing the desired final concentration of this compound (or vehicle control) to each well.

  • Incubation: Incubate the cells for your desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following the incubation period, proceed with your planned downstream analyses (e.g., viability assays, western blotting, etc.).

Mandatory Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis powder This compound Powder stock High-Concentration Stock Solution (e.g., 10 mM) powder->stock Dissolve dmso Anhydrous DMSO dmso->stock working Final Working Solution stock->working Dilute media Pre-warmed Cell Culture Medium media->working cells Cells in Culture working->cells Add to Cells incubate Incubate cells->incubate downstream Downstream Analysis incubate->downstream

Caption: Experimental workflow for using this compound in cell culture.

G start Precipitate Observed in Media check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration and repeat. check_conc->lower_conc Yes check_dilution Was the stock added directly to media? check_conc->check_dilution No end_ok Problem Resolved lower_conc->end_ok serial_dilute Perform serial dilutions in DMSO before adding to media. check_dilution->serial_dilute Yes check_mixing Was the solution mixed properly? check_dilution->check_mixing No serial_dilute->end_ok mix_well Add stock dropwise to pre-warmed media while vortexing. check_mixing->mix_well No check_media Could media components be the issue? check_mixing->check_media Yes mix_well->end_ok modify_media Try reducing serum concentration or test in PBS. check_media->modify_media Yes end_persist Problem Persists: Consider sonication or solubilizing agents. check_media->end_persist No modify_media->end_ok

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Optimizing VGSCs-IN-1 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with VGSCs-IN-1. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also referred to as compound 14, is a 2-piperazine analog of Riluzole. It functions as an inhibitor of human voltage-gated sodium channels (VGSCs), with notable blocking activity on the Nav1.4 subtype.[1] Its mechanism of action, similar to its parent compound Riluzole, involves state-dependent inhibition of VGSCs. This means it has a higher affinity for the inactivated state of the channel compared to the resting state, allowing for targeted modulation of neuronal excitability, especially in frequently firing neurons.[2]

Q2: What are the key physicochemical properties of this compound?

A2: this compound has a pKa of 7.6 and a calculated Log P (cLogP) of 2.4. These properties are important for considering its solubility and membrane permeability in experimental design.

Q3: Why is there a discrepancy between the IC50 values of this compound in biochemical versus cell-based assays?

A3: Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors. Factors that can contribute to this include:

  • Cell Permeability: The compound may have varying abilities to cross the cell membrane and reach its intracellular target.

  • Protein Binding: In a cellular environment, the inhibitor may bind to other proteins, reducing its effective concentration at the target site.

  • Metabolism: The compound could be metabolized by cellular enzymes, leading to a lower active concentration over time.

  • Efflux Pumps: Cells may actively transport the inhibitor out, decreasing its intracellular concentration.

Q4: How can I distinguish between on-target and off-target effects of this compound?

A4: To validate that the observed effects are due to the inhibition of the intended VGSC subtype, consider the following strategies:

  • Use a Structurally Unrelated Inhibitor: Employ another VGSC inhibitor with a different chemical structure. If both compounds produce the same phenotype, it is more likely an on-target effect.

  • Rescue Experiments: If possible, overexpress a mutant form of the target VGSC that is resistant to this compound. A rescue of the phenotype would indicate an on-target effect.

  • Knockdown/Knockout Models: Use techniques like siRNA to reduce the expression of the target VGSC. The effect of this compound should be diminished in these models if it is acting on-target.

Troubleshooting Guides

This section addresses common challenges encountered during experiments with this compound and provides practical solutions.

Problem Possible Cause(s) Troubleshooting Steps
Poor Solubility in Aqueous Buffers The hydrophobic nature of the compound (cLogP of 2.4).1. Optimize Solvent: Use DMSO for stock solutions, ensuring the final concentration in the assay medium is low (<0.5%) to avoid solvent-induced artifacts. 2. pH Adjustment: Given its pKa of 7.6, adjusting the buffer pH may improve solubility. 3. Use of Solubilizing Agents: Consider low concentrations of non-ionic surfactants (e.g., Tween-20) or co-solvents (e.g., ethanol, PEG), but validate their compatibility with your assay.
Inconsistent Results Between Experiments 1. Compound Instability: Degradation due to light exposure, repeated freeze-thaw cycles, or improper storage. 2. Variability in Cell Culture: Differences in cell passage number, confluency, or serum batches. 3. Pipetting Errors: Inaccurate dispensing of the compound or reagents.1. Proper Handling: Prepare fresh dilutions from a stable stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles and protect from light. 2. Standardize Cell Culture: Maintain a consistent cell culture protocol and regularly check for mycoplasma contamination. 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques.
High Background Signal in Assays Compound aggregation at high concentrations.1. Visual Inspection: Check for any cloudiness or precipitate in your compound solutions. 2. Concentration-Response Curve: Aggregating compounds often exhibit a steep, non-saturating dose-response curve. 3. Include a Detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help disrupt aggregates.
Unexpected Cytotoxicity 1. Off-Target Effects: The inhibitor may be affecting other essential cellular pathways. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Investigate Off-Target Effects: Refer to the FAQ on distinguishing on- and off-target effects. 2. Solvent Control: Run a vehicle-only control to assess the effect of the solvent on cell viability. Keep the final solvent concentration as low as possible (ideally ≤ 0.1%).

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (compound 14) and its parent compound, Riluzole, on different voltage-gated sodium channel subtypes. This data is derived from patch-clamp experiments on heterologously expressed human Nav channels.[1]

CompoundChannel SubtypeStimulation FrequencyIC50 (µM)
This compound (Compound 14) hNav1.40.1 Hz (Tonic Block)48.6
hNav1.410 Hz (Phasic Block)12.3
hNav1.70.1 Hz (Tonic Block)26.2
hNav1.710 Hz (Phasic Block)10.9
Riluzole hNav1.40.1 Hz (Tonic Block)23.3
hNav1.410 Hz (Phasic Block)18.2
hNav1.70.1 Hz (Tonic Block)10.3
hNav1.710 Hz (Phasic Block)7.9

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol describes the determination of the inhibitory effect of this compound on a specific VGSC subtype (e.g., Nav1.4) expressed in a heterologous system like HEK293 cells.

1. Cell Culture and Transfection:

  • Culture HEK293 cells stably or transiently expressing the human Nav1.x channel subtype of interest.

  • Maintain cells in appropriate culture medium supplemented with antibiotics for selection.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal between the pipette and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -120 mV.

  • Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 20 ms).

  • To assess tonic and phasic block, apply voltage steps at low (0.1 Hz) and high (10 Hz) frequencies, respectively.

4. Data Acquisition and Analysis:

  • Record currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Apply a series of concentrations of this compound to the bath.

  • Measure the peak inward current at each concentration.

  • Normalize the current amplitude in the presence of the drug to the control current.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture & Transfection patching Whole-Cell Patching cell_culture->patching solution_prep Solution Preparation solution_prep->patching recording Current Recording patching->recording drug_app Drug Application recording->drug_app data_acq Data Acquisition drug_app->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc

Workflow for IC50 determination of VGSC inhibitors.

Signaling Pathways and Logical Relationships

State-Dependent Inhibition of VGSCs

VGSCs can exist in three main conformational states: resting (closed), open, and inactivated. This compound, like Riluzole, exhibits state-dependent binding, showing a higher affinity for the inactivated state. This mechanism is crucial for its therapeutic potential in conditions characterized by neuronal hyperexcitability.

state_dependent_inhibition resting Resting (Closed) open Open resting->open Depolarization open->resting Deactivation inactivated Inactivated open->inactivated Inactivation inactivated->resting Repolarization inhibitor This compound inhibitor->resting Low Affinity inhibitor->inactivated High Affinity Binding troubleshooting_logic start Inconsistent Results Observed check_compound Check Compound Stability (Fresh Aliquots, Proper Storage) start->check_compound check_cells Verify Cell Culture Conditions (Passage #, Confluency, Mycoplasma) check_compound->check_cells If stable check_reagents Assess Reagent Quality (Expiration Dates, Storage) check_cells->check_reagents If consistent check_technique Review Experimental Technique (Pipetting, Timing) check_reagents->check_technique If good resolve Consistent Results Achieved check_technique->resolve If correct

References

Technical Support Center: VGSCs-IN-1 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VGSCs-IN-1 in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of voltage-gated sodium channels (VGSCs).[1][2][3] It primarily targets the alpha subunit of the channel, which forms the ion conduction pore.[3] By binding to the channel, this compound stabilizes it in a non-conductive state, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[2][3] This mechanism makes this compound a valuable tool for studying physiological processes and pathological conditions where VGSC activity is dysregulated, such as epilepsy, neuropathic pain, and certain cardiac arrhythmias.[1][2]

Q2: What are the major challenges associated with in vivo studies of small molecule VGSC inhibitors like this compound?

A2: In vivo studies with small molecule VGSC inhibitors present several challenges. A primary hurdle is achieving adequate bioavailability and brain penetration due to factors like poor solubility and first-pass metabolism.[4][5][6][7] Off-target effects are another significant concern, as non-selective binding to other ion channels or receptors can lead to a narrow therapeutic window and undesirable side effects.[8] Furthermore, the complexity and variability of animal models for diseases like epilepsy and neuropathic pain can lead to inconsistent results.[8][9][10][11][12] The translation of findings from animal models to human clinical trials also remains a significant challenge in the field.[9][12][13]

Q3: In which in vivo models is this compound expected to be most effective?

A3: Given its mechanism of action as a VGSC inhibitor, this compound is expected to be effective in animal models of diseases characterized by neuronal hyperexcitability. This includes rodent models of epilepsy, such as those induced by pentylenetetrazole (PTZ) or kainic acid, which are used to study seizure control.[11][14] It is also anticipated to be effective in models of neuropathic pain, where nerve injury leads to spontaneous and exaggerated pain signals.[8][9] Additionally, its potential utility could be explored in models of cardiac arrhythmias, although careful dose-finding studies would be critical to avoid cardiotoxicity.[15][16][17] There is also emerging evidence for the role of VGSCs in cancer metastasis, suggesting potential applications in oncology models.[1][18][19][20][21][22][23]

Troubleshooting Guides

Issue 1: Poor or Variable Bioavailability

Q: We are observing low and inconsistent plasma concentrations of this compound in our rodent studies. What are the potential causes and solutions?

A: Low and variable bioavailability is a common challenge with small molecule inhibitors.[4][5][6][7] The primary causes often relate to the compound's physicochemical properties and physiological barriers.

Troubleshooting Steps & Solutions:

Potential Cause Suggested Action Expected Outcome
Poor Aqueous Solubility Formulate this compound in a suitable vehicle such as a solution with co-solvents (e.g., DMSO, PEG400) or a suspension with surfactants (e.g., Tween 80).[4][5][24]Improved dissolution in the gastrointestinal tract, leading to more consistent absorption and higher plasma concentrations.
First-Pass Metabolism Consider a different route of administration that bypasses the liver, such as intraperitoneal (IP) or subcutaneous (SC) injection, if the oral route is not critical for the study's objective.Increased systemic exposure by avoiding initial metabolism in the liver.
P-glycoprotein (P-gp) Efflux Co-administer with a known P-gp inhibitor (e.g., verapamil, though use with caution due to its own pharmacological effects) to assess if efflux is a significant barrier.[4]Enhanced absorption and brain penetration if this compound is a P-gp substrate.
Compound Instability Assess the stability of this compound in the formulation and under physiological conditions (e.g., simulated gastric and intestinal fluids).Identification of any degradation issues that may be contributing to low bioavailability.
Issue 2: Inconsistent Efficacy in a Neuropathic Pain Model

Q: Our results for this compound in a chronic constriction injury (CCI) model of neuropathic pain are highly variable between animals. How can we improve the consistency of our findings?

A: Variability in animal models of pain is a well-documented challenge.[8][9][10] Several factors, from the surgical procedure to the behavioral testing, can contribute to this issue.

Troubleshooting Steps & Solutions:

Potential Cause Suggested Action Expected Outcome
Inconsistent Nerve Injury Ensure the surgical procedure for creating the CCI is highly standardized. This includes using the same surgeon, consistent ligature tension, and precise anatomical placement.Reduced variability in the degree of nerve damage, leading to more uniform pain-related behaviors.
Subjectivity in Behavioral Testing Use automated pain assessment systems (e.g., dynamic plantar aesthesiometer) to minimize observer bias. Ensure that all testing is performed at the same time of day and that animals are properly habituated to the testing environment.More objective and reproducible measurements of pain thresholds.
Variable Drug Exposure Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and the duration of action of this compound. Time the behavioral testing to coincide with peak drug exposure.A clearer correlation between drug concentration and analgesic effect, reducing variability due to pharmacokinetic differences.
Animal Stress Handle animals gently and frequently to acclimate them to the researchers and procedures. Ensure a quiet and stable housing environment.Reduced stress-induced analgesia, which can confound the assessment of the drug's true efficacy.
Issue 3: Off-Target Effects Observed at Higher Doses

Q: At higher doses of this compound, we are observing sedation and motor impairment in our animals, which interferes with our behavioral assessments. How can we mitigate these off-target effects?

A: Off-target effects are a common concern with ion channel modulators. The observed sedation and motor impairment suggest that this compound may be affecting other channels or receptors in the central nervous system at higher concentrations.

Troubleshooting Steps & Solutions:

Potential Cause Suggested Action Expected Outcome
Lack of Target Selectivity Perform in vitro profiling of this compound against a panel of other ion channels and receptors to identify potential off-targets.A better understanding of the compound's selectivity profile, which can help in interpreting in vivo results and guiding future compound optimization.
Excessive CNS Exposure Conduct a dose-response study to identify the minimum effective dose that provides the desired therapeutic effect without causing significant side effects.Determination of a therapeutic window where the compound is effective and well-tolerated.
Metabolite Activity Investigate the metabolic profile of this compound to determine if any of its metabolites are pharmacologically active and could be contributing to the observed side effects.Identification of active metabolites that may need to be considered in the overall assessment of the compound's in vivo effects.

Experimental Protocols

Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Formulation:

    • IV formulation: 1 mg/mL this compound in 10% DMSO, 40% PEG400, 50% saline.

    • PO formulation: 5 mg/mL this compound in 0.5% methylcellulose.

  • Dosing:

    • IV group: 1 mg/kg via tail vein injection.

    • PO group: 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

Objective: To evaluate the anticonvulsant efficacy of this compound against acute seizures induced by PTZ.

Methodology:

  • Animal Model: Male C57BL/6 mice (n=8-10 per group).

  • Groups:

    • Vehicle control (e.g., 10% DMSO, 40% PEG400, 50% saline).

    • This compound (e.g., 1, 3, 10 mg/kg, IP).

    • Positive control (e.g., diazepam, 5 mg/kg, IP).

  • Procedure:

    • Administer the vehicle, this compound, or positive control 30 minutes before PTZ administration.

    • Administer a convulsant dose of PTZ (e.g., 60 mg/kg, SC).

    • Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes.

  • Endpoints:

    • Latency to the first myoclonic jerk.

    • Latency to the onset of generalized clonic-tonic seizures.

    • Percentage of animals protected from tonic hindlimb extension.

Visualizations

VGSC_Signaling_Pathway cluster_membrane Cell Membrane VGSC VGSC Na_in Na+ Influx VGSC->Na_in Activation VGSC_IN_1 This compound VGSC_IN_1->VGSC Inhibition Depolarization Membrane Depolarization Na_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Neuronal_Excitability Neuronal Hyperexcitability (e.g., Seizures, Pain) Action_Potential->Neuronal_Excitability

Caption: Signaling pathway of VGSC inhibition by this compound.

In_Vivo_Experimental_Workflow cluster_preclinical Preclinical In Vivo Study A Hypothesis (e.g., this compound reduces neuropathic pain) B Animal Model Selection (e.g., CCI model in rats) A->B C Dose Formulation & Administration (e.g., IP injection) B->C D Pharmacokinetic (PK) Study C->D E Efficacy Study (Behavioral Testing) C->E D->E Inform dosing regimen F Data Analysis & Interpretation E->F G Conclusion F->G

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic Start Inconsistent In Vivo Results Q1 Is bioavailability low or variable? Start->Q1 A1_Yes Troubleshoot Formulation & Route of Administration Q1->A1_Yes Yes Q2 Is the animal model known for high variability? Q1->Q2 No A1_Yes->Q2 A2_Yes Standardize Procedures & Use Objective Measures Q2->A2_Yes Yes Q3 Are off-target effects observed? Q2->Q3 No A2_Yes->Q3 A3_Yes Conduct Dose-Response & Selectivity Profiling Q3->A3_Yes Yes End Refined Experimental Protocol Q3->End No A3_Yes->End

Caption: Logical troubleshooting flow for in vivo challenges.

References

Technical Support Center: VGSCs-IN-1 Protocol Refinement for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "VGSCs-IN-1" is not publicly available. This technical support guide provides a general framework and best practices for working with a novel voltage-gated sodium channel (VGSC) inhibitor, based on established principles of pharmacology and cell biology. The protocols and troubleshooting advice are intended as a starting point for researchers and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a voltage-gated sodium channel (VGSC) inhibitor?

A1: Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1][2][3] Upon membrane depolarization, these channels open, allowing an influx of sodium ions (Na+) that leads to further depolarization.[1] VGSC inhibitors typically function by binding to the channel and stabilizing it in a non-conductive state, thereby preventing Na+ influx and dampening cellular excitability.[1][4] This can be achieved by physically blocking the pore or by modulating the channel's gating properties.[1][5]

Q2: How should I prepare and store this compound for in vitro experiments?

A2: As a novel compound, the optimal solvent and storage conditions for this compound should be empirically determined. However, a general starting point for small molecule inhibitors is as follows:

  • Solvent Selection: Initially, try dissolving the compound in a small amount of 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Stock Solution Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all experimental conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).

Q3: Which cell lines are suitable for studying the effects of a VGSC inhibitor?

A3: The choice of cell line depends on the specific VGSC subtype you are targeting and the biological question you are asking. Many cancer cell lines, for instance, have been shown to upregulate VGSCs, which can contribute to their metastatic potential.[6]

Cell LinePredominant VGSC Isoform(s)Notes
MDA-MB-231 (Breast Cancer)Nav1.5Often used to study cancer cell invasion and motility.[6][7]
PC-3 (Prostate Cancer)Nav1.6, Nav1.7A common model for prostate cancer research.[6]
SH-SY5Y (Neuroblastoma)Various neuronal subtypesA human cell line that can be differentiated into neuron-like cells.
HEK-293 (Human Embryonic Kidney)Low endogenous expressionOften used for heterologous expression of specific VGSC subtypes to study the inhibitor's selectivity.

It is crucial to verify the expression of your target VGSC subtype in your chosen cell line using techniques like Western blot or qPCR.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic concentrations of this compound and to establish a non-toxic working concentration range for subsequent functional assays.

Methodology:

  • Cell Seeding: Seed your chosen cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from nanomolar to high micromolar to determine a dose-response curve. Include a vehicle-only control (e.g., 0.1% DMSO). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Western Blot for VGSC Expression

This protocol is to confirm the presence and relative abundance of the target VGSC subtype in your cell model.

Methodology:

  • Protein Extraction: Culture cells to 80-90% confluency. Lyse the cells in ice-cold RIPA buffer containing protease inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[9][10]

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.[9][10] The gel percentage will depend on the molecular weight of the VGSC alpha subunit (around 260 kDa).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your VGSC subtype of interest (e.g., anti-Nav1.5) overnight at 4°C with gentle agitation.[9][12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

Troubleshooting Guide

Q4: My cell viability assay results are inconsistent between experiments. What could be the cause?

A4: Inconsistent cell viability results can stem from several factors:

  • Cell Seeding Density: Ensure you are seeding a consistent number of cells in each well. Variations in starting cell number will lead to variability in the final readout.

  • Compound Potency: If this compound is unstable in the culture medium, its effective concentration may decrease over the incubation period. Prepare fresh dilutions for each experiment.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental samples, or ensure the incubator has adequate humidity.

  • Incomplete Solubilization: Ensure the formazan crystals are fully dissolved before reading the absorbance.

Q5: I am not detecting my target VGSC on the Western blot. What should I do?

A5:

  • Check Antibody Specificity and Dilution: Verify that the primary antibody is validated for your application and is used at the recommended dilution. Run a positive control if available (e.g., a cell line known to express the target VGSC).

  • Optimize Protein Extraction: VGSCs are large transmembrane proteins and can be difficult to extract. Ensure your lysis buffer is appropriate and that you have adequately homogenized the sample.

  • Improve Transfer Efficiency: Due to their large size, VGSCs may require longer transfer times or a lower percentage gel for efficient transfer to the membrane.

  • Confirm Gene Expression: Use qPCR to check for the presence of the mRNA transcript for your target VGSC in your cell line. If there is no transcript, you will not detect the protein.

Q6: this compound is causing significant cell death even at low concentrations, preventing me from performing functional assays. How can I address this?

A6:

  • Shorten Incubation Time: Reduce the duration of compound exposure in your functional assays. It's possible that the cytotoxic effects are time-dependent.

  • Re-evaluate IC50: Perform a more detailed dose-response curve with shorter incubation times (e.g., 6, 12, 24 hours) to identify a non-toxic concentration at a relevant time point for your functional assay.

  • Consider Off-Target Effects: High cytotoxicity at low concentrations might indicate that this compound has off-target effects. Consider screening the compound against a panel of other ion channels or receptors.

Visualizations

Signaling_Pathway Simplified VGSC Signaling Pathway Depolarization Membrane Depolarization VGSC_Open VGSC Opening Depolarization->VGSC_Open Na_Influx Na+ Influx VGSC_Open->Na_Influx AP_Upstroke Action Potential Upstroke Na_Influx->AP_Upstroke Cellular_Response Cellular Response (e.g., Proliferation, Migration) AP_Upstroke->Cellular_Response VGSC_IN_1 This compound VGSC_IN_1->VGSC_Open Inhibition Experimental_Workflow Experimental Workflow for this compound Characterization Start Start Cell_Line_Selection Select and Culture Appropriate Cell Line Start->Cell_Line_Selection VGSC_Expression Confirm VGSC Expression (Western Blot/qPCR) Cell_Line_Selection->VGSC_Expression Cell_Viability Determine Cytotoxicity (MTT Assay) VGSC_Expression->Cell_Viability Functional_Assay Perform Functional Assay (e.g., Electrophysiology, Migration) Cell_Viability->Functional_Assay Data_Analysis Analyze and Interpret Data Functional_Assay->Data_Analysis End End Data_Analysis->End Troubleshooting_Tree Troubleshooting Inconsistent Cell Viability Results Problem Inconsistent Cell Viability Results Check_Seeding Consistent Cell Seeding? Problem->Check_Seeding Check_Compound Fresh Compound Dilutions? Check_Seeding->Check_Compound Yes Solution1 Optimize Seeding Protocol Check_Seeding->Solution1 No Check_Plate Avoiding Edge Effects? Check_Compound->Check_Plate Yes Solution2 Prepare Fresh Dilutions Check_Compound->Solution2 No Solution3 Avoid Outer Wells Check_Plate->Solution3 No

References

Technical Support Center: Troubleshooting VGSCs-IN-1 Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VGSCs-IN-1. This guide is designed for researchers, scientists, and drug development professionals to address potential issues encountered during experiments, with a specific focus on managing tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a novel inhibitor of voltage-gated sodium channels (VGSCs). These channels are integral membrane proteins that play a crucial role in the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1][2][3][4] this compound is designed to bind to these channels, preventing the influx of sodium ions and thereby reducing cellular excitability. This mechanism of action makes it a valuable tool for research in areas such as neuropathic pain, epilepsy, and certain types of cancer where VGSC activity is upregulated.[5][6][7] The effectiveness of many VGSC blockers is use-dependent, meaning their ability to block the channel increases with the frequency of channel activation.[8]

Q2: What is tachyphylaxis and why might I be observing it with this compound?

Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration.[9][10] In the context of this compound, this would manifest as a diminishing inhibitory effect on VGSC-mediated currents or a reduced physiological response in your experimental model, even with consistent or increasing concentrations of the compound.

Several molecular mechanisms can contribute to tachyphylaxis:

  • Receptor Desensitization: Continuous exposure to an inhibitor can lead to conformational changes in the VGSC protein, reducing the binding affinity of this compound. This can be caused by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin proteins, which uncouples the channel from its normal function.[5]

  • Receptor Internalization: The cell may respond to prolonged channel blockade by removing VGSCs from the cell surface through endocytosis, making them unavailable for binding to this compound.[5][9]

  • Mediator Depletion: While less common for inhibitors, the cellular response to VGSC blockade might involve the depletion of a necessary signaling molecule or ion gradient that is indirectly affected by the inhibitor's action.[5]

  • Drug-Induced Channel State Alterations: The binding of this compound might preferentially stabilize the inactivated state of the channel. Over time, this could lead to an accumulation of channels in a state that is less responsive to the inhibitor or to the stimulus being used in the experiment.

Q3: How can I confirm that what I am observing is tachyphylaxis?

To confirm tachyphylaxis, you need to systematically measure the effect of this compound over time with repeated applications. A diminishing response to the same concentration of the inhibitor is a key indicator. It is also important to distinguish tachyphylaxis from other experimental issues such as compound degradation or problems with the experimental setup. A "washout" period, where the inhibitor is removed, followed by re-application can help determine if the effect is reversible, which is often a characteristic of tachyphylaxis.[5]

Troubleshooting Guide

If you suspect you are encountering tachyphylaxis with this compound, follow these troubleshooting steps:

Diagram: Troubleshooting Workflow for this compound Tachyphylaxis

Tachyphylaxis_Troubleshooting start Observation: Diminished effect of this compound check_compound Step 1: Verify Compound Integrity - Freshly prepare solution - Check for precipitation start->check_compound check_setup Step 2: Validate Experimental Setup - Stable recording conditions - Consistent cell health check_compound->check_setup confirm_tachy Step 3: Confirm Tachyphylaxis - Time-course experiment - Repeated application at same concentration check_setup->confirm_tachy quantify Step 4: Quantify the Effect - Measure % inhibition over time - Determine onset rate confirm_tachy->quantify investigate Step 5: Investigate Mechanism - Vary application interval - Test different concentrations - Use state-dependent protocols quantify->investigate mitigate Step 6: Mitigate the Effect - Optimize dosing regimen (pulsatile vs. continuous) - Introduce washout periods - Co-administer with other agents (hypothetical) investigate->mitigate end Resolution: Optimized experimental protocol mitigate->end

Caption: A logical workflow for troubleshooting diminished effects of this compound.

Data Presentation

When investigating tachyphylaxis, it is crucial to collect and present data in a structured manner. The following tables provide templates for organizing your results.

Table 1: Time-Course of this compound Inhibition

Time Point (minutes)[this compound] (µM)Peak Current (nA)% Inhibition
0 (Baseline)0-5.2 ± 0.40%
51-3.1 ± 0.340.4%
101-3.5 ± 0.432.7%
151-4.0 ± 0.523.1%
201-4.5 ± 0.513.5%

Table 2: Effect of Application Interval on Tachyphylaxis

Application Interval (minutes)[this compound] (µM)Initial % Inhibition% Inhibition after 5 Applications% Recovery after Washout
2141.2%15.8%85%
5140.8%28.9%95%
10140.5%38.6%99%

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Quantify Tachyphylaxis

This protocol is designed to measure the effect of repeated applications of this compound on sodium currents in a cell line expressing the target VGSC subtype.

Materials:

  • HEK293 cells stably expressing the target human VGSC subtype.

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2 with CsOH.

  • This compound stock solution in DMSO.

Procedure:

  • Culture HEK293 cells expressing the target VGSC on glass coverslips.

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.

  • Establish a whole-cell patch-clamp recording with a borosilicate glass pipette (resistance 2-4 MΩ) filled with intracellular solution.

  • Compensate for cell capacitance and series resistance.

  • Record baseline sodium currents by applying a depolarizing voltage step (e.g., from a holding potential of -100 mV to 0 mV for 20 ms) every 30 seconds.

  • Once a stable baseline is established, perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

  • Continue to record sodium currents at the same interval for 15-20 minutes to observe the onset and any subsequent reduction in block.

  • To test for recovery, "washout" the compound by perfusing with the control extracellular solution and continue recording.

Data Analysis:

  • Measure the peak inward sodium current for each voltage step.

  • Calculate the percentage of inhibition at each time point relative to the baseline current.

  • Plot the % inhibition as a function of time to visualize the tachyphylactic effect.

Diagram: Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow start Prepare Cells Expressing Target VGSC setup Establish Whole-Cell Patch-Clamp Configuration start->setup baseline Record Stable Baseline Sodium Currents setup->baseline apply_drug Apply this compound via Perfusion baseline->apply_drug record_effect Record Currents at Regular Intervals to Observe Inhibition and Tachyphylaxis apply_drug->record_effect washout Washout this compound with Control Solution record_effect->washout record_recovery Record Currents to Measure Recovery from Block washout->record_recovery analyze Analyze Peak Currents and Calculate % Inhibition Over Time record_recovery->analyze end Determine Onset, Tachyphylaxis, and Recovery Kinetics analyze->end

Caption: A stepwise workflow for investigating VGSC inhibitor effects using patch-clamp.

Protocol 2: Investigating State-Dependence of this compound

Tachyphylaxis can be linked to the use-dependent nature of the inhibitor. This protocol uses different voltage protocols to probe the interaction of this compound with different states of the sodium channel.

Procedure:

  • Follow the same initial setup as in Protocol 1.

  • To assess resting state inhibition: From a hyperpolarized holding potential (e.g., -120 mV) where most channels are in the resting state, apply a brief depolarizing pulse. Compare the inhibition by this compound with this protocol to a protocol that promotes inactivation.

  • To assess inactivated state inhibition: From the holding potential, apply a long (e.g., 500 ms) pre-pulse to a depolarizing potential (e.g., -70 mV) to induce inactivation before the test pulse. A higher degree of block with this protocol suggests preferential binding to the inactivated state.

  • To assess use-dependent inhibition: Apply a train of short depolarizing pulses (e.g., 20 pulses at 10 Hz). A progressive increase in inhibition with each pulse is indicative of use-dependent block.

  • Compare the development of tachyphylaxis under these different protocols. A more rapid tachyphylaxis with protocols that induce frequent channel opening and inactivation may suggest a mechanism linked to these states.

Diagram: VGSC Gating States and Inhibitor Binding

VGSC_States Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Closed Recovery Inhibitor This compound Inhibitor->Open Binds Inhibitor->Inactivated Binds (High Affinity)

Caption: A simplified model of VGSC states and preferential inhibitor binding.

This technical support guide provides a framework for understanding and addressing tachyphylaxis with this compound. By systematically troubleshooting and employing the detailed experimental protocols, researchers can better characterize the behavior of this novel inhibitor and optimize their experimental outcomes.

References

Optimizing VGSCs-IN-1 for Specific Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of VGSCs-IN-1, a potent inhibitor of voltage-gated sodium channels (VGSCs), in various cancer cell lines. Given that this compound is a 2-piperazine analog of Riluzole (B1680632) with significant Nav1.4 blocking activity, this guide draws upon the extensive research on Riluzole and general principles of VGSC inhibition to address potential experimental challenges.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a human voltage-gated sodium channel (VGSC) inhibitor. It is structurally a 2-piperazine analog of the well-characterized drug Riluzole and has been shown to be a potent blocker of the Nav1.4 channel subtype.[1][2] While its primary action is the inhibition of sodium influx through VGSCs, like Riluzole, it may also exert anti-cancer effects through modulation of glutamate (B1630785) signaling, induction of oxidative stress, and effects on various intracellular signaling pathways.[3][4][5]

Q2: In which cancer cell lines is this compound likely to be effective?

The efficacy of this compound will likely correlate with the expression of its target, Nav1.4, and other VGSC subtypes in a given cell line. Various cancer types have been shown to express different VGSC isoforms. For instance, specific VGSC subtypes have been identified in breast, prostate, lung, colon, and ovarian cancer cell lines.[6] The neonatal splice form of Nav1.5 is often associated with metastatic potential in breast cancer.[6] Given its relation to Riluzole, cell lines sensitive to Riluzole may also be responsive to this compound. Riluzole has shown efficacy in cell lines from melanoma, glioblastoma, breast cancer, and others.[1][7][8]

Q3: What is a typical starting concentration for this compound in cell culture experiments?

As a starting point, it is advisable to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on studies with Riluzole and its derivatives, a broad range of concentrations from 5 µM to over 100 µM may be required to observe effects, depending on the cell line.[8][9][10] For Riluzole, IC50 values in various breast cancer cell lines ranged from 19.0 to 62.4 µM.[7] A suggested starting range for a dose-response experiment with this compound would be from 1 µM to 100 µM.

Q4: How long should I incubate my cells with this compound?

The optimal incubation time will depend on the specific assay and the cell line's doubling time. For cell viability assays, incubation times of 48 to 72 hours are common to allow for effects on cell proliferation to become apparent.[7][10] For assays measuring more immediate effects, such as changes in signaling pathways or ion flux, shorter incubation times may be appropriate.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect on cell viability or proliferation. 1. Low concentration of this compound: The concentration used may be below the effective dose for the specific cell line. 2. Low or no expression of target VGSCs: The cell line may not express Nav1.4 or other sensitive VGSC subtypes. 3. Short incubation time: The duration of treatment may be insufficient to observe an effect on cell proliferation. 4. Compound instability: this compound may be unstable in the culture medium over longer incubation periods.1. Perform a dose-response curve: Test a wider range of concentrations (e.g., 0.1 µM to 200 µM) to determine the IC50 value. 2. Verify target expression: Use RT-PCR or Western blotting to confirm the expression of Nav1.4 and other VGSC α-subunits in your cell line.[6][11] 3. Increase incubation time: Extend the treatment period to 72 hours or longer, ensuring to replenish the media with fresh compound if necessary. 4. Check compound stability: Consult the manufacturer's data sheet for stability information. Consider replenishing the compound with each media change for long-term experiments.
High variability between replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. 3. Incomplete dissolution of this compound: The compound may not be fully dissolved, leading to inconsistent concentrations in the media.1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before seeding. 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental conditions or fill them with sterile PBS to maintain humidity. 3. Properly dissolve the compound: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture medium. Vortex thoroughly.
Observed cytotoxicity in control (vehicle-treated) cells. 1. High concentration of solvent (e.g., DMSO): The solvent used to dissolve this compound may be toxic to the cells at the concentration used.1. Determine the solvent tolerance of your cell line: Perform a toxicity test with the solvent alone. 2. Maintain a low final solvent concentration: Typically, the final concentration of DMSO in the culture medium should be kept below 0.5%.
Unexpected or off-target effects. 1. This compound may have off-target effects similar to Riluzole: Riluzole is known to affect glutamate signaling, induce oxidative stress, and modulate various intracellular pathways.[3][4][5][12]1. Investigate alternative mechanisms: If the observed effects cannot be explained by VGSC inhibition alone, consider exploring other potential targets and pathways known to be affected by Riluzole. 2. Use specific inhibitors for other pathways to dissect the contribution of each mechanism.

Quantitative Data Summary

The following table summarizes the IC50 values of Riluzole in various cancer cell lines, which can serve as a reference for designing experiments with this compound.

Cell Line Cancer Type Riluzole IC50 (µM) Reference
HeLaCervical Cancer7.76[9]
MCF-7Breast Cancer7.72[9]
HepG2Liver Cancer17.97[9]
SP2/0Myeloma7.45[9]
BT-474Breast Cancer19.0 - 62.4[7]
Hs578TBreast Cancer19.0 - 62.4[7]
BT-549Breast Cancer19.0 - 62.4[7]
MDA-MB-231Breast Cancer19.0 - 62.4[7]
A549Lung CarcinomaSensitive[8]
HT-29Colon AdenocarcinomaSensitive[8]
JurkatT-cell LeukemiaSensitive[8]
RPMI 8226MyelomaSensitive[8]
C6Rat GliomaSensitive[8]

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for VGSC Expression
  • Sample Preparation: Grow cells to 80-90% confluency. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the VGSC subtype of interest (e.g., anti-Nav1.4) overnight at 4°C with gentle shaking.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

Patch-Clamp Electrophysiology for Nav1.4 Inhibition
  • Cell Preparation: Culture cells expressing Nav1.4 channels on glass coverslips.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

  • Giga-seal Formation: Form a high-resistance seal between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell recording configuration.

  • Current Recording: Apply voltage-clamp protocols to elicit Nav1.4 currents. For example, hold the cell at a negative potential (e.g., -100 mV) and apply depolarizing voltage steps to activate the channels.[15]

  • Drug Application: Perfuse the bath solution with known concentrations of this compound and record the resulting inhibition of the sodium current.

  • Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition and calculate the IC50 value.

Visualizations

Signaling_Pathways_Affected_by_Riluzole_Analogs cluster_VGSC_Inhibition Direct VGSC Inhibition cluster_Riluzole_Like_Effects Potential Riluzole-like Mechanisms VGSCs_IN_1 VGSCs_IN_1 VGSC Voltage-Gated Sodium Channel (e.g., Nav1.4) VGSCs_IN_1->VGSC Inhibits Glutamate_Release Glutamate Release VGSCs_IN_1->Glutamate_Release Inhibits ROS_Production Increased ROS Production VGSCs_IN_1->ROS_Production Cell_Cycle_Arrest Cell Cycle Arrest VGSCs_IN_1->Cell_Cycle_Arrest Na_Influx Na+ Influx VGSC->Na_Influx Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization GRM_Signaling Glutamate Receptor Signaling Glutamate_Release->GRM_Signaling Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway GRM_Signaling->PI3K_Akt_mTOR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway GRM_Signaling->Ras_Raf_MEK_ERK Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibits Cell_Proliferation Cell_Proliferation PI3K_Akt_mTOR->Cell_Proliferation Promotes Ras_Raf_MEK_ERK->Apoptosis Inhibits Ras_Raf_MEK_ERK->Cell_Proliferation Promotes ROS_Production->Apoptosis Induces Cell_Death Cell_Death Apoptosis->Cell_Death Leads to Cell_Cycle_Arrest->Cell_Death Contributes to

Caption: Potential signaling pathways affected by this compound.

Experimental_Workflow cluster_In_Vitro_Assays In Vitro Characterization cluster_Mechanism_Studies Mechanism of Action Details Cell_Line_Selection Select Cancer Cell Line Target_Validation Validate VGSC (Nav1.4) Expression (RT-PCR, Western Blot) Cell_Line_Selection->Target_Validation Dose_Response Determine IC50 (Cell Viability Assay) Target_Validation->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Electrophysiology Electrophysiology (Patch-Clamp) Mechanism_of_Action->Electrophysiology Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_of_Action->Signaling_Pathway_Analysis Further_Optimization Further Optimization & In Vivo Studies Signaling_Pathway_Analysis->Further_Optimization Inform

References

Validation & Comparative

Validating the Selectivity of VGSCs-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing the precise selectivity of a novel voltage-gated sodium channel (VGSC) inhibitor is a critical step in assessing its therapeutic potential and predicting its safety profile. This guide provides a framework for validating the selectivity of a hypothetical inhibitor, VGSCs-IN-1, by comparing it with established selective and non-selective agents. The methodologies and data presented herein offer a blueprint for rigorous preclinical evaluation.

Comparative Selectivity Profile

The cornerstone of validating a new VGSC inhibitor lies in quantifying its potency against a panel of VGSC subtypes. Of paramount importance is assessing its activity against Nav1.5, the primary cardiac sodium channel, and Nav1.4, the predominant subtype in skeletal muscle, to identify potential cardiotoxicity and neuromuscular side effects. A truly selective inhibitor will demonstrate significantly higher potency for its intended target over these and other off-target subtypes.

For the purpose of this guide, we will compare our hypothetical compound, this compound (a putative Nav1.7 inhibitor), with two known selective Nav1.7 inhibitors, PF-05089771 and GDC-0310, and two classic non-selective VGSC blockers, Phenytoin and Carbamazepine. The half-maximal inhibitory concentrations (IC50) are determined using whole-cell patch-clamp electrophysiology on cells expressing individual human Nav subtypes.

CompoundNav1.1 (IC50, nM)Nav1.2 (IC50, nM)Nav1.3 (IC50, nM)Nav1.4 (IC50, nM)Nav1.5 (IC50, nM)Nav1.6 (IC50, nM)Nav1.7 (IC50, nM)Nav1.8 (IC50, nM)
This compound (Hypothetical) 55012010,0009,500>25,00015010 >30,000
PF-0508977185011011,00010,00025,00016011 [1][2]>10,000[2]
GDC-0310202[3]38[3]-3.4[3]551[3]198[3]0.6 [3]-
PhenytoinBroad, non-selective inhibition across subtypes
CarbamazepineBroad, non-selective inhibition across subtypes

Note: Specific IC50 values for Phenytoin and Carbamazepine are not listed as they are known to be non-selective and their potency can be highly state-dependent, making direct IC50 comparisons less informative than for subtype-selective compounds.

Extended Off-Target Profiling

Beyond VGSC subtypes, a comprehensive selectivity validation should assess this compound against a broader panel of ion channels, receptors, and enzymes to unearth potential off-target liabilities.[4][5][6][7][8] This is often conducted through radioligand binding assays and enzymatic assays against a commercially available panel of targets.

Target FamilyRepresentative TargetsAssay Type
Potassium Channels hERG, KCNQ1/mink, Kir2.1Electrophysiology / Binding
Calcium Channels Cav1.2, Cav2.2, Cav3.2Electrophysiology / Binding
GPCRs Adrenergic, Dopaminergic, SerotonergicRadioligand Binding
Kinases Panel of representative kinases (e.g., Src, Abl, EGFR)Enzymatic Assays
Transporters SERT, DAT, NETRadioligand Binding

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation process. Below are methodologies for the key experiments cited.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique is used to measure the inhibitory effect of a compound on ion channel function directly.

Objective: To determine the IC50 of this compound on different human voltage-gated sodium channel subtypes.

Materials:

  • HEK-293 or CHO cells stably expressing the human VGSC subtype of interest (e.g., hNav1.7).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Patch pipettes (2-4 MΩ).

  • Patch-clamp amplifier and data acquisition system.

  • This compound and reference compounds.

Procedure:

  • Culture cells expressing the target VGSC subtype on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a single cell with a patch pipette filled with the internal solution.

  • Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).

  • Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential where most channels are in the resting state (e.g., -120 mV).

  • Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV).

  • Establish a stable baseline recording of the peak sodium current.

  • Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.

  • Record the peak sodium current at each concentration.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Radioligand Binding Assay

These assays determine a compound's ability to displace a known radioactive ligand from its binding site on a receptor or channel.

Objective: To assess the affinity of this compound for a panel of off-target receptors and ion channels.

Materials:

  • Cell membranes prepared from cells expressing the target of interest.

  • Specific radioligand for the target (e.g., [3H]-Dofetilide for hERG).

  • Assay buffer specific to the target.

  • This compound at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a multi-well plate, add cell membranes, the specific radioligand, and either buffer (for total binding), a high concentration of a known non-radioactive ligand (for non-specific binding), or this compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the concentration of this compound that inhibits 50% of the specific binding (IC50).

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Objective: To screen this compound for off-target kinase inhibition.

Materials:

  • Purified recombinant kinase.

  • Specific peptide or protein substrate for the kinase.

  • ATP.

  • Assay buffer.

  • This compound at various concentrations.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Luminometer.

Procedure:

  • In a multi-well plate, add the kinase, its substrate, and this compound or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value from the concentration-response curve.

Visualizing Workflows and Pathways

Clear visual representations of experimental processes and biological pathways are essential for communicating complex information.

G cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Data Analysis cell_culture Culture cells expressing a specific Nav subtype coverslip Plate cells on glass coverslips cell_culture->coverslip recording_chamber Place coverslip in recording chamber coverslip->recording_chamber pipette_approach Approach cell with patch pipette recording_chamber->pipette_approach giga_seal Form Giga-ohm seal pipette_approach->giga_seal whole_cell Rupture membrane for whole-cell access giga_seal->whole_cell record_baseline Record baseline sodium current whole_cell->record_baseline apply_compound Apply this compound record_baseline->apply_compound record_inhibition Record inhibited current apply_compound->record_inhibition calc_inhibition Calculate % inhibition record_inhibition->calc_inhibition dose_response Generate dose-response curve calc_inhibition->dose_response calc_ic50 Determine IC50 value dose_response->calc_ic50

Caption: Workflow for determining IC50 using patch-clamp electrophysiology.

G cluster_pathway Action Potential Propagation membrane Cell Membrane vgsc Voltage-Gated Sodium Channel (Nav1.7) Resting State Open State Inactivated State na_influx Na+ Influx vgsc:s->na_influx Allows depolarization Membrane Depolarization depolarization->vgsc:n Opens Channel ap_upstroke Action Potential Upstroke na_influx->ap_upstroke inhibitor This compound inhibitor->vgsc Binds and Stabilizes Inactivated State

Caption: Simplified signaling pathway of a voltage-gated sodium channel.

References

A Comparative Guide to Voltage-Gated Sodium Channel Inhibitors: VGSCs-IN-1 and Tetrodotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two distinct inhibitors of voltage-gated sodium channels (VGSCs): the synthetic small molecule VGSCs-IN-1 and the potent natural neurotoxin, tetrodotoxin (B1210768) (TTX). By examining their mechanisms of action, potency, selectivity, and the experimental protocols used to characterize them, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific scientific inquiries.

Introduction to VGSCs, this compound, and Tetrodotoxin

Voltage-gated sodium channels are crucial transmembrane proteins that facilitate the rapid influx of sodium ions into excitable cells like neurons, muscle cells, and endocrine cells, thereby initiating and propagating action potentials. Their fundamental role in cellular excitability makes them a key target for a wide array of therapeutic agents and a subject of intense research.

This compound is a synthetic compound, identified as a 2-piperazine analog of riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS).[1][2] It has been investigated for its inhibitory effects on VGSCs, with a particular focus on the skeletal muscle isoform, Nav1.4.[1][3]

Tetrodotoxin (TTX) is a potent neurotoxin found in various marine and terrestrial animals, most famously the pufferfish. It is a highly selective and powerful blocker of the ion-conducting pore of most VGSC subtypes, making it an invaluable pharmacological tool for isolating and studying these channels.[4]

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between this compound and tetrodotoxin lies in their mechanism of action and binding site on the VGSC alpha subunit.

This compound , being an analog of riluzole, is presumed to act intracellularly, similar to local anesthetics.[3][5] Docking studies suggest that it binds within the inner pore of the channel, at a site overlapping with the local anesthetic receptor.[3] This intracellular binding site means the compound must first cross the cell membrane to exert its effect. A key characteristic of compounds acting at this site is often state-dependent inhibition , meaning their blocking potency is influenced by the conformational state of the channel (resting, open, or inactivated). This compound exhibits use-dependent or phasic block , where its inhibitory effect is enhanced with repeated channel activation, such as during high-frequency firing of neurons or muscle cells.[1][3] This is because the drug has a higher affinity for the open and inactivated states of the channel, which are more prevalent during repetitive stimulation.

Tetrodotoxin , in stark contrast, binds to a well-defined receptor site on the extracellular side of the VGSC, at the outer vestibule of the pore.[4] Its guanidinium (B1211019) group mimics a hydrated sodium ion, allowing it to lodge itself in the selectivity filter and physically occlude the pore, thereby preventing sodium ion permeation. This extracellular binding means TTX does not need to enter the cell to be effective. Its block is generally considered to be voltage-independent and not significantly use-dependent under most physiological conditions, although some studies have reported a modest use-dependent effect at hyperpolarized potentials.

Fig. 1: Binding sites of TTX and this compound on the VGSC.

Quantitative Comparison of Potency and Selectivity

The potency of VGSC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity of a compound refers to its differential potency for various VGSC subtypes.

This compound has been primarily characterized on the human Nav1.4 channel, the main VGSC in skeletal muscle.[1][3] It displays a notable difference in potency between its tonic block (inhibition of the channel at rest, measured at a low stimulation frequency) and its phasic block (the enhanced inhibition observed during high-frequency stimulation).

CompoundChannel SubtypeTonic Block IC50 (0.1 Hz)Phasic Block IC50 (10 Hz)
This compound hNav1.441.7 µM[1][3]16.4 µM[1][3]
Riluzole (parent compound) hNav1.430.2 µM[1][3]25.4 µM[1][3]

Table 1: Potency of this compound and its parent compound, Riluzole, on the hNav1.4 channel.

Limited data is available on the selectivity of this compound. One study showed that at a concentration of 100 µM, it had a less pronounced effect on Nav1.7 channels compared to Nav1.4, suggesting some degree of selectivity.[1] However, a comprehensive selectivity profile across all VGSC subtypes has not been published.

Tetrodotoxin is renowned for its high potency and selectivity for a subset of VGSC isoforms, often referred to as TTX-sensitive (TTX-S) channels. The cardiac (Nav1.5) and some peripheral sensory neuron channels (Nav1.8, Nav1.9) are notably less sensitive, and are thus termed TTX-resistant (TTX-R).

CompoundChannel SubtypeIC50
Tetrodotoxin hNav1.14.1 nM
hNav1.214 nM
hNav1.35.3 nM
hNav1.47.6 nM
hNav1.5≥ 1 µM (TTX-Resistant)
hNav1.62.3 nM
hNav1.736 nM
hNav1.8≥ 1 µM (TTX-Resistant)
hNav1.9≥ 1 µM (TTX-Resistant)

Table 2: Potency and Selectivity of Tetrodotoxin across various human VGSC subtypes. (Data compiled from multiple sources).

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The gold standard for characterizing the activity of compounds on VGSCs is the whole-cell patch-clamp technique . This method allows for the direct measurement of ion currents flowing through the channels in the membrane of a single cell while controlling the membrane voltage.

General Protocol for Whole-Cell Patch-Clamp Recording

This protocol outlines the fundamental steps for measuring VGSC currents in a heterologous expression system (e.g., HEK293 cells transfected with a specific VGSC subtype).

1. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing the human VGSC subtype of interest (e.g., hNav1.4).

  • Plate the cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

3. Recording Procedure:

  • Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Pull a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution.

  • Using a micromanipulator, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

  • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration, which allows electrical access to the cell's interior.

  • Set the amplifier to voltage-clamp mode and hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

Protocol for Measuring Tonic and Phasic (Use-Dependent) Block

To differentiate between tonic and phasic inhibition, specific voltage protocols are applied:

1. Tonic Block Measurement:

  • From the holding potential of -120 mV, apply a short depolarizing pulse (e.g., 20 ms (B15284909) to -10 mV) at a very low frequency (e.g., 0.1 Hz, or one pulse every 10 seconds).

  • After establishing a stable baseline current, perfuse the external solution containing the test compound (e.g., this compound) at various concentrations.

  • The reduction in the peak inward sodium current in the presence of the compound, relative to the baseline, represents the tonic block.

  • Construct a dose-response curve to calculate the IC50 for tonic inhibition.

2. Phasic (Use-Dependent) Block Measurement:

  • From the same holding potential (-120 mV), apply a train of depolarizing pulses (e.g., 20 ms to -10 mV) at a higher frequency (e.g., 10 Hz).

  • The current will typically decrease with each pulse in the train as the compound binds to the open and inactivated channels.

  • The use-dependent block is the difference between the block observed on the first pulse (tonic block) and the steady-state block achieved at the end of the pulse train.

  • A dose-response curve for the steady-state block at the end of the train is used to calculate the IC50 for phasic inhibition.

Experimental Workflow for Measuring Tonic and Phasic Block cluster_workflow Whole-Cell Patch-Clamp start Prepare Transfected Cells establish_wc Establish Whole-Cell Configuration start->establish_wc tonic_protocol Apply Tonic Block Protocol (Low Frequency, e.g., 0.1 Hz) establish_wc->tonic_protocol phasic_protocol Apply Phasic Block Protocol (High Frequency, e.g., 10 Hz) establish_wc->phasic_protocol apply_compound_tonic Apply this compound tonic_protocol->apply_compound_tonic record_tonic Record Tonic Block apply_compound_tonic->record_tonic analyze Analyze Data (Calculate IC50) record_tonic->analyze apply_compound_phasic Apply this compound phasic_protocol->apply_compound_phasic record_phasic Record Phasic Block apply_compound_phasic->record_phasic record_phasic->analyze

Fig. 2: Workflow for determining tonic and phasic block of VGSCs.

Summary and Conclusion

This compound and tetrodotoxin represent two extremes in the landscape of voltage-gated sodium channel inhibitors. Their distinct properties make them suitable for different research applications.

FeatureThis compoundTetrodotoxin
Source SyntheticNatural Toxin
Binding Site Intracellular (putative)Extracellular Pore
Mechanism State-dependent inhibitionPore block
Use-Dependence Yes (Phasic Block)Minimal
Potency (Nav1.4) Micromolar (µM)Nanomolar (nM)
Selectivity Limited data, some selectivity for Nav1.4 over Nav1.7High selectivity for TTX-S vs. TTX-R isoforms

Choose this compound when:

  • Investigating use-dependent or state-dependent mechanisms of VGSC inhibition.

  • Studying the intracellular binding sites for local anesthetic-like drugs.

  • A micromolar potency is sufficient for the experimental goals.

  • The research focuses specifically on the Nav1.4 subtype.

Choose Tetrodotoxin when:

  • A highly potent and selective block of TTX-sensitive VGSCs is required.

  • The goal is to eliminate the contribution of most VGSCs to a physiological process.

  • A voltage-independent blocker is necessary to avoid confounding effects on channel gating.

  • Differentiating between TTX-sensitive and TTX-resistant channel activity is the primary objective.

Comparative Logic: this compound vs. Tetrodotoxin cluster_comparison Decision Framework start Research Goal use_dependence Investigate Use-Dependence? start->use_dependence selectivity Need High Potency & Broad TTX-S Selectivity? start->selectivity binding_site Targeting Intracellular vs. Extracellular Site? start->binding_site use_dependence->selectivity No vgsc_in_1 Use this compound use_dependence->vgsc_in_1 Yes selectivity->binding_site No ttx Use Tetrodotoxin selectivity->ttx Yes binding_site->vgsc_in_1 Intracellular binding_site->ttx Extracellular

Fig. 3: Decision tree for selecting between this compound and TTX.

This guide highlights the critical differences between this compound and tetrodotoxin. While TTX remains an unparalleled tool for its potent and selective blockade of the channel pore, this compound offers a valuable probe for studying the more nuanced mechanisms of state-dependent inhibition, a hallmark of many clinically relevant drugs. The choice between these two compounds will ultimately depend on the specific scientific question being addressed.

References

Navigating the Landscape of Nav1.7 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical, genetically validated target for the development of novel analgesics. Its preferential expression in peripheral nociceptive neurons positions it as a key player in the pain signaling pathway, and loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to perceive pain.[1][2] This has spurred extensive research into selective Nav1.7 inhibitors as a promising therapeutic strategy for a variety of pain states.

This guide provides a comparative overview of the efficacy of different classes of Nav1.7 inhibitors. Due to the absence of publicly available data for a specific compound designated "VGSCs-IN-1," this document serves as a framework, comparing representative molecules from well-established chemical classes. The provided data, protocols, and visualizations are intended to offer a benchmark for evaluating new chemical entities in this competitive landscape.

In Vitro Efficacy: Potency and Selectivity

A crucial aspect of developing a successful Nav1.7 inhibitor is achieving high potency for the target channel while maintaining selectivity against other voltage-gated sodium channel isoforms to minimize off-target effects. The following tables summarize the half-maximal inhibitory concentrations (IC50) for selected Nav1.7 inhibitors, showcasing the diversity in potency and selectivity profiles across different chemical classes. Lower IC50 values are indicative of greater potency.

Table 1: Comparative In Vitro Potency of Selected Nav1.7 Inhibitors (Small Molecules)

Compound Name/ClasshNav1.7 IC50 (nM)Selectivity NotesReference(s)
Aryl Sulfonamide (e.g., PF-05089771) ~11Highly selective against other Nav subtypes.[3]
Acyl Sulfonamide (e.g., GDC-0276) 0.6Potent and selective, with long residence time on the channel.[4][5]
State-Independent (e.g., Siteone Cmpd [I]) 39 (human)Binds to the extracellular pore (site 1) and shows broad selectivity over other Nav channels (>100,000 nM).[6]
TC-N 1752 0.17 µM (170 nM)State-dependent inhibitor.[7]

Table 2: Comparative In Vitro Potency of Selected Nav1.7 Inhibitors (Peptide Toxins)

Compound NamehNav1.7 IC50 (nM)Selectivity NotesReference(s)
Ssm6a (Centipede Venom) ~10Potent and selective against other human Nav subtypes.[8]
sTsp1a (Spider Venom) 10.345-fold selectivity over hNav1.1 and >100-fold over hNav1.3-hNav1.6 and Nav1.8.[9]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams illustrate the role of Nav1.7 in pain signaling and a typical workflow for identifying and characterizing novel inhibitors.

Nav1_7_Pain_Signaling_Pathway cluster_Nociceptor Peripheral Nociceptor cluster_CNS Central Nervous System (CNS) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Receptors Transducer Receptors (e.g., TRPV1) Noxious_Stimuli->Receptors Depolarization Membrane Depolarization Receptors->Depolarization Nav1_7 Nav1.7 Activation (Threshold Amplification) Depolarization->Nav1_7 Action_Potential Action Potential Generation Nav1_7->Action_Potential Nav1_8 Nav1.8 Activation (Upstroke) Action_Potential->Nav1_8 Propagation Signal Propagation to CNS Nav1_8->Propagation Spinal_Cord Spinal Cord (Dorsal Horn) Propagation->Spinal_Cord Neurotransmitter Release Brain Brain Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception

Figure 1. Role of Nav1.7 in the nociceptive signaling pathway.

Experimental_Workflow Start Compound Library HTS High-Throughput Screening (HTS) (e.g., Fluorescence-based assays) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Electrophysiology Automated Patch Clamp (APC) Primary screen for Nav1.7 activity Hit_ID->Electrophysiology Primary Hits Potency_Selectivity Manual Patch Clamp IC50 determination on Nav channel panel Electrophysiology->Potency_Selectivity Confirmed Hits Lead_Selection Lead Selection Potency_Selectivity->Lead_Selection In_Vivo In Vivo Efficacy Models (e.g., CFA, Neuropathic Pain Models) Lead_Selection->In_Vivo Lead Compounds PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) In_Vivo->PK_PD Candidate Candidate Nomination PK_PD->Candidate

Figure 2. Workflow for Nav1.7 inhibitor discovery and validation.

Experimental Protocols

The gold standard for characterizing the potency and mechanism of action of Nav1.7 inhibitors is the whole-cell patch-clamp electrophysiology assay. This technique allows for the direct measurement of ion channel activity.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7

Objective: To determine the concentration of an inhibitor that produces a half-maximal block (IC50) of the Nav1.7 current and to assess its state-dependence.

Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.7 channel (hNav1.7).

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Methodology:

  • Cell Preparation: Cells are cultured to 70-80% confluency and then harvested for recording.

  • Recording: Whole-cell voltage-clamp recordings are performed using an automated (e.g., SyncroPatch 768PE) or manual patch-clamp setup.[10][11]

  • Voltage Protocol: To assess state-dependent inhibition, various voltage protocols are employed.[7]

    • Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses to depolarizing potentials (e.g., 0 mV) are applied to elicit Nav1.7 currents.

    • Inactivated State Inhibition: To favor the inactivated state, cells are held at a more depolarized potential (e.g., -40 mV or the experimentally determined Vhalf of inactivation).

  • Compound Application: A baseline current is established before the application of the test compound at various concentrations. The compound is perfused until a steady-state block is achieved.

  • Data Analysis: The peak inward current before and after compound application is measured. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

Preclinical In Vivo Efficacy

Translating in vitro potency to in vivo analgesic efficacy is a significant challenge in the development of Nav1.7 inhibitors.[3][12] Various animal models are used to assess the potential of these compounds to treat different pain modalities.

Table 3: Overview of Preclinical Pain Models for Nav1.7 Inhibitor Evaluation

Pain ModelDescriptionTypical ReadoutsReference(s)
Formalin-Induced Inflammatory Pain Subcutaneous injection of formalin into the paw induces a biphasic pain response (acute neurogenic and persistent inflammatory).Paw licking/flinching time.[8]
Complete Freund's Adjuvant (CFA) Injection of CFA into the paw induces a robust and sustained inflammatory response.Thermal hyperalgesia, mechanical allodynia.[13]
Chronic Constriction Injury (CCI) Loose ligation of the sciatic nerve creates a model of neuropathic pain.Mechanical allodynia, thermal hyperalgesia.[14]
Inherited Erythromelalgia (IEM) Model Transgenic mice expressing a gain-of-function hNav1.7 mutation are used to assess target engagement.Aconitine-induced flinching/licking.[4]

Conclusion

The development of selective Nav1.7 inhibitors remains a highly pursued goal for non-opioid pain therapy. While numerous compounds have shown promising preclinical data, clinical success has been elusive, highlighting the complexities of translating in vitro findings to human pain relief.[12] This guide provides a foundational comparison of different classes of Nav1.7 inhibitors, emphasizing the critical importance of potency, selectivity, and robust preclinical evaluation. As new compounds like "this compound" emerge, they can be benchmarked against the data and methodologies presented here to better understand their therapeutic potential and position within the evolving landscape of pain research.

References

Validating Novel Voltage-Gated Sodium Channel Inhibitors in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data for a compound specifically named "VGSCs-IN-1" is not available. This guide has been created as a template, using data from well-established voltage-gated sodium channel (VGSC) inhibitors to illustrate the principles and methodologies for preclinical validation in animal models. The data and protocols presented here are for exemplary purposes and should be adapted for the specific compound under investigation.

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[1][2][3] Dysregulation of these channels is implicated in a variety of disorders, including epilepsy, neuropathic pain, and cardiac arrhythmias, making them a key target for drug development.[4][5][6] The preclinical validation of novel VGSC inhibitors in animal models is a critical step in assessing their therapeutic potential.

This guide provides a comparative framework for evaluating a novel VGSC inhibitor, referred to here as "Compound X," against standard-of-care alternatives in relevant animal models of epilepsy and neuropathic pain.

Comparative Efficacy in Animal Models

The following tables summarize the efficacy of Compound X in comparison to established VGSC inhibitors in two common animal models: the Maximal Electroshock (MES) model for epilepsy and the Spared Nerve Injury (SNI) model for neuropathic pain.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Model

CompoundRoute of AdministrationTime of Test (Post-Dose)ED₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)
Compound X Oral60 min158.5
CarbamazepineOral60 min8.87.9
LamotrigineOral120 min4.710.2
PhenytoinOral60 min9.56.8

ED₅₀: Median effective dose required to protect 50% of animals from MES-induced seizures. A lower ED₅₀ indicates higher potency. Protective Index: Ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). A higher protective index suggests a better safety margin.

Table 2: Anti-Allodynic Effects in the Spared Nerve Injury (SNI) Model of Neuropathic Pain

CompoundRoute of AdministrationPaw Withdrawal Threshold (g) at 2h Post-DoseMinimum Effective Dose (MED) (mg/kg)
Compound X Intraperitoneal12.510
GabapentinIntraperitoneal10.830
PregabalinIntraperitoneal11.510
AmitriptylineIntraperitoneal9.710

Paw Withdrawal Threshold: The force in grams at which the animal withdraws its paw in response to a stimulus. A higher threshold indicates a reduction in pain sensitivity (allodynia). MED: The lowest dose of the compound that produces a statistically significant analgesic effect.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are the protocols for the key experiments cited.

Maximal Electroshock (MES) Seizure Model

This model is widely used to screen for anticonvulsant activity and is indicative of a compound's ability to prevent the spread of seizures.

1. Animals: Male Sprague-Dawley rats (200-250g). 2. Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water. 3. Drug Administration: Compound X and reference drugs are administered orally (p.o.) via gavage. The vehicle control is typically a 0.5% methylcellulose (B11928114) solution. 4. MES Induction: At the time of peak drug effect (determined from pharmacokinetic studies), a corneal electrode is used to deliver an electrical stimulus (50 mA, 60 Hz for 0.2 seconds). 5. Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this endpoint. 6. Data Analysis: The ED₅₀ is calculated using the log-probit method.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a well-established model of peripheral neuropathic pain that results in long-lasting mechanical allodynia.[7]

1. Animals: Male C57BL/6 mice (20-25g). 2. Surgical Procedure: Under isoflurane (B1672236) anesthesia, the left sciatic nerve is exposed. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact. 3. Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The 50% paw withdrawal threshold is determined using the up-down method. Baseline measurements are taken before surgery. 4. Drug Administration: After the development of stable allodynia (typically 7-14 days post-surgery), compounds are administered intraperitoneally (i.p.). 5. Endpoint: Paw withdrawal thresholds are measured at various time points after drug administration to determine the peak anti-allodynic effect. 6. Data Analysis: Data are expressed as the mean paw withdrawal threshold (in grams) ± SEM. Statistical significance is determined using a one-way ANOVA followed by a post-hoc test.

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams are provided to visualize the underlying mechanism of action and the experimental process.

VGSC_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion_in Na+ Ions VGSC->Na_ion_in Na_ion_out Na+ Ions Na_ion_out->VGSC Influx Depolarization Membrane Depolarization & Action Potential Na_ion_in->Depolarization Causes CompoundX Compound X (VGSC Inhibitor) CompoundX->VGSC Blocks

Caption: Mechanism of VGSC Inhibition by Compound X.

Preclinical_Workflow cluster_animal_model Animal Model Induction cluster_drug_admin Drug Administration cluster_assessment Efficacy Assessment MES_Model MES Model (Epilepsy) CompoundX_Admin Compound X MES_Model->CompoundX_Admin Reference_Admin Reference Drugs MES_Model->Reference_Admin Vehicle_Admin Vehicle Control MES_Model->Vehicle_Admin SNI_Model SNI Model (Neuropathic Pain) SNI_Model->CompoundX_Admin SNI_Model->Reference_Admin SNI_Model->Vehicle_Admin Seizure_Assessment Seizure Threshold/ Incidence CompoundX_Admin->Seizure_Assessment Pain_Assessment Paw Withdrawal Threshold CompoundX_Admin->Pain_Assessment Reference_Admin->Seizure_Assessment Reference_Admin->Pain_Assessment Vehicle_Admin->Seizure_Assessment Vehicle_Admin->Pain_Assessment Data_Analysis Data Analysis & Comparison Seizure_Assessment->Data_Analysis Pain_Assessment->Data_Analysis

Caption: Workflow for Preclinical Efficacy Testing.

References

A Comparative Guide to the On-Target Effects of VGSCs-IN-1 and Other Voltage-Gated Sodium Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target effects of VGSCs-IN-1 and other well-characterized voltage-gated sodium channel (VGSC) inhibitors. The information presented herein is intended to assist researchers in evaluating the performance of these compounds in preclinical studies.

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them important therapeutic targets. This compound is a known inhibitor of VGSCs, identified as a 2-piperazine analog of Riluzole, with notable activity against the Nav1.4 subtype. This guide will compare its profile with that of other established VGSC inhibitors: Riluzole, Tetrodotoxin (B1210768) (TTX), and Carbamazepine.

Quantitative Comparison of Inhibitor Potency

The on-target effect of a VGSC inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) against specific VGSC subtypes. The following table summarizes the available IC50 data for this compound and selected alternative inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the holding potential and stimulation frequency used in the electrophysiological recordings.

InhibitorNav1.1 (IC50)Nav1.2 (IC50)Nav1.3 (IC50)Nav1.4 (IC50)Nav1.5 (IC50)Nav1.6 (IC50)Nav1.7 (IC50)Nav1.8 (IC50)
This compound Data not availableData not availableData not availablePotent BlockerData not availableData not availableData not availableData not available
Riluzole ~50 µMData not availableData not available~50 µM (hyperexcitable state: ~0.9µM)[1]2.3 µM[2]Data not availableData not availableData not available
Tetrodotoxin (TTX) 4.1 nM[3]14 nM[3]5.3 nM[3]7.6 nM[3]>1000 nM[3]2.3 nM[3]36 nM[3]>1000 nM
Carbamazepine >100 µM>100 µM86.74 µM45.76 µM22.92 µM>100 µM46.72 µM>100 µM

Note: The potency of this compound against Nav1.4 is documented, though a specific public domain IC50 value was not available in the reviewed literature. Riluzole's potency against Nav1.4 is state-dependent, showing higher affinity in hyperexcitable states[1]. Tetrodotoxin is a potent blocker of most TTX-sensitive (TTX-s) Nav subtypes, while Nav1.5 and Nav1.8 are TTX-resistant (TTX-r)[3]. Carbamazepine generally exhibits lower potency compared to TTX.

Experimental Protocols

The determination of on-target effects for VGSC inhibitors predominantly relies on the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion channel activity in response to a test compound.

Key Experimental Protocol: Whole-Cell Patch-Clamp Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific voltage-gated sodium channel subtype heterologously expressed in a mammalian cell line (e.g., HEK293 cells).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human Nav subtype of interest (e.g., Nav1.4).

  • External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjusted to pH 7.3 with CsOH.

  • Test Compound: this compound or other inhibitors, dissolved in the external solution at various concentrations.

  • Patch-clamp rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the target Nav subtype on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Protocol: Clamp the cell membrane at a holding potential of -100 mV. Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • Compound Application: Perfuse the recording chamber with the external solution containing a known concentration of the test compound.

  • Data Acquisition: Record the sodium current before (control) and after the application of the test compound.

  • Dose-Response Analysis: Repeat steps 7 and 8 with a range of compound concentrations.

  • IC50 Calculation: Plot the percentage of current inhibition as a function of compound concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the context of VGSC inhibition, the following diagrams illustrate the general signaling pathway of voltage-gated sodium channels and a typical experimental workflow for confirming on-target effects.

VGSC_Signaling_Pathway cluster_membrane Cell Membrane VGSC VGSC (Voltage-Gated Sodium Channel) Na_in Na+ (intracellular) VGSC->Na_in Influx Na_out Na+ (extracellular) Na_out->VGSC AP Action Potential Propagation Na_in->AP Depolarization Membrane Depolarization Depolarization->VGSC Opens Inhibitor VGSC Inhibitor (e.g., this compound) Inhibitor->VGSC Blocks

VGSC Signaling Pathway

Experimental_Workflow A Cell Culture (HEK293 cells expressing Nav subtype) B Whole-Cell Patch-Clamp (Establish GΩ seal and whole-cell configuration) A->B C Record Baseline Current (Apply voltage protocol) B->C D Apply VGSC Inhibitor (Perfuse with known concentration) C->D E Record Inhibited Current (Same voltage protocol) D->E F Repeat for Multiple Concentrations (Dose-response) E->F G Data Analysis (Calculate % inhibition) F->G H IC50 Determination (Fit to Hill equation) G->H

Experimental Workflow for IC50 Determination

References

A Comparative Analysis of VGSCs-IN-1 and Standard of Care Voltage-Gated Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel voltage-gated sodium channel (VGSC) inhibitor, VGSCs-IN-1, and established standard of care drugs that target VGSCs. Due to the limited availability of public data on this compound, this document serves as a framework, presenting data for standard of care drugs and outlining the experimental methodologies required for a comprehensive comparison.

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[1][2][3] Their dysfunction is implicated in a variety of disorders, making them a key target for therapeutic intervention in conditions such as epilepsy, neuropathic pain, and cardiac arrhythmias.[3][4] This guide will focus on a comparison with three well-established VGSC blockers: Carbamazepine, Lidocaine (B1675312), and Flecainide.

Mechanism of Action: An Overview

Most VGSC blockers function by binding to the channel and stabilizing its inactive state. This prevents the rapid influx of sodium ions that is necessary for the depolarization phase of an action potential.[4][5][6]

Carbamazepine, for instance, preferentially binds to voltage-gated sodium channels in their inactive conformation, which effectively prevents repetitive and sustained firing of an action potential.[5][6] This mechanism is central to its efficacy as an anticonvulsant.[5][6][7] Similarly, Lidocaine and Flecainide also block the fast-inward sodium current, thereby slowing the upstroke of the cardiac action potential.[8][9][10]

Below is a generalized signaling pathway for VGSC inhibition.

VGSC_Inhibition_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx VGSC->Na_in Conducts Na+ Action_Potential Action Potential Propagation Na_in->Action_Potential Na_out Na+ (Extracellular) Na_out->VGSC Opens on Depolarization Depolarization Membrane Depolarization Depolarization->VGSC Inhibitor VGSC Inhibitor (e.g., this compound) Inhibitor->VGSC Blocks Channel

Caption: Generalized signaling pathway of VGSC inhibition.

Comparative Efficacy and Selectivity

A crucial aspect of any VGSC inhibitor is its efficacy in relevant disease models and its selectivity for different VGSC subtypes. The following table summarizes key quantitative data for the standard of care drugs. Data for this compound would be populated here following experimental evaluation.

ParameterThis compoundCarbamazepineLidocaineFlecainide
Primary Indication(s) To be determinedEpilepsy, Neuropathic Pain[5][11]Local Anesthesia, Cardiac Arrhythmia[8][12]Cardiac Arrhythmia[9][13]
Target VGSC Subtype(s) To be determinedPrimarily neuronal VGSCsMultiple subtypesNav1.5 in the heart[9]
IC₅₀ (Binding Affinity) To be determinedVaries by subtype and stateVaries by subtype and stateVaries by subtype and state
In Vivo Efficacy Model To be determinede.g., Maximal Electroshock Seizure (MES) test (rodents)e.g., Corneal anesthesia (rabbits)e.g., Ventricular tachycardia model (canine)
Observed Efficacy To be determinedEffective in focal and generalized seizures[5]Effective local anesthetic and Class Ib antiarrhythmic[8][12]Effective Class Ic antiarrhythmic[9][10]

Pharmacokinetic and Safety Profiles

The clinical utility of a drug is heavily dependent on its pharmacokinetic properties and safety profile. Below is a comparison of these parameters for the selected standard of care drugs.

ParameterThis compoundCarbamazepineLidocaineFlecainide
Bioavailability (Oral) To be determined~75-85%~35%[12]>90%
Protein Binding To be determined70-80%[5]60-80%[12]~40%
Metabolism To be determinedHepatic (CYP3A4), active metabolite[5][7]Hepatic (CYP3A4), active metabolite[12][14]Hepatic
Elimination Half-life To be determined12-17 hours (repeated dosing)[5]1.5-2 hours~20 hours
Common Side Effects To be determinedDizziness, drowsiness, ataxia, nausea[5]Drowsiness, dizziness, confusion[12]Dizziness, visual disturbances, dyspnea[9]
Black Box Warnings To be determinedSerious dermatologic reactions, aplastic anemia, agranulocytosisNoneIncreased mortality in patients with recent myocardial infarction[9]

Experimental Protocols

To facilitate a direct comparison of this compound with these standards, the following experimental protocols are recommended.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Assay

This assay is fundamental for characterizing the inhibitory effect of a compound on specific VGSC subtypes.

Objective: To determine the potency (IC₅₀) and mechanism of inhibition (state-dependence) of this compound on various VGSC α-subunits (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7) expressed heterologously in a cell line (e.g., HEK293 cells).

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the human VGSC α-subunit of interest and auxiliary β-subunits.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection.

  • Voltage Protocols:

    • Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) and depolarizing pulses (e.g., to -10 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. The test compound is perfused at increasing concentrations to determine the concentration-dependent block of the peak current.

    • Use-Dependent Block: To assess the block of the open/inactivated state, a train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz). The reduction in current amplitude over the pulse train indicates use-dependent block.

  • Data Analysis: Concentration-response curves are fitted to the Hill equation to determine the IC₅₀ value for tonic and use-dependent block.

Patch_Clamp_Workflow Start Start: Transfected Cells (e.g., HEK293 with Nav1.x) Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Hold Hold Cell at -120 mV Patch->Hold Pulse Apply Voltage Protocol (e.g., Depolarizing Pulses) Hold->Pulse Record Record Sodium Current (I_Na) Pulse->Record Perfuse Perfuse with This compound Record->Perfuse Repeat at multiple concentrations Analyze Analyze Data: - Tonic Block (IC50) - Use-Dependent Block Record->Analyze Perfuse->Pulse End End: Characterize Inhibitory Profile Analyze->End

Caption: Experimental workflow for a whole-cell patch-clamp assay.

In Vivo Efficacy Model: Spared Nerve Injury (SNI) Model for Neuropathic Pain

This model is widely used to assess the analgesic potential of compounds in a setting of neuropathic pain, a key indication for many VGSC inhibitors.

Objective: To evaluate the efficacy of this compound in reversing mechanical allodynia in a rat model of neuropathic pain.

Methodology:

  • Surgery: Under anesthesia, the tibial and common peroneal nerves of adult rats are ligated and transected, leaving the sural nerve intact. This procedure induces hypersensitivity in the lateral plantar surface of the paw.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is measured before surgery (baseline) and at set time points post-surgery (e.g., days 7, 14, 21).

  • Drug Administration: Once stable allodynia is established, this compound, a vehicle control, and a positive control (e.g., Carbamazepine or Gabapentin) are administered (e.g., via oral gavage or intraperitoneal injection).

  • Post-Dose Assessment: Paw withdrawal thresholds are reassessed at various time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the magnitude and duration of the anti-allodynic effect.

  • Data Analysis: The paw withdrawal thresholds for the different treatment groups are compared using appropriate statistical tests (e.g., ANOVA).

Conclusion

While this compound is a compound of interest for the modulation of voltage-gated sodium channels, a comprehensive understanding of its therapeutic potential requires rigorous comparative studies against established drugs like Carbamazepine, Lidocaine, and Flecainide. The data and protocols presented in this guide provide a framework for such an evaluation. By systematically assessing the efficacy, selectivity, pharmacokinetics, and safety profile of this compound using standardized assays, the research and drug development community can accurately determine its potential advantages and position it within the landscape of VGSC-targeting therapies.

References

A Comparative Guide to VGSCs-IN-1 as a Research Tool for Studying Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of VGSCs-IN-1, a novel inhibitor of voltage-gated sodium channels (VGSCs), against established research tools. The information presented herein is intended to assist researchers in making informed decisions about the most suitable compounds for their experimental needs.

Introduction to this compound

This compound is a 2-piperazine analog of Riluzole, identified as a potent inhibitor of human voltage-gated sodium channels, with notable blocking activity against the Nav1.4 subtype.[1] Its development was aimed at improving the use-dependent inhibition of skeletal muscle sodium channels.[2] Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells and have been implicated in various physiological and pathological processes, including those in non-excitable cells like cancer cells.[3][4] The validation of new research tools like this compound is critical for advancing our understanding of VGSC function and for the development of novel therapeutics.

Comparative Performance Data

The following tables summarize the inhibitory potency (IC50) of this compound and other well-characterized VGSC inhibitors against the human Nav1.4 channel. This subtype is predominantly expressed in skeletal muscle.[5]

Table 1: Inhibitory Potency (IC50) against hNav1.4

CompoundConditionIC50 (µM)Reference
This compound Tonic Block (0.1 Hz)12.3[2]
Phasic Block (10 Hz)6.7[2]
Riluzole Tonic Block (0.1 Hz)9.8[2]
Phasic Block (10 Hz)7.9[2]
Tetrodotoxin (B1210768) (TTX) -0.0171[6][7]
Saxitoxin (B1146349) (STX) -0.0028[6][7]

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of inhibitor potency. The following protocol is based on the methods used to characterize this compound and its parent compound, Riluzole.[2]

Whole-Cell Patch-Clamp Electrophysiology

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are transiently transfected with the cDNA encoding the human Nav1.4 α-subunit.

  • Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Electrophysiological recordings are performed 24-48 hours post-transfection.

2. Electrophysiological Recordings:

  • Whole-cell sodium currents are recorded using an patch-clamp amplifier.

  • The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose (pH adjusted to 7.4 with NaOH).

  • The intracellular (pipette) solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Patch pipettes are pulled from borosilicate glass to a resistance of 2-5 MΩ.

3. Voltage-Clamp Protocols:

  • Tonic Block: Sodium currents are elicited by a 50 ms (B15284909) depolarization to -30 mV from a holding potential of -120 mV, applied at a frequency of 0.1 Hz.

  • Phasic (Use-Dependent) Block: A train of 20 depolarizing pulses to -30 mV (20 ms duration) is applied at a frequency of 10 Hz from a holding potential of -120 mV.

  • The IC50 values are determined by fitting the concentration-response data with the Hill equation.

Signaling Pathways and Experimental Visualization

To aid in the conceptual understanding of VGSC function and the experimental approach to their study, the following diagrams are provided.

VGSC_Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx VGSC->Na_in Allows Depolarization Membrane Depolarization Na_in->Depolarization Further Depolarizes Depolarization->VGSC Activates Action_Potential Action Potential Propagation Depolarization->Action_Potential Downstream Downstream Cellular Responses (e.g., Muscle Contraction, Neurotransmitter Release) Action_Potential->Downstream Inhibitor VGSC Inhibitor (e.g., this compound) Inhibitor->VGSC Blocks

VGSC Signaling Pathway

The diagram above illustrates the central role of VGSCs in cellular excitability. Membrane depolarization activates the channel, leading to sodium influx, which further depolarizes the membrane and propagates an action potential. This ultimately results in various downstream cellular responses. VGSC inhibitors, such as this compound, act by blocking the channel and preventing this cascade.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture (HEK293) Transfection Transfection with Nav1.4 cDNA Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Setup Transfection->Patch_Clamp Voltage_Protocol Apply Voltage Protocols (0.1 Hz & 10 Hz) Patch_Clamp->Voltage_Protocol Record_Current Record Sodium Currents Voltage_Protocol->Record_Current Data_Analysis Measure Current Amplitude Record_Current->Data_Analysis Dose_Response Construct Dose-Response Curve Data_Analysis->Dose_Response IC50_Calc Calculate IC50 (Hill Equation) Dose_Response->IC50_Calc Drug_Application Apply Different Concentrations of Inhibitor Drug_Application->Record_Current

Electrophysiology Workflow for IC50 Determination

This workflow outlines the key steps in determining the IC50 value of a VGSC inhibitor using whole-cell patch-clamp electrophysiology. The process involves preparing cells expressing the target channel, recording ionic currents under voltage-clamp conditions in the presence of varying concentrations of the inhibitor, and subsequent data analysis to determine the inhibitory potency.

Discussion and Conclusion

This compound demonstrates potent inhibition of the human Nav1.4 channel, with slightly improved use-dependent (phasic) block compared to its parent compound, Riluzole.[2] This characteristic suggests that this compound may be a valuable tool for studying the activity of VGSCs in states of high-frequency firing, which are often associated with pathological conditions.

In comparison to the classical VGSC blockers, Tetrodotoxin and Saxitoxin, this compound exhibits a significantly lower potency.[6][7] However, TTX and STX are pore blockers that show little to no state-dependence, making them excellent tools for completely silencing VGSC activity but less suitable for studying the nuanced, state-dependent modulation of channel function.

The selectivity profile of this compound across the full panel of VGSC subtypes has not been extensively published. While it shows strong activity against Nav1.4, its effects on other neuronal and cardiac VGSC subtypes require further investigation to fully validate its utility as a subtype-selective research tool. Riluzole is known to have a broad spectrum of activity against various VGSC subtypes.[8][9]

References

Comparative Analysis of VGSCs-IN-1 Cross-Reactivity with Other Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of VGSCs-IN-1's Ion Channel Selectivity

This guide provides a detailed comparison of the cross-reactivity profile of this compound, a novel voltage-gated sodium channel (VGSC) inhibitor. As a 2-piperazine analog of Riluzole (B1680632), its selectivity is a critical parameter for assessing its potential as a therapeutic agent and research tool.[1] This document compiles available experimental data on its activity at its primary target and other ion channels, alongside detailed experimental protocols to aid in the replication and expansion of these findings.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound has been primarily characterized on the voltage-gated sodium channels Nav1.4 and Nav1.7.[1] Limited direct data exists for its cross-reactivity with a broader range of ion channels. To provide a more comprehensive, albeit partially inferred, profile, the following table includes data for this compound where available, and data for its parent compound, Riluzole, to suggest potential off-target interactions. Riluzole is known for its pleiotropic effects, interacting with various ion channels beyond VGSCs.[1][2][3]

CompoundPrimary TargetOther Ion Channels InvestigatedIC50 / EffectReference
This compound (Compound 14) Nav1.4 Nav1.7IC50: 16.0 µM (at 0.1 Hz) , 4.3 µM (at 10 Hz) [1]
IC50: 21.0 µM (at 0.1 Hz), 5.2 µM (at 10 Hz)[1]
RiluzoleVGSCsTTX-S Sodium Channels (inactivated state)Apparent Kd: 2 µM[4]
TTX-R Sodium Channels (inactivated state)Apparent Kd: 3 µM[4]
TTX-S Sodium Channels (resting state)Apparent Kd: 90 µM[4]
TTX-R Sodium Channels (resting state)Apparent Kd: 143 µM[4]
Large-Conductance Ca2+-activated K+ (BKCa) ChannelsIncreased activity[3]
Voltage-gated K+ ChannelsIncreased sustained outward current[3]
Voltage-gated Ca2+ ChannelsNo effect[3]

Note: The inhibitory effects of this compound and Riluzole on sodium channels are state-dependent, with higher potency observed at higher stimulation frequencies, indicating a preferential block of channels in the open or inactivated state.[1][4] The data for Riluzole suggests that this compound may also exhibit some activity at other sodium channel subtypes and potentially modulate potassium channels, while significant effects on calcium channels are less likely. However, direct experimental verification is required.

Experimental Methodologies

To ensure the reproducibility and further investigation of the cross-reactivity of this compound, detailed experimental protocols are essential. The following are methodologies for key assays used in the characterization of ion channel inhibitors.

Whole-Cell Patch-Clamp Electrophysiology for Assessing VGSC Inhibition

This protocol is adapted from the characterization of this compound on Nav1.4 and Nav1.7 channels expressed in HEK293T cells.[1]

Objective: To determine the concentration-dependent inhibitory effect and use-dependency of a test compound on specific voltage-gated sodium channel subtypes.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293T) cells stably or transiently expressing the human Nav1.x α-subunit of interest.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the external solution to final concentrations.

Procedure:

  • Cell Culture and Plating: Culture HEK293T cells expressing the target Nav channel in appropriate media. For recording, plate cells onto glass coverslips at a suitable density.

  • Electrophysiological Recording:

    • Place a coverslip with adherent cells in a recording chamber on an inverted microscope and perfuse with the external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

    • Hold the membrane potential at -120 mV.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 20 ms).

    • To assess tonic and phasic (use-dependent) block, apply voltage steps at low (0.1 Hz) and high (10 Hz) frequencies, respectively.

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing the test compound at various concentrations.

    • Allow sufficient time for the compound's effect to reach a steady state.

  • Data Analysis:

    • Measure the peak sodium current amplitude in the absence and presence of the test compound.

    • Calculate the percentage of inhibition for each concentration.

    • Construct concentration-response curves and fit with a Hill equation to determine the IC50 value.

    • Compare the IC50 values obtained at low and high stimulation frequencies to quantify use-dependency.

Generalized Protocol for Ion Channel Cross-Reactivity Screening

Objective: To assess the selectivity of a test compound against a panel of different ion channels (e.g., other Nav subtypes, Cav, Kv channels).

Procedure:

  • Utilize a panel of cell lines, each stably expressing a specific ion channel subtype of interest.

  • For each cell line, perform whole-cell patch-clamp recordings as described above, using appropriate voltage protocols and ionic solutions to isolate the current of interest for that specific channel.

  • Apply the test compound at a fixed, high concentration (e.g., 10 µM) to determine the percentage of inhibition for each channel.

  • For channels showing significant inhibition, perform concentration-response experiments to determine the IC50 value.

  • Compare the IC50 values across all tested channels to establish the selectivity profile of the compound.

Visualizing Experimental Workflows and Signaling Pathways

To clearly illustrate the experimental and biological contexts, the following diagrams are provided in DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (HEK293T with Nav1.x) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Solution Preparation (Internal/External) Solution_Prep->Patch_Clamp Compound_Prep Compound Dilution (this compound) Compound_Prep->Patch_Clamp Data_Acquisition Data Acquisition (Current Recordings) Patch_Clamp->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis IC50_Calc IC50 Calculation Data_Analysis->IC50_Calc

Caption: Experimental workflow for assessing this compound activity.

Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_Influx Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Depolarization->VGSC opens Action_Potential Action Potential Propagation Na_Influx->Action_Potential Inhibitor This compound Inhibitor->VGSC blocks

Caption: VGSC signaling and inhibition by this compound.

References

A Head-to-Head Comparison of VGSCs-IN-1 and Saxitoxin: Potency, Selectivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between voltage-gated sodium channel (VGSC) inhibitors is paramount for advancing research in areas such as pain, epilepsy, and myotonia. This guide provides a detailed, data-driven comparison of two distinct VGSC inhibitors: VGSCs-IN-1, a synthetic small molecule, and Saxitoxin (B1146349), a potent, naturally occurring neurotoxin.

This comprehensive analysis delves into their mechanisms of action, binding sites, potency, and selectivity, supported by quantitative data and detailed experimental protocols. Visual diagrams are provided to elucidate key concepts and workflows, offering a clear and objective resource for the scientific community.

At a Glance: Key Differences

FeatureThis compoundSaxitoxin
Type Synthetic small molecule (2-piperazine analog of Riluzole)Naturally occurring neurotoxin (produced by algae and cyanobacteria)
Binding Site Local anesthetic binding site within the channel poreNeurotoxin binding site 1 on the extracellular side of the channel
Mechanism State-dependent block, preferential binding to inactivated channelsPore blocker, occludes the channel opening
Primary Target Reported to have potent activity against Nav1.4Broad-spectrum inhibitor of most VGSC subtypes

Quantitative Analysis: Potency and Selectivity

VGSC SubtypeThis compound IC50Saxitoxin IC50
Nav1.1 Data not available~2.5 nM
Nav1.2 Data not available~1.7 nM
Nav1.3 Data not available~2.5 nM
Nav1.4 Tonic Block: 32.4 µM Phasic Block (10 Hz): 11.2 µM[1]2.8 ± 0.1 nM[2]
Nav1.5 Data not available>1 µM (TTX-resistant)
Nav1.6 Data not available~1.9 nM
Nav1.7 Data not available702 ± 53 nM[2]
Nav1.8 Data not available>50 µM (TTX-resistant)[3]
Nav1.9 Data not availableTTX-resistant[4]

Mechanism of Action: A Tale of Two Binding Sites

The disparate mechanisms of action of this compound and Saxitoxin stem from their distinct binding sites on the voltage-gated sodium channel.

This compound , being an analog of riluzole, is believed to act at the local anesthetic binding site located within the pore of the channel.[5] This site is accessible from the intracellular side and its binding is often state-dependent, meaning the inhibitor has a higher affinity for the channel in its open or inactivated states. This property can lead to a use-dependent or phasic block, where the inhibition becomes more pronounced with higher frequencies of channel activation. This is a desirable characteristic for therapeutic agents, as it allows for the selective targeting of overactive neurons or muscle cells.

Saxitoxin , in contrast, binds to neurotoxin binding site 1 on the extracellular side of the channel.[6] This site is located at the outer vestibule of the pore. By binding to this site, saxitoxin physically occludes the pore, preventing the influx of sodium ions and thereby blocking the propagation of action potentials.[6] Its action is generally not state-dependent.

Mechanism of Action at the VGSC cluster_membrane Cell Membrane cluster_inhibitors Inhibitors VGSC Voltage-Gated Sodium Channel (VGSC) Extracellular Intracellular VGSC_IN_1 This compound VGSC_IN_1->VGSC:p_in Binds to Local Anesthetic Site (intracellular) Saxitoxin Saxitoxin Saxitoxin->VGSC:p_out Binds to Site 1 (extracellular)

VGSC Inhibitor Binding Sites

Signaling Pathways: The Consequence of Sodium Channel Blockade

The primary signaling event affected by both this compound and saxitoxin is the generation and propagation of the action potential. By blocking the influx of sodium ions, these inhibitors prevent the depolarization of the cell membrane, which is the critical first step in the action potential cascade. This directly impacts neuronal communication and muscle contraction.

While the acute effect is the cessation of electrical signaling, chronic exposure to VGSC inhibitors can lead to more complex downstream effects. For instance, long-term exposure to saxitoxin has been shown to affect the hippo signaling pathway and sphingolipid metabolism.[7][8][9] However, for the purpose of this guide, which focuses on the direct pharmacological comparison, the primary pathway of interest is the inhibition of the action potential.

Signaling Pathway: Inhibition of Action Potential Stimulus Depolarizing Stimulus VGSC_Activation VGSC Activation Stimulus->VGSC_Activation Na_Influx Na+ Influx VGSC_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Response Cellular Response (e.g., Neurotransmission, Muscle Contraction) Action_Potential->Response Inhibitor This compound or Saxitoxin Block Block Na+ Influx Inhibitor->Block Block->Na_Influx

Inhibition of Action Potential Signaling

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is designed to measure the inhibitory effect of a compound on VGSC currents and determine its IC50 value.

1. Cell Preparation:

  • HEK-293 cells stably expressing the human VGSC subtype of interest (e.g., hNav1.4, hNav1.7) are cultured under standard conditions.
  • Cells are passaged and plated onto glass coverslips 24-48 hours prior to recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
  • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

3. Recording Procedure:

  • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
  • A gigaohm seal is formed between the pipette tip and the cell membrane.
  • The cell membrane is ruptured to achieve the whole-cell configuration.
  • Cells are voltage-clamped at a holding potential of -120 mV.
  • To measure tonic block, VGSC currents are elicited by a 20 ms (B15284909) depolarizing pulse to 0 mV every 30 seconds.
  • To measure phasic (use-dependent) block, currents are elicited by a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).
  • After establishing a stable baseline current, the test compound (this compound or saxitoxin) is applied at increasing concentrations via the perfusion system.
  • The peak inward current at each concentration is measured and normalized to the baseline current.

4. Data Analysis:

  • Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the compound concentration.
  • The IC50 value is determined by fitting the data to a Hill equation using appropriate software (e.g., GraphPad Prism).

Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Prep [label="Prepare Cells Expressing Target VGSC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Setup Patch-Clamp Rig and Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seal [label="Form Gigaohm Seal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Whole_Cell [label="Establish Whole-Cell Configuration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record_Baseline [label="Record Baseline VGSC Currents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apply_Compound [label="Apply Test Compound (Increasing Concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record_Inhibition [label="Record Inhibited Currents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analyze Data and Determine IC50", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Cell_Prep -> Setup -> Seal -> Whole_Cell -> Record_Baseline -> Apply_Compound -> Record_Inhibition -> Analysis -> End; }

Patch-Clamp Experimental Workflow
Radioligand Binding Assay for Saxitoxin

This assay is used to determine the binding affinity of saxitoxin to its receptor site on the VGSC, often using rat brain membranes which are a rich source of these channels.

1. Membrane Preparation:

  • Rat brains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at low speed to remove nuclei and large debris.
  • The supernatant is then centrifuged at high speed to pellet the membranes.
  • The membrane pellet is washed and resuspended in the assay buffer.
  • Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

2. Assay Procedure:

  • The assay is performed in a 96-well filter plate format.
  • To each well, the following are added in order:
  • Assay buffer
  • Unlabeled saxitoxin at various concentrations (for competition curve) or the unknown sample.
  • A fixed concentration of radiolabeled saxitoxin (e.g., [3H]saxitoxin).
  • The rat brain membrane preparation.
  • The plate is incubated to allow binding to reach equilibrium (e.g., 1 hour at 4°C).

3. Separation of Bound and Free Ligand:

  • The contents of the plate are filtered through the filter membrane using a vacuum manifold.
  • The filter is washed rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

  • Scintillation cocktail is added to each well of the filter plate.
  • The radioactivity retained on the filter (representing bound ligand) is counted using a scintillation counter.

5. Data Analysis:

  • A competition curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled saxitoxin.
  • The Ki (inhibition constant) or IC50 value is determined from this curve.

Conclusion

This compound and saxitoxin represent two distinct classes of voltage-gated sodium channel inhibitors with fundamentally different modes of action. This compound, a synthetic molecule, exhibits state-dependent binding to the intracellular local anesthetic site, a characteristic that is often sought after in the development of therapeutics for channelopathies involving cellular hyperexcitability. Saxitoxin, a potent natural toxin, acts as a non-state-dependent pore blocker by binding to the extracellular side of the channel, making it a valuable tool for probing the structure and function of VGSCs.

The choice between these or similar inhibitors will depend entirely on the research question at hand. For studies requiring a use-dependent block to selectively target overactive channels, a molecule with properties similar to this compound would be advantageous. For experiments requiring a complete and rapid shutdown of VGSC activity, a potent pore blocker like saxitoxin is an effective tool. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their experimental designs.

References

A Comparative Guide to the Mechanisms of Action: VGSCs-IN-1 vs. Lidocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of the novel voltage-gated sodium channel (VGSC) inhibitor, VGSCs-IN-1, and the well-established local anesthetic, lidocaine (B1675312). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

At a Glance: Key Differences in Mechanism and Potency

FeatureThis compoundLidocaine
Primary Target Voltage-Gated Sodium Channels (VGSCs), with demonstrated activity on hNav1.4Voltage-Gated Sodium Channels (VGSCs)
Binding Site Predicted to be within the inner pore of the channel, interacting with residues in the S6 segments.Binds to a receptor site on the inner portion of the sodium channel, involving amino acid residues in the S6 segments of domains I, III, and IV.[1][2]
State-Dependent Inhibition Exhibits strong use-dependent (phasic) block, indicating preferential binding to the open and/or inactivated states of the channel.[3]Exhibits prominent use-dependent and state-dependent inhibition, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[1]
Chemical Class 2-piperazine analog of Riluzole (B1680632)Amino amide

Introduction to this compound and Lidocaine

This compound is a novel investigational compound identified as a 2-piperazine analog of riluzole.[3] It has been characterized as a potent inhibitor of the human voltage-gated sodium channel subtype 1.4 (hNav1.4), which is predominantly expressed in skeletal muscle.[3][4] A key feature of this compound is its pronounced use-dependent inhibition, suggesting it is more effective at blocking channels in rapidly firing cells, a characteristic of pathological states such as myotonia.[3]

Lidocaine is a widely used local anesthetic and a class Ib antiarrhythmic drug.[1] Its mechanism of action has been extensively studied and is centered on the blockade of voltage-gated sodium channels. By inhibiting the influx of sodium ions, lidocaine prevents the generation and conduction of nerve impulses, leading to its anesthetic effects.[1] Its action is also use-dependent, making it more effective in tissues with high frequencies of electrical activity.

Mechanism of Action: A Detailed Comparison

Both this compound and lidocaine exert their effects by blocking voltage-gated sodium channels, but they exhibit nuances in their interaction with the channel that influence their activity.

Binding and Inhibition of VGSCs

This compound is a potent blocker of hNav1.4 channels. Docking studies predict that it binds within the inner pore of the channel.[3] The proposed binding mode involves interactions with key amino acid residues, including π-stacking interactions with a phenylalanine residue (F1586) in the S6 segment of domain IV.[3] This interaction is crucial for the blocking activity. The presence of a protonatable piperazine (B1678402) group in its structure is thought to be responsible for its enhanced use-dependent blocking activity compared to its parent compound, riluzole.[3] This suggests that this compound has a higher affinity for the channel when it is in the open or inactivated state, which are more prevalent during high-frequency neuronal firing.

Lidocaine also binds to a receptor site located in the inner pore of the sodium channel.[1] Its binding site involves key amino acid residues in the S6 transmembrane segments of domains I, III, and IV.[2] Similar to this compound, lidocaine's action is highly dependent on the state of the channel. It has a low affinity for the resting state but binds with much higher affinity to the open and inactivated states.[1] This state-dependent binding is the basis for its use-dependent block, where its inhibitory effect increases with the frequency of nerve stimulation.

Signaling Pathway: Inhibition of Voltage-Gated Sodium Channels cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VGSC VGSC (Nav1.4) Na_in Na+ VGSC->Na_in Na_out Na+ Na_out->VGSC Influx VGSC_IN_1 This compound VGSC_IN_1->VGSC Block Lidocaine Lidocaine Lidocaine->VGSC Block

Figure 1. Inhibition of sodium ion influx by this compound and Lidocaine.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the inhibitory potency of this compound, its parent compound riluzole, and lidocaine on the human Nav1.4 channel isoform. The data for this compound and riluzole are from studies on heterologously expressed hNav1.4 in HEK293 cells.[3]

CompoundTonic Block IC50 (µM) at 0.1 HzPhasic Block IC50 (µM) at 10 HzUse-Dependence (Tonic/Phasic IC50 Ratio)
This compound (Compound 14) [3]1.8 ± 0.30.8 ± 0.12.25
Riluzole [3]1.1 ± 0.10.9 ± 0.11.22
Lidocaine ~210 (TTXr Na+ currents in DRG neurons)Not directly comparableDemonstrates significant use-dependence[1]

Note: Direct comparative IC50 values for lidocaine on hNav1.4 under identical conditions were not available in the cited literature. The provided value for lidocaine is for tonic block of tetrodotoxin-resistant (TTXr) sodium currents in dorsal root ganglion neurons and may not be directly comparable.

The data clearly indicates that this compound possesses a more pronounced use-dependent blocking effect on hNav1.4 channels compared to riluzole, as evidenced by its higher tonic/phasic IC50 ratio.[3] This suggests that this compound may be more effective at inhibiting channels in over-excited cells while having less of an effect on normally functioning cells.

Experimental Protocols

The following is a representative experimental protocol for determining the inhibitory effects of compounds on hNav1.4 channels, based on the methodology described for the characterization of this compound.[3]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the tonic and use-dependent (phasic) block of hNav1.4 channels by a test compound.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.4 α-subunit.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Procedure:

  • HEK293 cells expressing hNav1.4 are cultured on glass coverslips.

  • Whole-cell patch-clamp recordings are performed at room temperature using an amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution.

  • A giga-ohm seal is formed between the pipette and the cell membrane, followed by rupturing the membrane to achieve the whole-cell configuration.

  • Series resistance is compensated by at least 80% to minimize voltage errors.

  • Tonic Block Protocol: Sodium currents are elicited by a 50 ms (B15284909) depolarizing pulse to -30 mV from a holding potential of -120 mV, applied at a low frequency (0.1 Hz). The test compound is perfused at increasing concentrations, and the reduction in peak current is measured to determine the IC50 for tonic block.

  • Phasic Block Protocol: To assess use-dependent block, a train of 20 depolarizing pulses to -30 mV (50 ms duration) is applied at a higher frequency (10 Hz). The IC50 for phasic block is determined from the reduction in the peak current of the last pulse in the train.

  • Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the compound concentration. The data are fitted with the Hill equation to determine the IC50 values.

Experimental Workflow: Whole-Cell Patch-Clamp Assay cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellCulture Cell Culture (HEK293 with hNav1.4) GigaSeal Achieve Giga-Seal CellCulture->GigaSeal Solutions Prepare Solutions (External & Internal) Solutions->GigaSeal Pipette Pull Pipettes Pipette->GigaSeal WholeCell Establish Whole-Cell Configuration GigaSeal->WholeCell TonicProtocol Tonic Block Protocol (0.1 Hz Stimulation) WholeCell->TonicProtocol PhasicProtocol Phasic Block Protocol (10 Hz Stimulation) WholeCell->PhasicProtocol MeasureCurrent Measure Peak Sodium Current TonicProtocol->MeasureCurrent PhasicProtocol->MeasureCurrent DoseResponse Generate Dose-Response Curves MeasureCurrent->DoseResponse CalculateIC50 Calculate IC50 Values DoseResponse->CalculateIC50

Figure 2. Workflow for assessing compound effects on Nav1.4 channels.

Conclusion

Both this compound and lidocaine are potent inhibitors of voltage-gated sodium channels that exhibit use-dependent blocking characteristics. This compound, a riluzole analog, demonstrates a more pronounced use-dependent inhibition of the hNav1.4 channel isoform compared to its parent compound, suggesting a potential for greater efficacy in conditions of cellular hyperexcitability with a potentially wider therapeutic window.[3] Lidocaine remains a cornerstone therapeutic with a well-understood mechanism of action across various VGSC subtypes. The distinct chemical structures and the subtle differences in their interaction with the sodium channel pore, as suggested by docking studies for this compound, may underlie their unique pharmacological profiles. Further investigation into the subtype selectivity and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential in comparison to established drugs like lidocaine.

References

Validation of VGSCs-IN-1 in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the voltage-gated sodium channel (VGSC) inhibitor, VGSCs-IN-1, with alternative compounds in the context of relevant disease models. The focus is on non-dystrophic myotonias, a group of channelopathies linked to mutations in the skeletal muscle sodium channel, Nav1.4, for which this compound has shown potent inhibitory activity.

Introduction to this compound

This compound, also referred to as compound 14, is a novel 2-piperazine analog of Riluzole. It has been identified as a potent human voltage-gated sodium channel inhibitor with significant blocking activity against the Nav1.4 subtype.[1] Its development is aimed at addressing cell excitability disorders, with a particular focus on conditions like myotonia.

Comparative Analysis of Nav1.4 Inhibition

The primary validation of this compound has been conducted in vitro, comparing its efficacy directly with its parent compound, Riluzole. Key performance metrics from these studies are summarized below.

Table 1: In Vitro Nav1.4 Blocking Activity of this compound vs. Riluzole[2]
CompoundConditionIC50 (µM)Hill Coefficient
This compound Tonic Block (0.1 Hz)49.3 ± 5.11.1 ± 0.1
Phasic Block (10 Hz)20.1 ± 2.51.2 ± 0.2
Riluzole Tonic Block (0.1 Hz)28.5 ± 2.81.2 ± 0.1
Phasic Block (10 Hz)16.3 ± 1.81.3 ± 0.1

Data from patch-clamp experiments on HEK293T cells expressing human Nav1.4 channels.

While this compound is slightly less potent than Riluzole in tonic and phasic blocks, it demonstrates significant use-dependent inhibition, a desirable characteristic for treating conditions with muscle hyperexcitability.[2]

Performance in a Disease Model: In Vitro Myotonia

To assess its potential therapeutic efficacy, this compound was evaluated in an in vitro model of myotonia induced in rat skeletal muscle fibers.

Table 2: Efficacy of this compound vs. Riluzole in an In Vitro Myotonia Model[2]
CompoundConcentration (µM)Reduction in Action Potential Firing (%)
This compound 1~40%
10~75%
Riluzole 1~50%
10~85%

Data represents the percentage reduction in the maximal number of elicitable action potentials in rat extensor digitorum longus muscle fibers exposed to the myotonia-inducing agent 9-anthracenecarboxylic acid (9-AC).

These results indicate that while Riluzole is more potent, this compound effectively suppresses the hyperexcitability characteristic of myotonia in this preclinical model.[2]

Comparison with Alternative Nav1.4 Blockers in Myotonia

Several other sodium channel blockers are used clinically or are under investigation for the treatment of non-dystrophic myotonias. This section compares this compound with these alternatives based on available preclinical and clinical data.

Table 3: Overview of this compound and Alternative Nav1.4 Blockers
CompoundMechanism of ActionKey Preclinical/Clinical Findings in Myotonia
This compound Use-dependent Nav1.4 blockerReduces action potential firing in an in vitro myotonia model.[2] No in vivo data is currently available.
Riluzole Use-dependent Nav1.4 blockerMore potent than this compound in vitro.[2] Investigated for amyotrophic lateral sclerosis (ALS).[3]
Mexiletine Class Ib antiarrhythmic, blocks open and inactivated Nav channelsConsidered a first-line treatment for non-dystrophic myotonias.[4][5] Reduces myotonia in clinical trials.[6][7][8]
Ranolazine (B828) Primarily a late sodium current inhibitorShown to improve symptoms of myotonia in open-label clinical trials for myotonia congenita and paramyotonia congenita.[9][10][11][12]
Lamotrigine Phenyltriazine derivative, blocks voltage-gated sodium channelsDemonstrated efficacy in reducing myotonia in a double-blind, randomized study.[13][14]

Experimental Protocols

Whole-Cell Patch-Clamp Recordings for Nav1.4 Inhibition
  • Cell Line: Human embryonic kidney (HEK293T) cells stably expressing the human Nav1.4 channel.

  • Electrophysiology: Whole-cell patch-clamp technique is used to record sodium currents.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Voltage Protocol:

    • Tonic Block: Cells are held at -120 mV, and currents are elicited by a 20 ms (B15284909) depolarizing pulse to -10 mV every 10 seconds (0.1 Hz).

    • Phasic (Use-Dependent) Block: Following the establishment of a tonic block, the stimulation frequency is increased to 10 Hz.

  • Data Analysis: The peak current amplitude at each pulse is measured. The percentage of block is calculated relative to the control current. IC50 values are determined by fitting the concentration-response data with a Hill equation.[2]

In Vitro Myotonia Model in Rat Skeletal Muscle
  • Tissue Preparation: Single muscle fibers are isolated from the extensor digitorum longus (EDL) muscle of adult rats.

  • Myotonia Induction: Myotonia-like conditions are induced by the application of 50 µM 9-anthracenecarboxylic acid (9-AC), a chloride channel blocker.

  • Electrophysiology: Intracellular recordings are performed using sharp microelectrodes filled with 3 M KCl.

  • Experimental Procedure:

    • The maximal number of elicitable action potentials (N-spikes) is measured in control saline solution.

    • Muscle fibers are then exposed to 50 µM 9-AC to induce hyperexcitability.

    • The test compound (this compound or Riluzole) is then added at various concentrations, and the N-spikes are re-measured.

  • Data Analysis: The reduction in the number of action potentials in the presence of the compound is calculated as a percentage of the effect of 9-AC alone.[2]

Signaling Pathways and Experimental Workflows

Nav1.4 Gating and the Pathophysiology of Myotonia

Mutations in the SCN4A gene, which encodes the Nav1.4 channel, can lead to a "gain-of-function" effect. This results in an increased sodium influx, either through a failure of the channel to inactivate or through a shift in its voltage-dependence of activation. This hyperexcitability of the muscle fiber membrane leads to the characteristic delayed relaxation after contraction seen in myotonia.

Nav14_Myotonia_Pathway cluster_membrane Sarcolemma cluster_dysfunction Myotonia Pathophysiology Nav14 Nav1.4 Channel Na_in Na+ Influx Nav14->Na_in Opens Depolarization Membrane Depolarization Na_in->Depolarization Causes AP Action Potential Firing Depolarization->AP Triggers Hyperexcitability Muscle Fiber Hyperexcitability Mutation SCN4A Mutation Impaired_Inactivation Impaired Inactivation/ Altered Activation Mutation->Impaired_Inactivation Persistent_Na Persistent Na+ Influx Impaired_Inactivation->Persistent_Na Persistent_Na->Hyperexcitability Myotonia Myotonia (Delayed Relaxation) Hyperexcitability->Myotonia

Caption: Pathophysiology of Nav1.4-related myotonia.

Experimental Workflow for In Vitro Compound Validation

The validation of this compound and its comparison with other compounds typically follows a multi-step in vitro process.

Experimental_Workflow start Start: Compound Synthesis (e.g., this compound) step1 Cell Line Preparation (HEK293T expressing Nav1.4) start->step1 step4 In Vitro Disease Model (Rat Muscle Fiber Myotonia Induction) start->step4 step2 Whole-Cell Patch-Clamp (Tonic & Phasic Block Assessment) step1->step2 step3 Data Analysis (IC50 Determination) step2->step3 step6 Comparative Efficacy Analysis step3->step6 step5 Intracellular Recording (Action Potential Firing Measurement) step4->step5 step5->step6 end End: Candidate for Further Preclinical Testing step6->end

References

A Comparative Guide to the Potency of Voltage-Gated Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of various Voltage-Gated Sodium Channel (VGSC) blockers, supported by experimental data. Understanding the nuanced differences in how these compounds interact with VGSC subtypes is critical for the development of next-generation therapeutics with improved efficacy and safety profiles.

Quantitative Comparison of VGSC Blocker Potency

The potency of a VGSC blocker is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the sodium current. This value is highly dependent on the specific VGSC subtype (e.g., Nav1.1-1.9), the conformational state of the channel (resting, open, or inactivated), and the experimental conditions. The following table summarizes the IC50 values for a selection of well-characterized VGSC blockers across different channel subtypes and states.

BlockerClassVGSC SubtypeChannel StateIC50Reference
Tetrodotoxin (TTX)ToxinNav1.1, 1.2, 1.3, 1.4, 1.6, 1.7-Low nM[1]
Nav1.5, 1.8, 1.9-High µM (TTX-resistant)[1]
Saxitoxin (STX)ToxinNav1.7-~702 nM[2]
LidocaineLocal AnestheticNav1.5 (adult)Inactivated (-80mV holding)20 µM[2]
Nav1.5 (neonatal)Inactivated (-80mV holding)17 µM[2]
Nav1.2Inactivated~20.9 µM[3]
Nav1.2Resting~314 µM[3]
BupivacaineLocal AnestheticNav1.5Inactivated~2.18 - 4.51 µM[4]
Nav1.5Resting~32 µM[4]
LevobupivacaineLocal AnestheticNav1.5 (adult)Inactivated (-80mV holding)1 µM[2]
Nav1.5 (neonatal)Inactivated (-80mV holding)3 µM[2]
Carbamazepine (B1668303)AnticonvulsantNeuronalDepolarizedSimilar to SGB-017[5]
PhenytoinAnticonvulsantNav1.2InactivatedHigh affinity[6][7]
LamotrigineAnticonvulsantNeuronal-Therapeutically relevant concentrations[8]
VixotrigineBroad-Spectrum BlockerNav1.1-1.8Use-dependent1.76 - 5.12 µM[9]

Experimental Protocols

The determination of VGSC blocker potency is predominantly carried out using the whole-cell patch-clamp electrophysiology technique. This method allows for the precise control of the cell membrane potential and the direct measurement of the ionic currents flowing through the VGSCs.

Key Experimental Steps:
  • Cell Preparation: A stable cell line, such as Human Embryonic Kidney 293 (HEK-293) cells, is transiently or stably transfected with the cDNA encoding the specific human VGSC α-subunit of interest.[2] These cells are then cultured to allow for the expression of the channels on their plasma membrane.

  • Electrophysiological Recording:

    • A single cell is selected and a glass micropipette with a very fine tip is brought into contact with the cell membrane.

    • A high-resistance seal (a "giga-seal") is formed between the micropipette and the cell membrane through gentle suction.

    • The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior, establishing the "whole-cell" configuration.

    • The micropipette is filled with an intracellular solution that mimics the ionic composition of the cytoplasm, while the cell is bathed in an extracellular solution that mimics the physiological extracellular environment.

  • Voltage-Clamp Protocol:

    • A voltage-clamp amplifier is used to hold the cell's membrane potential at a specific value (the holding potential), typically a hyperpolarized potential where most channels are in the resting state (e.g., -120 mV).

    • To elicit a sodium current, the membrane potential is rapidly depolarized to a test potential (e.g., -10 mV). This voltage step causes the VGSCs to open, allowing for the influx of Na+ ions, which is measured as an inward current.

    • To assess state-dependent block, the holding potential can be varied to favor different channel states. For example, a more depolarized holding potential (e.g., -80 mV) will increase the proportion of channels in the inactivated state.[2]

    • Use-dependent block is often investigated by applying a train of depolarizing pulses at a specific frequency.

  • Drug Application and Data Analysis:

    • The VGSC blocker is dissolved in the extracellular solution and perfused over the cell at various concentrations.

    • The peak sodium current is measured before and after the application of the blocker.

    • The percentage of current inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.

A more advanced technique, voltage-clamp fluorometry (VCF) , combines electrophysiological recordings with fluorescence measurements.[10][11] A fluorescent probe is attached to a specific site on the VGSC, allowing for the simultaneous measurement of ion channel gating conformational changes and the ionic current. This provides deeper insights into the mechanism of drug action.

Visualizing Experimental and Signaling Pathways

To better understand the experimental process and the biological context of VGSC blockers, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_drug_application Drug Application & Analysis start Start cell_culture HEK-293 Cell Culture start->cell_culture transfection Transfection with Nav Channel cDNA cell_culture->transfection expression Channel Expression transfection->expression giga_seal Giga-seal Formation expression->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol current_recording Record Sodium Current voltage_protocol->current_recording drug_perfusion Perfuse with VGSC Blocker current_recording->drug_perfusion data_analysis Analyze Current Inhibition drug_perfusion->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Experimental workflow for assessing VGSC blocker potency.

vgsc_signaling_pathway cluster_membrane Cell Membrane vgsc Voltage-Gated Sodium Channel (VGSC) na_influx Na+ Influx vgsc->na_influx Allows depolarization Membrane Depolarization depolarization->vgsc Activates action_potential Action Potential Propagation na_influx->action_potential neurotransmitter_release Neurotransmitter Release action_potential->neurotransmitter_release vgsc_blocker VGSC Blocker vgsc_blocker->vgsc inhibition Inhibition

Caption: Simplified VGSC signaling pathway and point of inhibition.

References

Confirming the Mechanism of Novel VGSC Inhibitors Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the mechanism of action of novel voltage-gated sodium channel (VGSC) inhibitors, using a hypothetical inhibitor, VGSCs-IN-1, as a case study. We compare its hypothesized mechanism with that of a well-characterized alternative, Tetrodotoxin (TTX), and detail the experimental methodologies required to validate its binding site and mode of action through site-directed mutagenesis.

Introduction to Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1][2][3] These channels are composed of a large alpha subunit, which forms the ion-conducting pore, and one or two smaller beta subunits that modulate channel gating and localization.[3][4][5] The alpha subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[3][4] The S4 segment in each domain acts as the voltage sensor, while the S5-S6 loops form the pore.[3][4] VGSCs can exist in closed, open, and inactivated states, and various inhibitors exert their effects by binding to specific sites and stabilizing one of these conformations.[1][3]

Comparative Analysis of Inhibitor Mechanisms

This guide compares two distinct mechanisms of VGSC inhibition:

  • This compound (Hypothetical): A novel, state-dependent inhibitor hypothesized to bind to the voltage-sensing domain (VSD) of domain IV (DIV-S4). This interaction is proposed to stabilize the inactivated state of the channel, thereby reducing neuronal excitability. This mechanism is similar to that of some anti-epileptic drugs.[6]

  • Tetrodotoxin (TTX): A well-known neurotoxin that acts as a potent pore blocker.[7] TTX binds to "site 1" at the extracellular opening of the channel, physically occluding the pore and preventing sodium ion influx.[7][8] Its action is largely independent of the channel's conformational state.

The following sections detail the experimental approach to validate the hypothesized mechanism of this compound by comparing its effects on wild-type and mutant channels to those of TTX.

Data Presentation: Mutagenesis and Electrophysiology Results

The following tables summarize the expected quantitative data from a series of site-directed mutagenesis and whole-cell patch-clamp experiments. These experiments are designed to test the hypothesis that this compound binds to the DIV-S4 voltage sensor of the Nav1.7 channel. Key residues in the putative binding site of this compound and the known binding site of TTX are mutated, and the resulting changes in inhibitor sensitivity are measured.

Table 1: Effect of this compound on Wild-Type and Mutant Nav1.7 Channels

ChannelMutationHypothesized LocationIC50 (nM)Fold Change in IC50Effect on Voltage-Dependence of Inactivation (ΔV½, mV)
Wild-TypeNone-101-15
Mutant 1F1764ADIV-S6 (Local Anesthetic Site)151.5-12
Mutant 2Y1787ADIV-S4 (Putative this compound Site)>1000>100-2
Mutant 3E945QPore (TTX Binding Site)121.2-14

Table 2: Effect of Tetrodotoxin (TTX) on Wild-Type and Mutant Nav1.7 Channels

ChannelMutationHypothesized LocationIC50 (nM)Fold Change in IC50Effect on Voltage-Dependence of Inactivation (ΔV½, mV)
Wild-TypeNone-510
Mutant 1F1764ADIV-S6 (Local Anesthetic Site)61.20
Mutant 2Y1787ADIV-S4 (Putative this compound Site)5.51.10
Mutant 3E945QPore (TTX Binding Site)>5000>10000

Interpretation of Results:

  • A significant increase (over 100-fold) in the IC50 of this compound for the Y1787A mutant strongly suggests that this residue is a critical component of its binding site.

  • The minimal change in this compound sensitivity for the F1764A and E945Q mutants indicates that its binding site is distinct from the local anesthetic and TTX binding sites.

  • Conversely, only the E945Q mutation in the pore region dramatically reduces the potency of TTX, confirming its well-established binding site.[8]

  • The hyperpolarizing shift in the voltage-dependence of inactivation (ΔV½) caused by this compound is consistent with its proposed mechanism of stabilizing the inactivated state. This effect is significantly diminished in the Y1787A mutant, further linking its binding to this region with its mechanism of action. TTX, as a pore blocker, does not affect channel gating and thus does not alter V½ of inactivation.

Experimental Protocols

1. Site-Directed Mutagenesis:

  • Template: A plasmid containing the full-length cDNA of the human Nav1.7 alpha subunit.

  • Method: Overlap extension polymerase chain reaction (PCR) is used to introduce point mutations.

  • Primers: Custom oligonucleotide primers are designed to incorporate the desired nucleotide changes (e.g., for Y1787A, the tyrosine codon TAC is changed to the alanine (B10760859) codon GCC).

  • Verification: The entire coding sequence of the mutant channel is verified by Sanger sequencing to ensure that only the intended mutation has been introduced.

2. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used as they do not endogenously express VGSCs.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are transiently co-transfected with plasmids encoding the wild-type or mutant Nav1.7 alpha subunit and the human beta-1 and beta-2 subunits using a lipid-based transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., encoding GFP) is also co-transfected to identify successfully transfected cells for electrophysiological recordings.

3. Whole-Cell Patch-Clamp Electrophysiology:

  • Apparatus: A patch-clamp amplifier, a microscope, and a perfusion system are used.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Procedure:

    • Transfected cells are identified by fluorescence microscopy.

    • A glass micropipette with a resistance of 2-4 MΩ is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • Sodium currents are recorded in response to voltage-clamp protocols.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: Cells are held at -120 mV, and currents are elicited by depolarizing steps from -80 mV to +60 mV in 5 mV increments.

    • Steady-State Inactivation: Cells are held at various conditioning potentials (from -140 mV to -10 mV) for 500 ms, followed by a test pulse to 0 mV to measure the fraction of available channels.

    • Dose-Response: The above protocols are repeated after the application of increasing concentrations of this compound or TTX to determine the IC50 values.

Visualizations

VGSC_Inhibitor_Mechanisms cluster_membrane Cell Membrane cluster_effects VGSC Extracellular DI DII DIII DIV Pore VSD Gate Intracellular StabilizeInactive Stabilizes Inactivated State BlockNaFlow Blocks Na+ Influx VGSC_IN1 This compound VGSC_IN1->VGSC:vsd Binds to DIV-S4 (Voltage Sensor) VGSC_IN1->StabilizeInactive TTX Tetrodotoxin (TTX) TTX->VGSC:p Blocks Pore (Site 1) TTX->BlockNaFlow Experimental_Workflow start Start: Wild-Type Nav1.7 Plasmid mutagenesis Site-Directed Mutagenesis (e.g., Y1787A, E945Q) start->mutagenesis sequencing Sequence Verification mutagenesis->sequencing transfection Transfection into HEK293 Cells (with β subunits and GFP) sequencing->transfection patch_clamp Whole-Cell Patch-Clamp Recording transfection->patch_clamp data_analysis Data Analysis (IC50, ΔV½) patch_clamp->data_analysis conclusion Confirm Binding Site and Mechanism data_analysis->conclusion Logic_Diagram cluster_exp Experimental Observations hypothesis Hypothesis: This compound binds to Y1787 in DIV-S4 obs1 This compound has high potency on Wild-Type Nav1.7 hypothesis->obs1 predicts obs2 Mutation Y1787A drastically reduces this compound potency (>100x) hypothesis->obs2 predicts obs3 Pore mutation E945Q has no effect on this compound potency hypothesis->obs3 predicts conclusion Conclusion: Y1787 is a critical residue for This compound binding, confirming the interaction with the DIV voltage sensor. obs1->conclusion supports obs2->conclusion supports obs3->conclusion supports

References

Safety Operating Guide

Proper Disposal of VGSCs-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary for Handling and Disposal

The following table summarizes key operational parameters for the safe handling and disposal of VGSCs-IN-1, based on general guidelines for novel chemical compounds.

ParameterGuidelineSource/Rationale
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemically resistant gloves (e.g., nitrile).Standard practice for handling chemicals of unknown toxicity.
Ventilation Handle in a certified chemical fume hood.To minimize inhalation exposure.
Waste Segregation Separate solid and liquid waste streams. Do not mix with incompatible chemicals.Prevents dangerous reactions and facilitates proper disposal.[1][2]
Waste Container Labeling "Hazardous Waste," full chemical name ("this compound"), accumulation start date, and primary hazard.Regulatory compliance and safety for waste handlers.[3][4]
Disposal Method Via an approved institutional hazardous waste program. Do not dispose of down the drain or in regular trash. Prevents environmental contamination and ensures regulatory compliance.[1][5][6]
Spill Management Treat as a hazardous spill. Evacuate the area and follow institutional procedures.Precautionary measure for a compound with an unknown hazard profile.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department. The following steps outline a general workflow for its safe disposal in a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

  • Waste Collection - Liquids:

    • Collect all liquid waste containing this compound, including unused stock solutions, experimental solutions, and the initial solvent rinse of "empty" containers, in a designated hazardous waste container.[1][5]

    • The container should be made of a material compatible with the solvent used (e.g., glass or polyethylene).

    • Ensure the container is properly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent, and the approximate concentration.

  • Waste Collection - Solids:

    • Collect all solid waste contaminated with this compound, such as pipette tips, tubes, gloves, and weigh paper, in a separate, clearly labeled hazardous waste container for solids.[1]

    • This prevents sharps from puncturing liquid waste containers and aids in the disposal process.

  • Container Management:

    • Keep waste containers securely closed except when adding waste.[5][6]

    • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]

  • Decontamination of Glassware:

    • For reusable glassware, the first rinse with a suitable solvent should be collected as hazardous liquid waste.

    • Subsequent rinses of containers that held highly toxic chemicals may also need to be collected as hazardous waste.[5]

  • Arranging for Disposal:

    • Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[1][7]

    • Provide all necessary information about the waste to the disposal personnel.

Signaling Pathway and Experimental Workflow

This compound is an inhibitor of voltage-gated sodium channels. These channels are critical for the generation and propagation of action potentials in excitable cells, such as neurons.[8][9] An action potential is initiated by a rapid influx of sodium ions (Na+) through these channels, leading to depolarization of the cell membrane.[10] By blocking these channels, this compound prevents this sodium influx, thereby inhibiting the action potential and reducing cellular excitability.

VGSC_Inhibition cluster_0 Normal Physiological Process cluster_1 Inhibitory Action of this compound Stimulus Depolarizing Stimulus VGSC_Open VGSC Opening Stimulus->VGSC_Open Na_Influx Na+ Influx VGSC_Open->Na_Influx VGSC_Blocked VGSC Blocked Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential VGSCs_IN_1 This compound VGSCs_IN_1->VGSC_Blocked binds to No_Na_Influx No Na+ Influx VGSC_Blocked->No_Na_Influx No_AP Inhibition of Action Potential No_Na_Influx->No_AP

Caption: Mechanism of action for this compound as an inhibitor of the action potential signaling pathway.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste Start This compound Waste Generation Segregate Segregate Solid and Liquid Waste Start->Segregate Solid_Container Collect in Labeled Solid Waste Container Segregate->Solid_Container Solid Liquid_Container Collect in Labeled Liquid Waste Container Segregate->Liquid_Container Liquid Store Store in Satellite Accumulation Area Solid_Container->Store Liquid_Container->Store Request_Pickup Request EHS Waste Pickup Store->Request_Pickup Disposal Proper Disposal by Authorized Personnel Request_Pickup->Disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling VGSCs-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling VGSCs-IN-1, a potent voltage-gated sodium channel inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE) Protocol

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to mitigate potential exposure.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side ShieldsEssential for protecting against splashes of solutions containing this compound. Must conform to EN 166 (EU) or NIOSH (US) standards.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing. To be worn in addition to safety goggles.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from spills. Consider a flame-resistant lab coat if flammable solvents are in use.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
RespiratorIf a fume hood is not available or if there is a risk of aerosol generation outside of a contained system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety. The following workflow diagram outlines the key steps.

VGSC_IN_1_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Information B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid this compound C->D Begin Handling E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G Complete Experiment H Segregate Waste G->H I Dispose of Waste H->I

Caption: A stepwise workflow for the safe handling of this compound.

First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical. The following table is based on the first aid recommendations for the closely related compound, Riluzole.[3]

Exposure RouteFirst Aid Measures
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Spill Management and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and accidental exposure.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

All materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Adhere to all local, state, and federal regulations for hazardous waste disposal.

By implementing these safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.